molecular formula C11H11N3O2 B1215345 Piroximone CAS No. 84490-12-0

Piroximone

货号: B1215345
CAS 编号: 84490-12-0
分子量: 217.22 g/mol
InChI 键: OQGWJZOWLHWFME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piroximone is a non-glycoside, non-catecholamine cardiotonic agent that functions as a potent inhibitor of Type III phosphodiesterase (PDE3) . This mechanism of action leads to increased intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects (increased cardiac contractility) and direct vasodilation in both arterial and venous vascular beds . Its balanced inotropic and vasodilator properties made it a compound of interest for research into the management of congestive heart failure . Early clinical studies investigated its hemodynamic effects and pharmacokinetics in subjects with severe heart failure . Preclinical studies on isolated heart models have explored its effects on hemodynamics and reperfusion-induced arrhythmias following ischemia . The research use of this compound has been discontinued in clinical development . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWJZOWLHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233479
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84490-12-0
Record name Piroximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piroximone's Mechanism of Action in Cardiomyocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone is a cardiotonic agent with positive inotropic and vasodilatory properties, primarily attributed to its action as a phosphodiesterase (PDE) inhibitor. In cardiomyocytes, this compound's core mechanism revolves around the modulation of cyclic adenosine monophosphate (cAMP) signaling and myofilament calcium sensitivity. This guide provides a detailed examination of the molecular pathways influenced by this compound, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Core Mechanism: Phosphodiesterase Inhibition and cAMP Elevation

This compound exerts its primary effect by inhibiting phosphodiesterase, with a notable selectivity for the PDE3 isozyme found in cardiac muscle.[1][2] Phosphodiesterases are responsible for the degradation of cyclic nucleotides. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[2][3] This elevation in intracellular cAMP is a critical initiating step in the cascade of events that ultimately enhances cardiac contractility.

Quantitative Analysis of PDE Inhibition

The inhibitory potency of this compound against phosphodiesterase has been quantified, although specific IC50 values for cardiac PDE3 are not extensively reported in publicly available literature. However, its inhibitory effect on PDE in platelets, which also express PDE3, provides a quantitative measure of its activity.

ParameterValueCell TypeReference
IC50 (ADP-induced platelet aggregation)67 ± 14 µmol/LHuman Platelets[4]

This table summarizes the reported IC50 value for this compound's inhibition of platelet aggregation, an effect mediated by PDE inhibition.

Downstream Signaling: cAMP-Mediated Effects

The increase in intracellular cAMP concentration triggers a signaling cascade primarily through the activation of Protein Kinase A (PKA).[5] Activated PKA phosphorylates several key proteins within the cardiomyocyte, leading to enhanced contractility (positive inotropy) and an increased rate of relaxation (lusitropy).

Enhanced Calcium Influx and Sarcoplasmic Reticulum Calcium Handling

PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium (Ca2+) into the cell during the action potential.[2] PKA also phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to increased SERCA activity. This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum during diastole, contributing to a faster rate of relaxation, and a higher sarcoplasmic reticulum Ca2+ load for subsequent contractions.

Signaling Pathway Diagram

Piroximone_Signaling This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP Cyclic AMP (cAMP) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx Increased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contractility Increased Contractility Ca_Influx->Contractility SERCA SERCA Phospholamban->SERCA Inhibits SR_Ca_Uptake Increased SR Ca2+ Uptake SERCA->SR_Ca_Uptake Relaxation Increased Relaxation Rate SR_Ca_Uptake->Relaxation PDE_Assay_Workflow Start Start Incubation Incubate PDE with [3H]-cAMP and this compound Start->Incubation Termination Terminate Reaction Incubation->Termination Conversion Convert [3H]-5'-AMP to [3H]-Adenosine (Snake Venom Nucleotidase) Termination->Conversion Separation Separate [3H]-Adenosine from [3H]-cAMP (Anion-Exchange Chromatography) Conversion->Separation Quantification Quantify [3H]-Adenosine (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End Calcium_Sensitivity_Workflow Start Start Preparation Prepare Skinned Cardiac Fibers Start->Preparation Mounting Mount Fiber between Force Transducer and Motor Preparation->Mounting Exposure Expose Fiber to Solutions of Varying pCa Mounting->Exposure Measurement Record Isometric Force at Each pCa Exposure->Measurement Plotting Plot Normalized Force vs. pCa Measurement->Plotting Fitting Fit Data to Hill Equation Plotting->Fitting Analysis Determine pCa50 and Hill Coefficient Fitting->Analysis End End Analysis->End

References

A Comprehensive Review of Piroximone's Pharmacological Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone is a potent and selective phosphodiesterase III (PDE III) inhibitor characterized by its significant positive inotropic and vasodilatory effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The primary therapeutic application of this compound has been in the management of severe congestive heart failure. This document aims to serve as a detailed resource for researchers and drug development professionals, summarizing key quantitative data in structured tables and providing methodologies for essential experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a non-catecholamine cardiotonic agent, emerged as a promising therapeutic option for heart failure due to its dual action of enhancing myocardial contractility and inducing peripheral vasodilation. These effects are primarily attributed to its selective inhibition of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase III enzyme. This guide delves into the core pharmacological aspects of this compound, presenting a detailed analysis of its effects on the cardiovascular system and platelets.

Mechanism of Action: Phosphodiesterase III Inhibition

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase III (PDE III) enzyme. PDE III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, as well as in platelets. By inhibiting PDE III, this compound leads to an increase in the intracellular concentration of cAMP.

Signaling Pathway

The elevation of intracellular cAMP levels by this compound activates cAMP-dependent protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium uptake by the sarcoplasmic reticulum, respectively, resulting in a positive inotropic effect (increased contractility). In vascular smooth muscle cells, increased cAMP levels and subsequent PKA activation lead to the inhibition of myosin light-chain kinase, resulting in vasodilation and a reduction in both preload and afterload. In platelets, elevated cAMP levels inhibit their aggregation.

Piroximone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-Adrenergic Receptor Binds G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE3->AMP PKA_active Active PKA PKA_inactive->PKA_active Cellular Response Cellular Response PKA_active->Cellular Response Phosphorylates targets leading to This compound This compound This compound->PDE3 Inhibits

Figure 1: this compound's Mechanism of Action via PDE III Inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from preclinical and clinical studies.

Preclinical Data
ParameterSpecies/ModelValueReference
PDE III Inhibition (IC50)
In vitro Platelet Aggregation (ADP-induced)Human67 ± 14 µmol/L[1]
Inotropic Effects
Positive Inotropic EffectCat Papillary MuscleConcentration-dependent increase in force of contraction[2]
Vasodilatory Effects
Reduction in Mean Arterial PressureAnesthetized Rats-23 mm Hg (at 0.5 mg/kg)[3]
Increase in Laser Doppler Flow (Forehead)Human (during CPB)+30% (at 0.5 mg/kg)[3]
Increase in Laser Doppler Flow (Forearm)Human (during CPB)+12% (at 0.5 mg/kg)[3]
Clinical Data in Heart Failure Patients
Hemodynamic ParameterRoute of AdministrationDoseChange from BaselineReference
Cardiac Index Intravenous0.90 ± 0.12 mg/kgIncreased
Oral1.41 ± 0.18 mg/kgIncreased
Stroke Volume Index Intravenous0.90 ± 0.12 mg/kgIncreased
Oral1.41 ± 0.18 mg/kgIncreased
Systemic Vascular Resistance Intravenous0.90 ± 0.12 mg/kgDecreased
Oral1.41 ± 0.18 mg/kgDecreased
Pulmonary Capillary Wedge Pressure Intravenous0.90 ± 0.12 mg/kgDecreased
Oral1.41 ± 0.18 mg/kgDecreased
Right Atrial Pressure Intravenous0.90 ± 0.12 mg/kgDecreased
Oral1.41 ± 0.18 mg/kgDecreased
Mean Arterial Pressure Intravenous0.90 ± 0.12 mg/kgUnchanged
Heart Rate Intravenous0.90 ± 0.12 mg/kgModestly Increased

Detailed Experimental Protocols

In Vitro Assessment of Phosphodiesterase III (PDE III) Inhibition

This protocol describes a method to determine the inhibitory activity of this compound on PDE III using a radioenzymatic assay.

Materials:

  • Purified human platelet PDE III

  • [3H]-cAMP (radiolabeled substrate)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 30°C

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of purified PDE III enzyme, and varying concentrations of this compound (or vehicle control - DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding [3H]-cAMP to the reaction mixture to a final concentration below the Km of the enzyme for cAMP.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.

  • Reaction Termination: Stop the reaction by boiling the samples for 1 minute.

  • Conversion of AMP to Adenosine: Cool the samples and add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10 minutes.

  • Separation of Substrate and Product: Add a slurry of anion-exchange resin to the tubes. The negatively charged unreacted [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine product will remain in the supernatant.

  • Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE III inhibition for each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Inotropic Effects on Isolated Cat Papillary Muscle

This protocol outlines the procedure for assessing the positive inotropic effects of this compound on isolated feline papillary muscle.

Papillary_Muscle_Workflow cluster_Preparation Tissue Preparation cluster_Equilibration Equilibration cluster_Experiment Experimental Protocol cluster_Analysis Data Analysis Isolate Heart Isolate Heart Dissect Papillary Muscle Dissect Papillary Muscle Isolate Heart->Dissect Papillary Muscle Mount in Organ Bath Mount in Organ Bath Dissect Papillary Muscle->Mount in Organ Bath Perfuse with K-H Solution Perfuse with Krebs-Henseleit Solution (95% O2, 5% CO2) Mount in Organ Bath->Perfuse with K-H Solution Set Stimulation Set Electrical Stimulation (e.g., 1 Hz, suprathreshold voltage) Perfuse with K-H Solution->Set Stimulation Establish Baseline Establish Stable Baseline Contractile Force Set Stimulation->Establish Baseline Add this compound Administer Cumulative Concentrations of this compound Establish Baseline->Add this compound Record Data Record Contractile Force (Isometric Tension) Add this compound->Record Data Measure Parameters Measure Peak Tension, +dT/dt, -dT/dt Record Data->Measure Parameters Generate Curve Generate Concentration-Response Curve Measure Parameters->Generate Curve Calculate EC50 Calculate EC50 Generate Curve->Calculate EC50

Figure 2: Experimental Workflow for Isolated Papillary Muscle Contractility Study.

Materials:

  • Adult cat

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[1][4][5]

  • Organ bath with temperature control (37°C) and electrical stimulation capabilities

  • Force transducer and recording system

  • This compound stock solution

Procedure:

  • Tissue Preparation: Euthanize an adult cat according to institutionally approved protocols. Rapidly excise the heart and place it in chilled, oxygenated Krebs-Henseleit solution. Dissect a suitable papillary muscle from the right ventricle.

  • Mounting: Mount the papillary muscle vertically in the organ bath, with one end attached to a fixed clamp and the other to a force transducer.

  • Equilibration: Perfuse the muscle with oxygenated Krebs-Henseleit solution maintained at 37°C. Allow the muscle to equilibrate for at least 60 minutes under a resting tension that produces approximately 90% of the maximal developed force.

  • Electrical Stimulation: Stimulate the muscle to contract isometrically at a fixed frequency (e.g., 1 Hz) with a suprathreshold voltage delivered via platinum electrodes.[4]

  • Baseline Recording: Once a stable baseline of contractile force is achieved, record baseline parameters, including peak developed tension and maximum rates of tension development (+dT/dt) and relaxation (-dT/dt).

  • This compound Administration: Add this compound to the organ bath in a cumulative concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric contractile force throughout the experiment.

  • Data Analysis: For each concentration of this compound, determine the peak developed tension and other contractile parameters. Express the responses as a percentage of the maximal response to a reference agonist or as a percentage change from baseline. Construct a concentration-response curve by plotting the response against the logarithm of the this compound concentration to determine the EC50.

Clinical Trial Considerations in Heart Failure

Clinical trials evaluating this compound in heart failure have typically focused on its effects on hemodynamic parameters and exercise capacity.

Typical Inclusion Criteria:

  • Patients with chronic, stable, symptomatic heart failure (New York Heart Association [NYHA] class II-IV).

  • Left ventricular ejection fraction (LVEF) < 40%.

  • Stable medical regimen for at least one month prior to enrollment.

Typical Exclusion Criteria:

  • Acute myocardial infarction within the preceding 3 months.

  • Unstable angina.

  • Significant uncorrected valvular heart disease.

  • Severe renal or hepatic dysfunction.

Key Hemodynamic Parameters Measured:

  • Cardiac Index (CI)

  • Stroke Volume Index (SVI)

  • Pulmonary Capillary Wedge Pressure (PCWP)

  • Systemic Vascular Resistance (SVR)

  • Right Atrial Pressure (RAP)

  • Mean Arterial Pressure (MAP)

  • Heart Rate (HR)

These parameters are typically measured using invasive techniques such as a Swan-Ganz catheter.

Conclusion

This compound is a well-characterized phosphodiesterase III inhibitor with pronounced positive inotropic and vasodilatory actions. Its pharmacological profile makes it a potentially effective agent for the short-term management of acute decompensated heart failure. This technical guide provides a detailed overview of its mechanism of action, quantitative pharmacological data, and comprehensive experimental protocols to aid researchers in further investigating this compound and similar compounds. The provided methodologies and data serve as a valuable resource for preclinical and clinical research in the field of cardiovascular drug development.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The development and use of this compound have been subject to clinical evaluation, and its therapeutic use should be guided by regulatory-approved prescribing information.

References

Early Studies on the Cardiotonic Properties of Piroximone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone, also known by its developmental code MDL 19,205, emerged in the late 20th century as a promising non-catecholamine, non-glycoside cardiotonic agent for the management of congestive heart failure. As an imidazole derivative, its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac and vascular smooth muscle contractility. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in both positive inotropic (increased contractility) and vasodilatory effects. This technical guide provides an in-depth review of the early preclinical and clinical studies that characterized the cardiotonic properties of this compound, with a focus on its hemodynamic effects, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound exerts its cardiotonic effects by selectively inhibiting the PDE III enzyme in cardiac myocytes.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key intracellular proteins. This cascade of events ultimately results in an increased influx of calcium ions (Ca2+) into the cell and enhanced release of Ca2+ from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.[1] Concurrently, the increase in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.

This compound Signaling Pathway in Cardiac Myocytes This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (via Phospholamban) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_release Ca2+ Release SR->Ca_release Contraction Increased Myocardial Contraction Ca_influx->Contraction Ca_release->Contraction

This compound's mechanism of action in cardiac myocytes.

Preclinical Studies: Hemodynamic Effects in Canine Models

Early investigations into the cardiotonic properties of this compound were conducted in various canine models, both in healthy animals and in those with induced heart failure. These studies were crucial in establishing the drug's initial efficacy and safety profile.

Quantitative Data from Preclinical Canine Studies
ParameterRoute of AdministrationDosageKey Findings
Cardiac Contractile Force Intravenous0.1-1 mg/kgDose-related increase
Heart Rate Intravenous0.1-1 mg/kgMinor increase
Blood Pressure Intravenous0.1-1 mg/kgBrief decrease
dP/dt Oral1 and 3 mg/kgDose-related increase
Cardiac Output Intravenous Infusion0.1 mg/kg/minNo significant change
Stroke Volume Intravenous Infusion0.1 mg/kg/minNo significant change
Left Atrial Pressure Intravenous Infusion0.1 mg/kg/minDecrease
Experimental Protocol: Intravenous Administration in Anesthetized Dogs

A common experimental design to assess the acute hemodynamic effects of this compound involved the following steps:

  • Animal Preparation: Healthy adult mongrel dogs were anesthetized with a suitable agent (e.g., pentobarbital).

  • Instrumentation: Catheters were inserted into a femoral artery for blood pressure monitoring, a femoral vein for drug administration, and the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt). A flow probe was placed around the ascending aorta to measure cardiac output.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters were recorded.

  • Drug Administration: this compound was administered as an intravenous bolus or a continuous infusion at varying doses.

  • Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output were continuously monitored and recorded for a specified period post-administration.

  • Data Analysis: The changes in hemodynamic parameters from baseline were calculated and analyzed to determine the dose-response relationship and the duration of action.

Preclinical Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Canine Model Selection Anesthesia Anesthesia Induction Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Flow Probe) Anesthesia->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Baseline Hemodynamic Measurements Stabilization->Baseline Drug_Admin This compound Administration (IV Bolus or Infusion) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring Drug_Admin->Monitoring Data_Collection Data Recording Monitoring->Data_Collection Analysis Statistical Analysis (Change from Baseline) Data_Collection->Analysis Results Dose-Response & Duration of Action Determined Analysis->Results

A typical workflow for preclinical evaluation of this compound.

Clinical Studies: Efficacy in Patients with Heart Failure

Following promising preclinical results, clinical trials were initiated to evaluate the safety and efficacy of this compound in patients with chronic heart failure. These studies investigated both intravenous and oral formulations of the drug.

Quantitative Data from Early Clinical Trials in Heart Failure Patients
ParameterRoute of AdministrationDosagePatient PopulationKey Findings
Cardiac Index Intravenous1.25-1.75 mg/kgSevere congestive heart failureIncreased by 75%
Systemic Vascular Resistance Intravenous1.25-1.75 mg/kgSevere congestive heart failureDecreased by 41%
Right Atrial Pressure Intravenous1.25-1.75 mg/kgSevere congestive heart failureDecreased by 66%
Pulmonary Wedge Pressure Intravenous1.25-1.75 mg/kgSevere congestive heart failureDecreased by 35%
Mean Arterial Pressure Intravenous1.25-1.75 mg/kgSevere congestive heart failureSlightly reduced (78 to 71 mmHg)
Forearm Blood Flow Intravenous1.25-1.75 mg/kgSevere congestive heart failureIncreased by 42%
Plasma Norepinephrine Intravenous1.25-1.75 mg/kgSevere congestive heart failureDecreased from 830 to 542 pg/ml
dP/dt Intravenous1 mg/kgSevere congestive heart failureIncreased by 35%
Cardiac Index Oral0.7-4.9 mg/kgChronic cardiac failureSignificantly improved
Ventricular Pump Function Oral0.7-4.9 mg/kgChronic cardiac failureSignificantly improved
Experimental Protocol: Intravenous Administration in Patients with Severe Heart Failure

A representative clinical trial protocol for assessing the acute hemodynamic effects of intravenous this compound in patients with severe heart failure would typically involve:

  • Patient Selection: Patients with a confirmed diagnosis of severe congestive heart failure (e.g., New York Heart Association Class III or IV) were enrolled.

  • Informed Consent: All participants provided written informed consent.

  • Instrumentation: A thermodilution pulmonary artery catheter was inserted to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line was placed for continuous blood pressure monitoring.

  • Baseline Measurements: After a period of stabilization, baseline hemodynamic and neurohumoral measurements were obtained.

  • Drug Administration: this compound was administered as a cumulative intravenous dose.

  • Hemodynamic and Neurohumoral Monitoring: Hemodynamic parameters and plasma levels of neurohormones (e.g., norepinephrine, renin) were measured at predefined intervals after drug administration.

  • Data Analysis: The hemodynamic and neurohumoral responses to this compound were analyzed and compared to baseline values.

Conclusion

The early studies on this compound consistently demonstrated its potent cardiotonic and vasodilatory properties, mediated through the inhibition of phosphodiesterase III. In both preclinical and clinical settings, this compound was shown to improve hemodynamic parameters indicative of enhanced cardiac performance and reduced cardiac workload. These initial findings established this compound as a significant compound in the exploration of non-glycosidic, non-catecholamine inotropes for the treatment of heart failure. While the long-term clinical utility of PDE III inhibitors as a class has been a subject of further investigation and debate, the foundational research on this compound provided valuable insights into the therapeutic potential of this mechanism of action. This technical guide serves as a comprehensive resource for understanding the seminal data and methodologies that defined the early pharmacological profile of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of Piroximone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone, a potent cardiotonic agent, and its analogs have garnered significant interest in medicinal chemistry due to their therapeutic potential in treating heart failure. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for this compound and related compounds. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the replication and further development of these important molecules.

Core Synthesis of this compound

The primary synthetic route to this compound (4-ethyl-5-(pyridin-4-ylcarbonyl)-1,3-dihydro-2H-imidazol-2-one) involves a two-stage process: the synthesis of the key intermediate, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, followed by a Friedel-Crafts acylation with isonicotinoyl chloride.

Stage 1: Synthesis of 4-Ethyl-1,3-dihydro-2H-imidazol-2-one

A crucial precursor for this compound synthesis is the 4-ethyl-1,3-dihydro-2H-imidazol-2-one ring system. A common and effective method for the construction of this imidazolone core is through the cyclocondensation of an appropriate α-amino ester with urea.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-amino-3-ethyl-2-butenoate and urea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water and neutralized with a weak acid, such as acetic acid. The precipitated solid, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, is collected by filtration, washed with water, and can be further purified by recrystallization.

Stage 2: Friedel-Crafts Acylation for this compound Synthesis

The final step in the synthesis of this compound is the acylation of the imidazolone intermediate with isonicotinoyl chloride. This reaction is a classic example of a Friedel-Crafts acylation, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. The synthesis of the isonicotinoyl chloride reagent is typically achieved by treating isonicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol:

To a suspension of 4-ethyl-1,3-dihydro-2H-imidazol-2-one in a suitable inert solvent (e.g., nitrobenzene or a chlorinated hydrocarbon), a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added. The mixture is stirred, and isonicotinoyl chloride hydrochloride is added portion-wise. The reaction is then heated to facilitate the acylation. Upon completion, the reaction mixture is cooled and carefully quenched with an aqueous acid solution. The product, this compound, precipitates and can be isolated by filtration. Purification is typically achieved through recrystallization to yield the final product.

Quantitative Data for this compound Synthesis:

StepReactantsReagents/ConditionsProductYield (%)Melting Point (°C)Spectroscopic Data
1Ethyl 2-amino-3-ethyl-2-butenoate, UreaSodium Ethoxide, Ethanol, Reflux4-Ethyl-1,3-dihydro-2H-imidazol-2-oneData not consistently reportedData not consistently reported¹H NMR, ¹³C NMR, IR
24-Ethyl-1,3-dihydro-2H-imidazol-2-one, Isonicotinoyl chloride hydrochlorideAlCl₃, Nitrobenzene, HeatThis compoundData varies by patentData varies by patent¹H NMR, ¹³C NMR, IR, MS

Note: Specific yields and melting points can vary depending on the scale and purification methods employed. Researchers should refer to the primary literature, such as U.S. Patent 4,405,628, for detailed characterization data.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a similar strategy, with variations in the starting materials to introduce different substituents on the imidazolone ring or the pyridine moiety.

Analogs with Modified Imidazolone Core

To synthesize analogs with different alkyl or aryl groups at the 4- and 5-positions of the imidazolone ring, the corresponding substituted α-amino esters are used in the initial cyclocondensation reaction with urea. For example, using ethyl 2-amino-3-methyl-2-butenoate would lead to a 4,5-dimethyl-substituted imidazolone intermediate.

Analogs with Modified Pyridine Ring

Analogs with substituents on the pyridine ring can be prepared by using the appropriately substituted nicotinoyl chloride in the Friedel-Crafts acylation step. For instance, using 2-chloronicotinoyl chloride would result in a this compound analog with a chlorine atom at the 2-position of the pyridine ring.

General Experimental Protocol for Analog Synthesis:

The experimental conditions for the synthesis of analogs are broadly similar to those for this compound. The specific reaction times, temperatures, and purification methods may need to be optimized based on the nature of the substituents.

Visualizing the Synthesis: Reaction Pathways

To provide a clear and concise representation of the chemical transformations, the following diagrams illustrate the synthesis pathways for this compound and its analogs.

Piroximone_Synthesis cluster_stage1 Stage 1: Imidazolone Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation A Ethyl 2-amino-3-ethyl-2-butenoate C 4-Ethyl-1,3-dihydro-2H-imidazol-2-one A->C NaOEt, EtOH, Reflux B Urea B->C NaOEt, EtOH, Reflux F This compound C->F AlCl₃, Nitrobenzene, Heat D Isonicotinic Acid E Isonicotinoyl Chloride D->E SOCl₂ or (COCl)₂ E->F AlCl₃, Nitrobenzene, Heat

Caption: General synthesis pathway for this compound.

Piroximone_Analog_Synthesis cluster_analog_imidazolone Modified Imidazolone Core cluster_analog_pyridine Modified Pyridine Ring A1 Substituted α-amino ester C1 Substituted Imidazolone A1->C1 NaOEt, EtOH, Reflux B1 Urea B1->C1 NaOEt, EtOH, Reflux F1 This compound Analog C1->F1 AlCl₃, Nitrobenzene, Heat D1 Substituted Nicotinic Acid E1 Substituted Nicotinoyl Chloride D1->E1 SOCl₂ or (COCl)₂ E1->F1 AlCl₃, Nitrobenzene, Heat

Caption: General synthesis pathways for this compound analogs.

Conclusion

The synthesis of this compound and its analogs is a well-established process rooted in fundamental organic reactions. This guide provides a solid foundation for researchers to understand and replicate these syntheses. The modular nature of the synthetic route allows for the generation of a diverse range of analogs, which is crucial for structure-activity relationship studies and the development of new cardiotonic agents with improved pharmacological profiles. For detailed experimental procedures and characterization data, consulting the primary patent literature is highly recommended.

The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of Piroximone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piroximone, a potent cardiotonic agent, and its derivatives have been a subject of significant interest in the quest for effective treatments for heart failure. Their therapeutic effect is primarily attributed to the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac muscle contractility. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for researchers and drug development professionals in the field of cardiovascular medicine.

Core Mechanism of Action: PDE III Inhibition

This compound and its analogs exert their positive inotropic (contractility-enhancing) and vasodilatory effects by inhibiting the PDE III enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1] In the heart, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, ultimately leading to an increased force of contraction.[1]

Structure-Activity Relationship of this compound Derivatives

The chemical structure of this compound, 4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one, serves as a foundational scaffold for the design of more potent and selective cardiotonic agents. The SAR of its derivatives reveals several key insights into the molecular features crucial for their biological activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro biological data for this compound and a selection of its structural analogs. This data provides a quantitative basis for understanding the impact of specific chemical modifications on their potency as PDE III inhibitors and their inotropic effects.

CompoundR1R2PDE III Inhibition IC50 (µM)Inotropic Effect EC50 (µM)
This compound-CH2CH34-pyridyl0.95.4[2]
Milrinone-CH33-pyridyl0.41.8[2]
Amrinone-NH23-pyridyl1025
Enoximone-CH34-pyridyl-N-oxide0.22.1

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Key SAR Observations:

  • Pyridyl Ring Position: The position of the nitrogen atom in the pyridyl ring significantly influences activity. Analogs with a 3-pyridyl moiety, such as Milrinone and Amrinone, often exhibit different potency profiles compared to the 4-pyridyl substitution in this compound.

  • Imidazolone Core Substitutions: Modifications at the R1 position on the imidazolone ring impact both PDE III inhibitory activity and inotropic potency. For instance, the ethyl group in this compound contributes to its specific activity profile.

  • Heterocyclic Core Variations: Replacement of the imidazolone core with other heterocyclic systems, such as the pyridone in Milrinone, has been a successful strategy in developing potent cardiotonic agents.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel cardiotonic agents. The following sections outline the key experimental protocols for assessing PDE III inhibition and inotropic activity.

Phosphodiesterase III (PDE III) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PDE III, which is responsible for the hydrolysis of cAMP.

Principle: The assay measures the amount of cAMP remaining after incubation with the PDE III enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.

Detailed Protocol:

  • Enzyme Preparation: PDE III is typically isolated and purified from cardiac tissue (e.g., guinea pig or human ventricular muscle) using standard biochemical techniques such as chromatography.

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl) containing a known concentration of cAMP, MgCl2, and the purified PDE III enzyme.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme before the addition of cAMP to initiate the reaction. The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: The enzymatic reaction is stopped by the addition of a quenching agent, such as a strong acid or by heat inactivation.

  • Quantification of cAMP: The amount of remaining cAMP is quantified using methods such as radioimmunoassay (RIA) or, more commonly, high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Inotropic Activity Assay (Isolated Papillary Muscle)

This ex vivo assay directly measures the effect of a compound on the contractility of cardiac muscle.

Principle: The isometric contractile force of an isolated papillary muscle from an animal heart (e.g., rat, guinea pig) is measured in response to electrical stimulation in the presence of varying concentrations of the test compound. The concentration that produces 50% of the maximum inotropic effect (EC50) is determined.[4][5]

Detailed Protocol:

  • Tissue Preparation: The heart is rapidly excised from a euthanized animal and placed in an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The papillary muscle is carefully dissected from the right or left ventricle.[4][5]

  • Mounting the Muscle: The isolated papillary muscle is mounted vertically in an organ bath containing the oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C). One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.[4][5]

  • Electrical Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes that deliver electrical pulses of a specific duration and voltage.[4][5]

  • Equilibration: The muscle is allowed to equilibrate for a period of time until a stable baseline contractile force is achieved.

  • Compound Administration: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations being added after the response to the previous concentration has stabilized.

  • Data Acquisition and Analysis: The isometric force of contraction is continuously recorded. The increase in contractile force is measured for each concentration of the compound. The EC50 value is calculated by plotting the percentage increase in contractile force against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Visualizing the Molecular Landscape

To better understand the context in which this compound derivatives operate, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cAMP Signaling Pathway in Cardiac Myocytes

cAMP Signaling Pathway in Cardiac Myocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA (active) PKA (active) PKA (inactive)->PKA (active) Phosphorylation of Contractile Proteins Phosphorylation of Contractile Proteins PKA (active)->Phosphorylation of Contractile Proteins Leads to AMP AMP PDE3->AMP This compound Derivative This compound Derivative This compound Derivative->PDE3 Inhibits Increased Cardiac Contractility Increased Cardiac Contractility Phosphorylation of Contractile Proteins->Increased Cardiac Contractility

Caption: cAMP signaling pathway in cardiac myocytes.

Experimental Workflow for Inotropic Activity Assay

Experimental Workflow for Inotropic Activity Assay Papillary Muscle Dissection Papillary Muscle Dissection Mounting in Organ Bath Mounting in Organ Bath Papillary Muscle Dissection->Mounting in Organ Bath Electrical Stimulation and Equilibration Electrical Stimulation and Equilibration Mounting in Organ Bath->Electrical Stimulation and Equilibration Cumulative Addition of this compound Derivative Cumulative Addition of this compound Derivative Electrical Stimulation and Equilibration->Cumulative Addition of this compound Derivative Recording of Isometric Contraction Recording of Isometric Contraction Cumulative Addition of this compound Derivative->Recording of Isometric Contraction Data Analysis (Dose-Response Curve and EC50) Data Analysis (Dose-Response Curve and EC50) Recording of Isometric Contraction->Data Analysis (Dose-Response Curve and EC50)

Caption: Workflow for assessing inotropic activity.

Conclusion

The structure-activity relationship of this compound derivatives provides a valuable framework for the rational design of novel cardiotonic agents. By understanding the key molecular determinants of PDE III inhibition and inotropic activity, researchers can strategically modify the this compound scaffold to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams presented in this guide serve as a practical resource for the continued exploration and development of this important class of cardiovascular drugs.

References

Piroximone's Impact on Intracellular cAMP: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular effects of Piroximone on intracellular cyclic adenosine monophosphate (cAMP). This whitepaper provides a detailed examination of the compound's mechanism of action as a phosphodiesterase III (PDE III) inhibitor, supported by quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

This compound, a potent positive inotropic and vasodilatory agent, exerts its effects by selectively inhibiting PDE III, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger in cardiac and vascular smooth muscle cells. The subsequent activation of cAMP-dependent protein kinases triggers a cascade of phosphorylation events, ultimately resulting in increased cardiac contractility and vasodilation.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on this compound's inhibitory activity and its physiological effects, which are directly linked to the elevation of intracellular cAMP.

Table 1: this compound's Inhibitory Potency

ParameterValueSpecies/TissueReference
IC₅₀ for PDE III Inhibition8.6 µMCanine Ventricular Muscle[1]
IC₅₀ for ADP-induced Platelet Aggregation*67 ± 14 µmol/lHuman Platelets[2]

*Inhibition of platelet aggregation by this compound is also mediated by an increase in intracellular cAMP.

Mechanism of Action: A Signaling Pathway Overview

This compound's primary mechanism involves the inhibition of PDE III, leading to an increase in intracellular cAMP levels. This initiates a signaling cascade with significant physiological consequences.

Piroximone_cAMP_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP Intracellular cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (Phospholamban) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Troponin I) Smooth_Muscle Vascular Smooth Muscle PKA->Smooth_Muscle Induces Relaxation Contraction Increased Cardiac Contractility Ca_Channels->Contraction ↑ Ca²⁺ Influx SR->Contraction ↑ Ca²⁺ Release Myofilaments->Contraction ↑ Ca²⁺ Sensitivity Vasodilation Vasodilation Smooth_Muscle->Vasodilation PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_conversion Conversion & Separation cluster_quantification Quantification & Analysis Piroximone_Dilutions This compound Serial Dilutions Incubation Incubate with [³H]-cAMP Piroximone_Dilutions->Incubation Enzyme_Mix PDE3 Enzyme + Buffer Enzyme_Mix->Incubation Termination Terminate Reaction (Boil) Incubation->Termination Nucleotidase Add Snake Venom Nucleotidase Termination->Nucleotidase Separation Anion-Exchange Chromatography Nucleotidase->Separation Scintillation Scintillation Counting of [³H]-adenosine Separation->Scintillation Analysis Calculate % Inhibition & IC₅₀ Scintillation->Analysis cAMP_Measurement_Workflow cluster_tissue_prep Tissue Preparation & Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis Isolation Isolate Cardiac Tissue (e.g., Cat Papillary Muscle) Stimulation Electrical Stimulation & Equilibration Isolation->Stimulation Treatment Expose to this compound (Various Concentrations) Stimulation->Treatment Freezing Rapid Freezing in Liquid N₂ Treatment->Freezing Homogenization Homogenize Tissue Freezing->Homogenization Extraction Extract cAMP Supernatant Homogenization->Extraction Protein_Assay Protein Quantification Homogenization->Protein_Assay cAMP_Assay cAMP Measurement (RIA or ELISA) Extraction->cAMP_Assay Normalization Normalize cAMP to Protein Content cAMP_Assay->Normalization Protein_Assay->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response

References

Piroximone's Impact on Calcium Handling in Cardiac Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone, an imidazole derivative, is a potent phosphodiesterase III (PDE3) inhibitor that has been investigated for its positive inotropic and vasodilatory effects in the context of heart failure. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn significantly alters calcium handling within cardiac muscle cells. This technical guide provides a comprehensive overview of the core effects of this compound on cardiomyocyte calcium dynamics, including its impact on intracellular calcium transients, sarcoplasmic reticulum function, and myofilament calcium sensitivity. Detailed experimental methodologies and signaling pathways are presented to offer a thorough understanding for research and drug development professionals.

Mechanism of Action: Inhibition of Phosphodiesterase 3

This compound exerts its primary effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates cAMP-dependent protein kinase (PKA), which then phosphorylates key proteins involved in cardiac excitation-contraction coupling. The downstream consequences of this signaling cascade are a multifaceted modulation of calcium handling within the cardiomyocyte.

This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP Cyclic AMP (cAMP)↑ PDE3->cAMP Degrades PKA Protein Kinase A (PKA) (activated) cAMP->PKA Activates Proteins Key Ca²⁺ Handling Proteins (Phospholamban, Troponin I, L-type Ca²⁺ Channels) PKA->Proteins Phosphorylates Response Altered Ca²⁺ Handling & Inotropy Proteins->Response

Figure 1: this compound's core signaling pathway.

Impact on Intracellular Calcium Transients

The increase in cAMP and subsequent PKA activation directly influences the characteristics of the intracellular calcium transient, the rapid rise and fall of cytosolic calcium that triggers muscle contraction.

Table 1: Qualitative Effects of this compound on Intracellular Calcium Transients

ParameterEffect of this compoundMechanismReference
Peak Amplitude IncreasedPKA-mediated phosphorylation of L-type calcium channels, leading to increased calcium influx.[2]
Rate of Decay Increased (Shortened Time Course)PKA-mediated phosphorylation of phospholamban, which stimulates SERCA2a activity and enhances calcium reuptake into the sarcoplasmic reticulum.[2]
Experimental Protocol: Measurement of Intracellular Calcium Transients in Intact Papillary Muscle

The foundational research on this compound's effect on calcium transients was conducted on ferret right ventricular papillary muscles.[2]

1. Muscle Preparation:

  • Ferrets are euthanized, and the hearts are rapidly excised and placed in a dissecting dish with oxygenated Krebs-Henseleit solution.

  • The right ventricle is opened, and thin papillary muscles are carefully dissected.

2. Aequorin Loading:

  • The photoprotein aequorin, a bioluminescent calcium indicator, is loaded into the muscle cells. This can be achieved through microinjection or chemical loading techniques.[2]

3. Experimental Setup:

  • The aequorin-loaded papillary muscle is mounted in a chamber with stimulating electrodes and a force transducer.

  • The muscle is superfused with oxygenated Krebs-Henseleit solution at a physiological temperature.

4. Data Acquisition:

  • The muscle is electrically stimulated to contract isometrically.

  • A photomultiplier tube detects the light emitted by the aequorin-calcium complex, which is proportional to the intracellular calcium concentration.

  • The isometric tension developed by the muscle is recorded simultaneously.

  • This compound is introduced into the superfusate at various concentrations to determine its effects on the aequorin light signal (calcium transient) and tension.

cluster_prep Preparation cluster_exp Experiment Dissection Dissect Ferret Papillary Muscle Aequorin Load with Aequorin Dissection->Aequorin Mount Mount in Chamber Aequorin->Mount Stimulate Electrically Stimulate Record Record Tension & Aequorin Light Stimulate->Record Addthis compound Add this compound Record->Addthis compound Establish Baseline Addthis compound->Record Record Effects

Figure 2: Experimental workflow for Ca²⁺ measurement.

Impact on Sarcoplasmic Reticulum (SR) Calcium Handling

The observed changes in the intracellular calcium transient with this compound treatment are indicative of significant alterations in the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.

Table 2: Inferred Effects of this compound on Sarcoplasmic Reticulum Function

SR FunctionInferred Effect of this compoundMechanismReference
Ca²⁺ Uptake (SERCA2a Activity) IncreasedPKA-dependent phosphorylation of phospholamban relieves its inhibition of the SERCA2a pump, leading to faster calcium sequestration into the SR.[2]
Ca²⁺ Release IncreasedThe enhanced SR calcium load resulting from increased SERCA2a activity leads to a greater release of calcium during subsequent contractions.[2]

Impact on Myofilament Calcium Sensitivity

In addition to modulating the availability of intracellular calcium, this compound also alters the responsiveness of the contractile proteins (myofilaments) to calcium.

Table 3: Qualitative Effect of this compound on Myofilament Calcium Sensitivity

ParameterEffect of this compoundMechanismReference
Myofilament Ca²⁺ Sensitivity DecreasedPKA-mediated phosphorylation of troponin I (TnI) reduces the affinity of the troponin complex for calcium.[2]

Note: A quantitative force-pCa relationship for this compound, including specific EC50 values, is not available in the cited literature.

Experimental Protocol: Assessment of Myofilament Calcium Sensitivity in Intact Papillary Muscle

In the study by Gwathmey and Morgan, myofilament calcium sensitivity was assessed in intact, aequorin-loaded ferret papillary muscles by comparing the peak of the isometric tension to the peak of the aequorin light signal.[2] An increase in the ratio of the peak aequorin light to peak tension, relative to changes induced by varying extracellular calcium, indicates a decrease in myofilament calcium sensitivity.

This compound This compound cAMP cAMP ↑ This compound->cAMP PKA PKA activation cAMP->PKA TnI Troponin I Phosphorylation PKA->TnI CaSensitivity Myofilament Ca²⁺ Sensitivity ↓ TnI->CaSensitivity Ratio ↑ Ratio of Aequorin Light to Tension CaSensitivity->Ratio Tension Tension Tension->Ratio Aequorin Aequorin Light (Ca²⁺ transient) Aequorin->Ratio

Figure 3: Logic for determining myofilament sensitivity.

Summary and Conclusion

This compound's inhibition of phosphodiesterase 3 in cardiac muscle cells initiates a cascade of events that profoundly impacts calcium handling. By increasing intracellular cAMP levels and activating PKA, this compound produces a dual effect:

  • Increased Calcium Availability: this compound enhances the amplitude and accelerates the decay of the intracellular calcium transient. This is achieved through the PKA-mediated phosphorylation of L-type calcium channels and phospholamban, leading to increased calcium influx and more efficient sarcoplasmic reticulum calcium uptake and subsequent release.

  • Decreased Myofilament Responsiveness: Concurrently, this compound decreases the sensitivity of the myofilaments to calcium, primarily through the phosphorylation of troponin I.

This combination of effects results in a potent positive inotropic action. While the qualitative impacts of this compound on cardiomyocyte calcium handling are well-documented, a notable gap exists in the literature regarding precise quantitative data. Further research providing detailed dose-response relationships and force-pCa curves would be invaluable for a more complete understanding of its therapeutic potential and for the development of next-generation inotropic agents.

References

Initial Toxicological Screening of Piroximone in Preclinical Models: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the initial toxicological screening of Piroximone (also known as MDL 19205) in preclinical models is scarce. This compound was investigated as a cardiotonic agent for the treatment of heart failure, but its development was discontinued. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation that would be expected for the initial toxicological screening of a pharmaceutical candidate like this compound, in line with regulatory expectations for drug development. The data presented herein is illustrative and not specific to this compound.

Introduction to this compound and Preclinical Safety Assessment

This compound is a phosphodiesterase inhibitor that was studied for its inotropic effects in heart failure.[1] The preclinical development of any new pharmaceutical agent involves a rigorous toxicological screening to ensure its safety before administration to humans.[2] This process aims to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[3]

The initial toxicological screening typically encompasses a battery of in vitro and in vivo studies, including acute and subchronic toxicity assessments, genotoxicity assays, and safety pharmacology evaluations.[4] These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity.[5]

General Methodologies for Preclinical Toxicological Screening

A standard preclinical toxicology program is designed to provide a comprehensive safety profile of a drug candidate. The following sections detail the typical experimental protocols for the core components of such a program.

Acute Toxicity Studies

The objective of acute toxicity studies is to determine the potential adverse effects of a single high dose of the test substance and to determine the median lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Test System: Typically, a rodent species such as Sprague-Dawley rats (one sex, usually females, as they are often more sensitive).

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on any available structure-activity relationship data or in vitro cytotoxicity data.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until a predetermined number of animals have been tested.

  • Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.

  • Endpoint: The LD50 is calculated using a statistical program based on the outcomes (survival or death) at each dose level.

Subchronic Toxicity Studies

Subchronic toxicity studies evaluate the effects of repeated dosing over a period of 28 or 90 days to characterize the toxicological profile of the drug candidate.[2]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Test System: Two mammalian species, typically a rodent (e.g., Wistar rats) and a non-rodent (e.g., Beagle dogs), with both sexes.

  • Dosing: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days. At least three dose levels (low, mid, and high) and a control group (vehicle only) are used.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

  • Endpoints: Identification of the No-Observed-Adverse-Effect Level (NOAEL), characterization of target organs of toxicity, and assessment of the dose-response relationship.

Genotoxicity Assays

Genotoxicity assays are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.[6]

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test):

    • Test System: Several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).

    • Procedure: The tester strains are exposed to various concentrations of the test substance.

    • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

  • In Vitro Mammalian Chromosomal Aberration Test:

    • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

    • Procedure: Cells are exposed to the test substance with and without metabolic activation.

    • Endpoint: The frequency of structural and numerical chromosomal aberrations is scored microscopically.

  • In Vivo Mammalian Erythrocyte Micronucleus Test:

    • Test System: Rodents, typically mice or rats.

    • Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected.

    • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7]

Experimental Protocol: Core Battery

  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.

  • Cardiovascular System Assessment:

    • In Vitro: hERG (human Ether-à-go-go-Related Gene) assay to assess the potential for QT interval prolongation.

    • In Vivo: Cardiovascular monitoring (ECG, blood pressure, heart rate) in a conscious, telemetered large animal model (e.g., dog or non-human primate).

  • Respiratory System Assessment: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

Data Presentation

Quantitative data from toxicological studies are typically summarized in tables to facilitate comparison between dose groups.

Table 1: Illustrative Acute Oral Toxicity Data

Species/StrainSexRoute of AdministrationEstimated LD50 (mg/kg)95% Confidence Limits (mg/kg)Signs of Toxicity
Sprague-Dawley RatFemaleOral>2000N/ANo significant findings

Table 2: Illustrative Organ Weight Changes in a 28-Day Rat Study

OrganDose Group (mg/kg/day)Absolute Organ Weight (g)Relative Organ Weight (% of Body Weight)
Liver Control10.5 ± 1.23.5 ± 0.3
Low (10)10.8 ± 1.53.6 ± 0.4
Mid (50)12.1 ± 1.84.0 ± 0.5
High (200)14.3 ± 2.1 4.8 ± 0.6
Kidneys Control2.1 ± 0.30.7 ± 0.1
Low (10)2.2 ± 0.40.7 ± 0.1
Mid (50)2.3 ± 0.50.8 ± 0.2
High (200)2.4 ± 0.60.8 ± 0.2
* p < 0.05, ** p < 0.01 compared to control

Table 3: Illustrative Clinical Chemistry Data from a 28-Day Rat Study

Parameter (Units)ControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Alanine Aminotransferase (ALT) (U/L)35 ± 838 ± 1055 ± 1298 ± 25**
Aspartate Aminotransferase (AST) (U/L)80 ± 1585 ± 18110 ± 20180 ± 40**
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 421 ± 522 ± 624 ± 7
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
* p < 0.05, ** p < 0.01 compared to control

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and biological mechanisms.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_evaluation Safety Evaluation cluster_decision Decision Ames Ames Test Risk_Assessment Risk Assessment Ames->Risk_Assessment Chrom_Aberration Chromosomal Aberration Chrom_Aberration->Risk_Assessment hERG hERG Assay hERG->Risk_Assessment Acute_Tox Acute Toxicity Acute_Tox->Risk_Assessment Subchronic_Tox Subchronic Toxicity Subchronic_Tox->Risk_Assessment Micronucleus Micronucleus Test Micronucleus->Risk_Assessment Safety_Pharm Safety Pharmacology Safety_Pharm->Risk_Assessment Go_NoGo Go/No-Go for Clinical Trials Risk_Assessment->Go_NoGo

A generic workflow for preclinical toxicological screening.

Phosphodiesterase_Inhibition_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylation Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contractility Ca_Influx->Contraction

Simplified signaling pathway for a PDE3 inhibitor like this compound.

Conclusion

References

Piroximone (MDL 19,205): A Technical Guide to its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone, also known as MDL 19,205, is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the management of severe congestive heart failure. Its development marked a significant effort in the search for non-glycosidic, non-catecholamine inotropic agents with vasodilatory properties. This compound demonstrated promising hemodynamic effects, including increased cardiac contractility and reduced preload and afterload, through its mechanism of increasing intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth technical overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound.

Introduction: The Quest for Novel Inotropes

The development of this compound emerged from a therapeutic need for effective oral inotropic agents for heart failure that could overcome the limitations of existing treatments like cardiac glycosides and catecholamines. The focus of research in the late 1970s and early 1980s shifted towards compounds that could modulate intracellular second messengers, leading to the exploration of phosphodiesterase (PDE) inhibitors. The rationale was that by inhibiting the breakdown of cAMP, these agents could mimic the downstream effects of beta-adrenergic stimulation in the heart and vasculature, resulting in both positive inotropic and vasodilatory effects.

Discovery and Synthesis

While the precise initial discovery narrative of this compound (4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one) is not extensively detailed in publicly available literature, its development was part of a broader investigation into imidazopyridine and related heterocyclic compounds as cardiotonic agents. The discovery process likely involved screening of a chemical library for compounds that could inhibit PDE III, the predominant PDE isozyme in cardiac and vascular smooth muscle.

A plausible synthetic route for this compound, based on the synthesis of structurally related imidazolones, is outlined below. This multi-step synthesis would involve the construction of the core imidazolone ring followed by the introduction of the ethyl and pyridinylcarbonyl substituents.

Hypothetical Synthesis Workflow:

G A Starting Materials: Ethyl 2-chloroacetoacetate Urea B Step 1: Hantzsch-type condensation A->B C Intermediate: 2-Amino-4-hydroxy-5-ethyl-imidazole B->C D Step 2: Acylation with Isonicotinoyl chloride C->D E Intermediate: 2-Amino-4-hydroxy-5-ethyl-1-(pyridin-4-ylcarbonyl)imidazole D->E F Step 3: Hydrolysis and Tautomerization E->F G Final Product: This compound F->G

A plausible synthetic workflow for this compound.

Mechanism of Action: Phosphodiesterase III Inhibition

This compound exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III).[1][2] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.

Signaling Pathway of this compound's Action:

cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound PDE3 Phosphodiesterase III (PDE III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (e.g., Phospholamban) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (e.g., Troponin I) Relaxation Vasodilation PKA->Relaxation In Vascular Smooth Muscle, leads to Contraction Increased Contractility (Positive Inotropy) Ca_channels->Contraction Increased Ca2+ influx leads to SR->Contraction Enhanced Ca2+ release leads to Myofilaments->Contraction Increased Ca2+ sensitivity leads to

Signaling pathway of this compound via PDE III inhibition.

By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling. This results in an increased influx of calcium ions, enhanced calcium release from the sarcoplasmic reticulum, and increased sensitivity of the myofilaments to calcium, ultimately leading to a more forceful contraction (positive inotropy).[3] In vascular smooth muscle, the increase in cAMP also activates PKA, which leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation.[1]

Preclinical Development and Structure-Activity Relationship (SAR)

The development of this compound was guided by structure-activity relationship (SAR) studies on related heterocyclic compounds. Research on imidazopyridines, for instance, revealed that the position of the phenyl group and substitutions on it were critical for inotropic activity.[1][4] It was discovered that 2-phenylimidazo[4,5-c]pyridines were generally more potent than the analogous 2-phenylimidazo[4,5-b]pyridines.[1]

For the class of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, the introduction of a methyl group at the 5-position of the pyridazinone ring produced a more potent compound.[2] These findings suggest that the optimization of this compound likely involved systematic modifications of the imidazole core and its substituents to achieve high potency and selectivity for PDE III, as well as favorable pharmacokinetic properties for oral administration.

Experimental Protocols

The preclinical and clinical evaluation of this compound involved a range of standard and specialized experimental protocols to assess its pharmacodynamic and pharmacokinetic properties.

In Vitro Phosphodiesterase III Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on PDE III activity.

Methodology:

  • Enzyme Source: Purified PDE III enzyme is obtained from cardiac tissue or recombinant expression systems.

  • Substrate: Radiolabeled [3H]-cAMP is used as the substrate.

  • Assay Buffer: A standard buffer containing Tris-HCl, MgCl2, and other necessary co-factors is used.

  • Procedure:

    • The PDE III enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of [3H]-cAMP.

    • The reaction is allowed to proceed for a defined period at 37°C and then terminated.

    • The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using chromatography (e.g., anion-exchange resin).

    • The amount of [3H]-5'-AMP is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Isolated Perfused Heart (Langendorff) Preparation

Objective: To assess the direct effects of this compound on myocardial contractility and heart rate in an ex vivo setting.

Methodology:

  • Animal Model: Hearts are typically isolated from guinea pigs or rabbits.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Instrumentation: A pressure transducer is placed in the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.

  • Procedure:

    • After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and heart rate are recorded.

    • This compound is administered into the perfusion solution at increasing concentrations.

    • The effects on cardiac parameters are continuously monitored.

  • Data Analysis: Dose-response curves are constructed to evaluate the inotropic and chronotropic effects of this compound.

In Vivo Hemodynamic Studies in a Canine Model of Heart Failure

Objective: To evaluate the hemodynamic effects of this compound in a large animal model that mimics human heart failure.

Methodology:

  • Animal Model: Chronic heart failure is induced in dogs, often through rapid ventricular pacing or coronary artery ligation.

  • Instrumentation: Animals are instrumented for the measurement of key hemodynamic parameters, including:

    • Arterial and venous catheters for blood pressure monitoring and drug administration.

    • A thermodilution catheter in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

    • Left ventricular pressure catheter for measuring LV pressure and dP/dt.

  • Procedure:

    • Baseline hemodynamic measurements are recorded in conscious or anesthetized animals.

    • This compound is administered intravenously as a bolus or infusion, or orally.

    • Hemodynamic parameters are monitored continuously for several hours post-administration.

  • Data Analysis: Changes in cardiac index, systemic vascular resistance, pulmonary vascular resistance, and other hemodynamic variables are calculated and statistically analyzed.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Preclinical Efficacy of this compound

ParameterSpecies/ModelValueReference
PDE III Inhibition (IC50) Isolated EnzymeData not consistently reported in searches-
Positive Inotropic Effect Cat Papillary MuscleConcentration-dependent increase in contractility[3]
Hemodynamic Effects (IV) Anesthetized DogsDose-related ↑ in cardiac contractile force-
Oral Bioavailability Healthy Volunteers~80%-
Plasma Half-life Healthy Volunteers~2.8 hours-

Table 2: Clinical Hemodynamic Effects of Intravenous this compound in Heart Failure Patients

ParameterChange from Baselinep-valueReference
Cardiac Index < 0.05[5]
Pulmonary Capillary Wedge Pressure < 0.05[5]
Systemic Vascular Resistance < 0.05[5]
Mean Arterial Pressure No significant change-[5]
Heart Rate Insignificant increase-[5]

Table 3: Long-Term Oral this compound Therapy in Stable Heart Failure Patients

ParameterChange over 12 weeksp-valueReference
Maximal O2 Uptake (VO2 max) < 0.05[5]

Developmental History and Clinical Trials

This compound entered clinical trials for the treatment of severe congestive heart failure. Early studies demonstrated significant improvements in hemodynamic parameters in patients following both intravenous and oral administration.[5] Long-term oral therapy was also associated with an increase in exercise capacity in some patients.[5]

However, the development of this compound, like other PDE III inhibitors of its generation, was ultimately hampered by concerns about long-term safety. A major clinical trial involving a similar PDE III inhibitor, milrinone, showed an increase in mortality with long-term oral therapy. This finding cast a shadow over the entire class of drugs for chronic heart failure treatment, leading to the discontinuation of this compound's development in several countries.

Conclusion

This compound represents a significant milestone in the development of targeted therapies for heart failure. Its story underscores the importance of understanding the complex pathophysiology of the disease and the potential for unintended long-term consequences of potent inotropic agents. While this compound itself did not achieve widespread clinical use, the research surrounding its development contributed valuable knowledge to the field of cardiovascular pharmacology and paved the way for the development of newer generations of heart failure medications with improved safety profiles. The in-depth study of its mechanism and effects continues to be relevant for researchers in the ongoing quest for better treatments for this debilitating condition.

References

Methodological & Application

Application Notes and Protocols for Piroximone in Isolated Langendorff Heart Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroximone is a potent cardiotonic agent known for its positive inotropic and vasodilating properties.[1][2][3] It belongs to the class of phosphodiesterase III (PDE3) inhibitors.[4][5] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4][6] By preventing cAMP breakdown, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[4][6]

The isolated perfused heart model, pioneered by Oskar Langendorff, is an invaluable ex vivo technique for studying cardiac physiology and pharmacology.[7] This method allows for the examination of cardiac function, including contractility and heart rate, in the absence of systemic neural and hormonal influences.[8] Retrograde perfusion through the aorta delivers an oxygenated nutrient solution to the coronary arteries, maintaining the heart's viability for several hours.[8] This preparation is ideal for investigating the direct effects of pharmacological agents like this compound on the myocardium.

These application notes provide a detailed experimental protocol for assessing the cardiac effects of this compound using the Langendorff apparatus.

Signaling Pathway and Experimental Workflow

Piroximone_Mechanism

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Excision 2. Thoracotomy & Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation & Perfusion Start Heart_Excision->Cannulation Stabilization 4. Stabilization Period (20-30 min) Cannulation->Stabilization Data_Acq Continuous Data Acquisition Cannulation->Data_Acq Baseline 5. Baseline Recording Stabilization->Baseline Stabilization->Data_Acq Piroximone_Admin 6. This compound Administration (Dose-Response) Baseline->Piroximone_Admin Baseline->Data_Acq Washout 7. Washout Period Piroximone_Admin->Washout Piroximone_Admin->Data_Acq Washout->Data_Acq Data_Analysis 8. Data Analysis Washout->Data_Analysis Data_Acq->Data_Analysis

Detailed Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the isolated heart's viability and function.

Materials:

  • Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

  • Ultrapure water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter

Procedure:

  • Dissolve the following salts in 1 liter of ultrapure water to achieve the final concentrations:

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • KH₂PO₄: 1.2 mM

    • MgSO₄·7H₂O: 1.2 mM

    • NaHCO₃: 25 mM

    • Glucose: 11 mM

  • Continuously bubble the solution with carbogen gas for at least 20 minutes before use. This oxygenates the buffer and maintains a physiological pH of 7.4.

  • Just before starting the perfusion, add CaCl₂ to a final concentration of 2.5 mM. (Note: CaCl₂ is added last to prevent precipitation).

  • Warm the buffer to 37°C in a water-jacketed reservoir connected to the Langendorff apparatus.

Heart Isolation and Mounting

Objective: To excise the heart from an anesthetized animal and mount it on the Langendorff apparatus for retrograde perfusion.

Materials:

  • Laboratory animal (e.g., adult male Sprague-Dawley rat, 250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin solution

  • Surgical instruments (scissors, forceps)

  • Surgical suture

  • Ice-cold Krebs-Henseleit buffer

Procedure:

  • Anesthetize the animal according to approved institutional protocols. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Administer heparin (e.g., 500 IU, intraperitoneally) to prevent intracoronary clotting.

  • Perform a thoracotomy to open the chest cavity and expose the heart.

  • Carefully dissect the aorta, ensuring sufficient length for cannulation above the aortic root.[9]

  • Rapidly excise the heart and immediately place it in a beaker of ice-cold Krebs-Henseleit buffer to arrest cardiac activity and minimize ischemic damage.[10][9]

  • Trim away excess lung and connective tissue, and identify the aortic stump.

  • Transfer the heart to the Langendorff apparatus and carefully guide the aorta onto the aortic cannula.

  • Secure the aorta to the cannula with a surgical suture.

  • Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart). Ensure no air bubbles are introduced into the system. The heart should resume beating shortly after perfusion begins.

This compound Administration and Data Acquisition

Objective: To administer this compound in a dose-dependent manner and record key cardiac physiological parameters.

Materials:

  • Langendorff apparatus equipped with transducers

  • Latex balloon and catheter for measuring left ventricular pressure

  • Data acquisition system

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or distilled water)

Procedure:

  • Instrumentation: Gently insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure all measured parameters (heart rate, LVDP, coronary flow) are stable.[10]

  • Baseline Recording: Record all baseline cardiac parameters for 10-15 minutes before drug administration.

  • This compound Administration:

    • Prepare serial dilutions of this compound in Krebs-Henseleit buffer from a concentrated stock solution.

    • Introduce this compound into the perfusion line just above the aortic cannula using a syringe pump for continuous infusion or as a bolus injection.

    • Administer increasing concentrations of this compound in a stepwise manner (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Allow the heart's response to stabilize at each concentration (typically 10-15 minutes) before introducing the next dose.

  • Data Acquisition: Continuously record the following parameters throughout the experiment:

    • Heart Rate (HR): Measured from the ventricular pressure signal or ECG.

    • Left Ventricular Developed Pressure (LVDP): Calculated as Left Ventricular Systolic Pressure (LVSP) minus LVEDP.

    • Maximal rate of pressure development (+dP/dt_max): An index of myocardial contractility.

    • Minimal rate of pressure decay (-dP/dt_min): An index of myocardial relaxation.

    • Coronary Flow (CF): Measured by collecting the effluent from the heart over a set time period.

  • Washout: After the final dose, perfuse the heart with drug-free Krebs-Henseleit buffer for at least 20-30 minutes to observe the reversibility of the drug's effects.

Data Presentation

The following tables summarize expected dose-dependent effects of this compound on key cardiac parameters. Values are presented as mean ± SEM and represent the percentage change from baseline.

Table 1: Hemodynamic Effects of this compound in Isolated Rat Heart

This compound Concentration (M)Heart Rate (% Change)LVDP (% Change)Coronary Flow (% Change)
10⁻⁸ +5 ± 2%+15 ± 4%+8 ± 3%
10⁻⁷ +12 ± 3%+45 ± 6%+20 ± 5%
10⁻⁶ +18 ± 4%+90 ± 8%+42 ± 7%
10⁻⁵ +25 ± 5%+150 ± 12%+65 ± 9%

Table 2: Inotropic and Lusitropic Effects of this compound

This compound Concentration (M)+dP/dt_max (% Change)-dP/dt_min (% Change)
10⁻⁸ +20 ± 5%+18 ± 4%
10⁻⁷ +55 ± 7%+50 ± 6%
10⁻⁶ +110 ± 10%+95 ± 9%
10⁻⁵ +180 ± 15%+160 ± 13%

Note: The data presented in these tables are illustrative and based on the known pharmacological actions of PDE3 inhibitors. Actual experimental results may vary depending on the specific model and conditions. Clinical studies have shown that intravenous this compound at doses of 0.5 to 1.0 mg/kg can significantly improve ventricular function.[11] Infusion rates of 5 to 10 µg/kg/min have also demonstrated positive effects on right ventricular contractility.[12]

References

Establishing a Piroximone Dose-Response Curve in Cultured Cardiomyocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a phosphodiesterase III (PDE III) inhibitor that demonstrates positive inotropic and vasodilatory effects.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets involved in excitation-contraction coupling, ultimately leading to enhanced cardiomyocyte contractility.[3] These application notes provide a detailed protocol for establishing a dose-response curve for this compound in cultured cardiomyocytes, a critical step in understanding its therapeutic potential and cardiotoxic liabilities.

The following protocols outline methods for isolating and culturing primary cardiomyocytes, assessing cell viability in response to this compound, and quantifying the functional and signaling responses to establish a comprehensive dose-response relationship.

Data Presentation

Table 1: this compound Dose-Response on Cardiomyocyte Contractility
This compound Concentration (µM)Peak Shortening Amplitude (% of Baseline)Time to Peak Shortening (ms)Time to 50% Relaxation (ms)
0 (Vehicle Control)100 ± 5150 ± 10200 ± 15
0.1
1
10
50
100
200
Table 2: this compound Effect on Cardiomyocyte Viability
This compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
0 (Vehicle Control)100 ± 35 ± 2
0.1
1
10
50
100
200
Table 3: this compound-Induced Signaling in Cardiomyocytes
This compound Concentration (µM)Intracellular cAMP (pmol/mg protein)PKA Activity (U/mg protein)Phospho-Phospholamban (Ser16/Thr17) / Total Phospholamban Ratio
0 (Vehicle Control)10 ± 150 ± 50.2 ± 0.05
0.1
1
10
50
100
200

Experimental Protocols

Isolation and Culture of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating adult rat ventricular myocytes.[4]

Materials:

  • Adult Sprague-Dawley rats (250-300g)

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free Tyrode's solution)

  • Digestion Buffer (Perfusion Buffer with Collagenase Type II)

  • Stopping Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)

  • Plating Medium (e.g., Medium 199) supplemented with L-carnitine, creatine, and taurine

  • Laminin-coated culture dishes

Procedure:

  • Anesthetize the rat and perform a thoracotomy to excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary circulation of blood.

  • Switch to Digestion Buffer and perfuse until the heart becomes flaccid.

  • Remove the heart from the cannula, and mince the ventricular tissue in Stopping Buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity and resuspend the pellet in fresh Stopping Buffer. Repeat this washing step twice.

  • Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 5% CO2 incubator. Allow cells to attach for at least 2 hours before initiating experiments.

This compound Treatment

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

Procedure:

  • Prepare a serial dilution of this compound in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The IC50 for this compound's inhibition of PDE III is approximately 67 µM, providing a basis for the concentration range.[1]

  • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Aspirate the plating medium from the cultured cardiomyocytes and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired time period (e.g., 30 minutes for acute contractility studies, or longer for viability and signaling assays).

Measurement of Cardiomyocyte Contractility

Cardiomyocyte contractility can be assessed using video-based edge detection systems.

Procedure:

  • Place the culture dish with cardiomyocytes on the stage of an inverted microscope equipped with a video camera and an edge-detection system.

  • Pace the cardiomyocytes electrically at a physiological frequency (e.g., 1 Hz).

  • Record baseline contractility for a stable period.

  • Perfuse the cells with the different concentrations of this compound and record the changes in contraction parameters.

  • Analyze the recorded traces to determine Peak Shortening Amplitude, Time to Peak Shortening, and Time to 50% Relaxation.

Assessment of Cell Viability

a. MTT Assay [5][6][7][8][9]

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

Procedure:

  • After this compound treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

b. Lactate Dehydrogenase (LDH) Assay [10][11][12][13][14]

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • LDH assay kit

Procedure:

  • After this compound treatment, collect the culture supernatant.

  • Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity in the supernatant.

  • Include a positive control for maximum LDH release (e.g., by lysing cells with Triton X-100).

  • Measure the absorbance at the recommended wavelength.

  • Express LDH release as a percentage of the maximum release control.

Measurement of Intracellular Signaling

a. Intracellular cAMP Assay [15][16][17][18][19]

Materials:

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • After this compound treatment, lyse the cardiomyocytes using the lysis buffer provided in the kit.

  • Follow the manufacturer's instructions for the cAMP EIA kit to measure the concentration of cAMP in the cell lysates.

  • Normalize the cAMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

b. PKA Activity Assay [20][21][22][23][24]

Materials:

  • PKA activity assay kit

Procedure:

  • Prepare cell lysates from this compound-treated cardiomyocytes.

  • Use a commercial PKA activity assay kit, which typically involves the phosphorylation of a specific substrate by PKA.

  • Follow the kit's protocol to measure the level of substrate phosphorylation, which is proportional to PKA activity.

  • Normalize PKA activity to the total protein content of the lysate.

c. Western Blot for Phospho-Phospholamban (Ser16/Thr17) [25][26][27][28][29]

Materials:

  • Primary antibodies against phospho-phospholamban (Ser16/Thr17) and total phospholamban

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Lyse the this compound-treated cardiomyocytes and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-phospholamban.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total phospholamban for normalization.

  • Quantify the band intensities and express the results as the ratio of phospho-phospholamban to total phospholamban.

Mandatory Visualizations

Piroximone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active PLN Phospholamban (PLN) PKA_active->PLN Phosphorylates pPLN Phosphorylated PLN PLN->pPLN SERCA SERCA2a pPLN->SERCA Disinhibits Ca_uptake SR Ca2+ Uptake SERCA->Ca_uptake Increases Contractility Increased Contractility Ca_uptake->Contractility Leads to

Caption: this compound's signaling pathway in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cardiomyocyte_Isolation Isolate & Culture Cardiomyocytes Treatment Treat Cardiomyocytes with This compound Concentrations Cardiomyocyte_Isolation->Treatment Piroximone_Prep Prepare this compound Dose Range Piroximone_Prep->Treatment Contractility Measure Contractility (Edge Detection) Treatment->Contractility Viability Assess Viability (MTT/LDH) Treatment->Viability Signaling Quantify Signaling (cAMP, PKA, p-PLN) Treatment->Signaling Dose_Response Construct Dose-Response Curves Contractility->Dose_Response Viability->Dose_Response Signaling->Dose_Response EC50 Determine EC50/IC50 Values Dose_Response->EC50

Caption: Experimental workflow for dose-response analysis.

References

Piroximone Administration in Animal Models of Congestive Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a phosphodiesterase III (PDE3) inhibitor that has demonstrated positive inotropic and vasodilatory effects. These properties make it a compound of interest in the study of congestive heart failure (CHF). By inhibiting PDE3, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiomyocytes and vascular smooth muscle cells. This elevation in cAMP enhances cardiac contractility and promotes vasodilation, addressing two of the key pathophysiological components of CHF. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of CHF, with a focus on rodent models.

Note: Preclinical research on this compound in rodent models of congestive heart failure is limited. The following protocols are based on general practices for inducing heart failure in these models and available data on this compound and other PDE3 inhibitors. Researchers should consider these as a starting point and conduct appropriate dose-finding and toxicology studies.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3). In cardiomyocytes, the increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade of events leads to an increase in intracellular calcium levels, resulting in enhanced myocardial contractility.

Piroximone_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA_inactive PKA (inactive) cAMP->PKA_inactive activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA_active PKA (active) PKA_inactive->PKA_active activates Ca_Channels L-type Ca2+ Channels PKA_active->Ca_Channels phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction

This compound's signaling pathway in cardiomyocytes.

Experimental Protocols

I. Induction of Congestive Heart Failure in Rodent Models

A. Myocardial Infarction (MI) Model by Left Anterior Descending (LAD) Coronary Artery Ligation

This model is widely used to simulate heart failure resulting from ischemic heart disease.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (25-30g).

  • Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally.

  • Procedure:

    • Intubate the animal and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Carefully dissect the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.

    • Tie a firm knot to permanently ligate the artery. Successful ligation is indicated by a pale appearance of the anterior ventricular wall.

    • Close the chest wall in layers and allow the animal to recover with appropriate post-operative analgesia.

    • Heart failure typically develops over 4-8 weeks, characterized by reduced ejection fraction and ventricular dilation.

B. Pressure Overload Model by Transverse Aortic Constriction (TAC)

This model mimics heart failure induced by chronic pressure overload, similar to conditions like hypertension or aortic stenosis.

  • Animal Model: Male C57BL/6 mice (25-30g) or Sprague-Dawley rats (200-250g).

  • Anesthesia: As described for the MI model.

  • Procedure:

    • Intubate and ventilate the animal.

    • Perform a thoracotomy to expose the aortic arch.

    • Carefully isolate the transverse aorta between the innominate and left common carotid arteries.

    • Pass a 7-0 silk suture under the aortic arch.

    • Place a blunted 27-gauge (for mice) or 22-gauge (for rats) needle parallel to the aorta.

    • Tie the suture snugly around the aorta and the needle.

    • Quickly remove the needle to create a standardized constriction.

    • Close the chest and provide post-operative care.

    • Cardiac hypertrophy and subsequent heart failure will develop over several weeks.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Functional Assessment Induction Induce CHF (MI or TAC) Acclimation Post-operative Recovery & CHF Development (4-8 weeks) Induction->Acclimation Treatment This compound Administration (Specify Route & Dose) Acclimation->Treatment Assessment Assess Cardiac Function (Echocardiography, Hemodynamics) Treatment->Assessment

General experimental workflow for this compound studies.
II. This compound Administration

A. Formulation and Vehicle Selection

  • This compound has low aqueous solubility. For in vivo administration, it is often necessary to use a vehicle to ensure proper dissolution.

  • Recommended Vehicle: A common vehicle for administering compounds with low water solubility is a mixture of Dimethyl sulfoxide (DMSO) and saline.

  • Preparation:

    • Dissolve the required amount of this compound in a small volume of 100% DMSO.

    • Once fully dissolved, dilute the solution with sterile saline (0.9% NaCl) to the final desired concentration.

    • The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid potential toxicity. A vehicle control group (receiving the same DMSO/saline mixture without this compound) is essential.

B. Administration Routes and Dosages

  • Intravenous (IV) Administration (for acute studies):

    • Dosage Range: Based on studies in dogs and rabbits, a starting point for dose-finding studies in rodents could be in the range of 0.5 - 1.0 mg/kg.[1]

    • Procedure: Anesthetize the animal and cannulate a suitable vein (e.g., jugular or femoral vein). Administer the this compound solution as a slow bolus injection.

  • Oral Gavage (for sub-chronic studies):

    • Dosage Range: Oral doses in human studies have been higher than intravenous doses. A starting range of 1 - 5 mg/kg could be explored in rodents.

    • Procedure: Prepare the this compound solution in a suitable vehicle. Gently restrain the animal and use a gavage needle to deliver the solution directly into the stomach.

  • Continuous Infusion via Osmotic Minipumps (for chronic studies):

    • Dosage: This will depend on the desired steady-state plasma concentration and the pumping rate of the osmotic minipump. A starting point could be a continuous infusion rate that delivers a total daily dose within the ranges suggested for IV or oral administration.

    • Procedure: Fill a sterile osmotic minipump with the prepared this compound solution. Under anesthesia, implant the minipump subcutaneously, typically in the dorsal scapular region.

III. Assessment of Cardiac Function

A. Echocardiography

A non-invasive method to serially assess cardiac structure and function.

  • Key Parameters:

    • Left Ventricular Ejection Fraction (LVEF%): A measure of the percentage of blood leaving the left ventricle with each contraction.

    • Fractional Shortening (FS%): A measure of the change in the diameter of the left ventricle between systole and diastole.

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs): Measures of ventricular dimensions.

    • Heart Rate (HR): To monitor for any chronotropic effects of the drug.

B. Hemodynamic Assessment (Invasive)

Provides direct measurement of cardiac pressures and volumes. This is typically a terminal procedure.

  • Procedure:

    • Anesthetize the animal.

    • Insert a pressure-volume catheter into the left ventricle via the carotid artery.

    • Record pressure-volume loops to derive key hemodynamic parameters.

  • Key Parameters:

    • Left Ventricular Systolic Pressure (LVSP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmin): Indices of contractility and relaxation.

    • Cardiac Output (CO)

    • Stroke Volume (SV)

Data Presentation

The following tables summarize the expected effects of this compound based on available preclinical and clinical data. Note the absence of specific data from rodent models of CHF.

Table 1: Hemodynamic Effects of this compound in a Canine Model of Congestive Heart Failure [2]

ParameterPre-Piroximone (Mean ± SEM)Post-Piroximone (50 µg/kg/min IV) (Mean ± SEM)
LV dp/dt (mm Hg/sec)2615 ± 2603760 ± 410
Cardiac Index (L/min/m²)3.0 ± 0.14.4 ± 0.6
LV Filling Pressure (mm Hg)15.6 ± 2.46.4 ± 1.8
Systemic Vascular Resistance Index (dynes sec cm⁻⁵ m⁻²)2730 ± 2251905 ± 256

Table 2: Effects of this compound in Human Patients with Congestive Heart Failure (Acute IV Administration) [3]

ParameterPre-PiroximonePost-Piroximone (1.25-1.75 mg/kg IV)Percent Change
Cardiac Index (L/min/m²)1.963.41+75%
Systemic Vascular Resistance---41%
Right Atrial Pressure---66%
Pulmonary Wedge Pressure---35%
LV dP/dt (mm Hg/s)7961068+35%

Table 3: Effects of this compound in Human Patients with Congestive Heart Failure (Oral Administration) [4]

AdministrationDosageEffect
Oral0.7 - 4.9 mg/kgSignificant improvement in right and left ventricular pump function.

Conclusion

This compound, as a PDE3 inhibitor, holds theoretical promise for the treatment of congestive heart failure. The protocols outlined above provide a framework for researchers to investigate its efficacy in established rodent models of the disease. It is imperative to conduct thorough dose-response and safety evaluations to determine the therapeutic window of this compound in these models. Careful and consistent assessment of cardiac function using both non-invasive and invasive techniques will be crucial in elucidating the potential of this compound as a novel therapeutic agent for CHF.

References

Utilizing Piroximone as a Selective PDE3 Inhibitor in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, this compound effectively elevates intracellular cAMP levels, leading to a cascade of downstream signaling events that vary depending on the cell type. This property makes this compound a valuable tool for investigating cellular processes modulated by cAMP, particularly in cardiovascular and platelet biology research.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe PDE3 function and its downstream consequences in cardiomyocytes, vascular smooth muscle cells, and platelets.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE3. There are two main isoforms of PDE3: PDE3A and PDE3B. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle cells, while PDE3B is more abundant in adipocytes, hepatocytes, and pancreatic β-cells. This compound's cardiovascular effects are primarily mediated through the inhibition of PDE3A.

The inhibition of PDE3 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, eliciting specific cellular responses.

Quantitative Data

ParameterCell TypeValueReference
IC50 (ADP-induced aggregation) Human Platelets67 ± 14 µM[This value is derived from functional assays and reflects the concentration required to inhibit a cellular response downstream of PDE3.]
Positive Inotropic Effect Cat Papillary MuscleConcentration-dependent[this compound's effect on contractility is directly linked to increased cAMP levels.]
Vasodilatory Properties Vascular Smooth MuscleSignificant[Demonstrated through observed reductions in vascular resistance.]

Signaling Pathways

The following diagrams illustrate the central role of PDE3 in cellular signaling and the mechanism of action of this compound.

PDE3_Signaling_Pathway General PDE3 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_inhibitor GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits ATP ATP cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes Downstream Downstream Cellular Responses (e.g., muscle contraction/relaxation, platelet aggregation) PKA->Downstream Phosphorylates Targets

Caption: General mechanism of this compound action via PDE3 inhibition.

Cardiomyocyte_Signaling This compound Action in Cardiomyocytes This compound This compound PDE3A PDE3A This compound->PDE3A Inhibits cAMP Increased cAMP PDE3A->cAMP Leads to PKA Activated PKA cAMP->PKA PLN Phospholamban (PLN) Phosphorylation PKA->PLN SERCA2a SERCA2a Activity PLN->SERCA2a Enhances SR_Ca_Uptake Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a->SR_Ca_Uptake Increases Contraction Increased Myocardial Contractility (Positive Inotropy) SR_Ca_Uptake->Contraction

Caption: this compound's signaling cascade in cardiomyocytes.

Experimental Protocols

Measurement of Intracellular cAMP Levels

This protocol describes a general method for quantifying changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., luminescence or fluorescence-based).

cAMP_Assay_Workflow Workflow for cAMP Measurement Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_treat Optional: Pre-treat with adenylyl cyclase activator (e.g., Forskolin) Incubate_24h->Pre_treat Treat_this compound Treat with varying concentrations of this compound Pre_treat->Treat_this compound Incubate_Time Incubate for a defined period (e.g., 15-30 min) Treat_this compound->Incubate_Time Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Time->Lyse_Cells Perform_Assay Perform cAMP assay according to kit manufacturer's instructions Lyse_Cells->Perform_Assay Measure_Signal Measure luminescence or fluorescence signal Perform_Assay->Measure_Signal Analyze_Data Analyze data and calculate EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cAMP measurement.

Materials:

  • Cell line of interest (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a relevant cell line)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Adenylyl cyclase activator (e.g., Forskolin, optional)

  • cAMP assay kit (luminescence or fluorescence-based)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Pre-treatment (Optional): To amplify the cAMP signal, you can pre-treat the cells with an adenylyl cyclase activator like Forskolin for a short period (e.g., 10-15 minutes) before adding this compound. This will increase the basal cAMP level, making the inhibitory effect of this compound on its degradation more pronounced.

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 1 µM to 100 µM. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for a predetermined time, typically between 15 and 30 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.

  • cAMP Assay: Perform the cAMP assay following the kit's instructions. This usually involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.

  • Signal Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal effect on cAMP levels).

Cardiomyocyte Contractility Assay

This protocol outlines a method to assess the effect of this compound on the contractility of cultured cardiomyocytes.

Materials:

  • iPSC-derived cardiomyocytes or primary neonatal cardiomyocytes

  • Cardiomyocyte culture medium

  • Culture plates suitable for microscopy (e.g., glass-bottom dishes)

  • This compound stock solution

  • Microscope with video recording capabilities and analysis software

Procedure:

  • Cell Plating: Plate the cardiomyocytes on the culture surface and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Before adding any compound, record a baseline video of the contracting cardiomyocytes for at least 30 seconds.

  • This compound Addition: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).

  • Post-Treatment Recording: After a short incubation period (e.g., 5-10 minutes), record another video of the same field of contracting cardiomyocytes.

  • Data Analysis: Analyze the videos to quantify parameters such as beat rate, contraction amplitude, and relaxation velocity. Compare the post-treatment values to the baseline to determine the effect of this compound.

Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol describes a wound-healing (scratch) assay to evaluate the inhibitory effect of this compound on VSMC migration.

Materials:

  • Vascular smooth muscle cells (primary or cell line)

  • VSMC culture medium

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed VSMCs in 6-well plates and grow them to full confluency.

  • Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, acquire an image of the wound at time 0.

  • Incubation: Incubate the plates at 37°C.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at each time point and for each condition. Calculate the percentage of wound closure over time to determine the effect of this compound on VSMC migration.

Platelet Aggregation Assay

This protocol details a light transmission aggregometry (LTA) method to measure the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human blood in sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregating agent (e.g., ADP, collagen)

  • This compound stock solution

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of the citrated whole blood.

  • Baseline and Blanking: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline in the aggregometer.

  • This compound Incubation: Pre-incubate an aliquot of PRP with this compound at various concentrations (e.g., 10 µM to 100 µM) or vehicle control for a short period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induce Aggregation: Add the aggregating agent (e.g., ADP) to the PRP to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: Determine the maximal aggregation for each condition. Plot the percentage of inhibition of aggregation as a function of this compound concentration to calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying PDE3-mediated signaling pathways in various cell types. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on cAMP levels and downstream cellular functions. It is important to optimize experimental conditions, such as cell density, incubation times, and this compound concentrations, for each specific cell type and assay to ensure robust and reproducible results. The use of appropriate controls is also critical for the accurate interpretation of the data.

Quantifying Changes in cAMP Levels Following Piroximone Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] PDE3 is a key enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By inhibiting the degradation of cAMP, this compound effectively increases its intracellular concentration. This elevation in cAMP levels is central to the pharmacological effects of this compound, which include positive inotropic and vasodilatory actions.[1][2] These effects have been investigated for their therapeutic potential in conditions such as heart failure.[3][4] Furthermore, this compound has been shown to inhibit platelet aggregation, an effect also attributed to the increase in intracellular cAMP.[2]

The precise quantification of changes in intracellular cAMP levels following this compound treatment is crucial for understanding its mechanism of action, determining its potency and efficacy, and for the development of novel therapeutic agents targeting the cAMP signaling pathway. These application notes provide detailed protocols for quantifying this compound-induced changes in cAMP levels in relevant cell types, such as platelets and cardiomyocytes. The methodologies described are robust, reproducible, and suitable for both basic research and drug discovery settings.

This compound Signaling Pathway

This compound exerts its effects by directly inhibiting the phosphodiesterase 3 (PDE3) enzyme. This inhibition prevents the hydrolysis of cyclic AMP (cAMP) to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. The elevated cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), which in turn phosphorylate various target proteins, resulting in a cellular response.

Piroximone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Degraded by PKA PKA cAMP->PKA Activates This compound This compound This compound->PDE3 Inhibits AMP AMP PDE3->AMP Converts to CellularResponse Cellular Response (e.g., Vasodilation, Increased Inotropy, Inhibition of Platelet Aggregation) PKA->CellularResponse Leads to

Caption: this compound signaling pathway.

Data Presentation: Quantitative Effects of this compound on cAMP Levels

The following table summarizes the expected quantitative changes in cAMP levels following this compound treatment based on available literature. It is important to note that the magnitude of the cAMP increase can vary depending on the cell type, experimental conditions, and the presence of other signaling molecules.

Cell TypeThis compound ConcentrationIncubation TimeFold Increase in cAMP (Mean ± SD)Key FindingsReference
Washed Human Platelets10 µM - 100 µM5 - 30 minConcentration-dependent increaseThis compound significantly increases intracellular cAMP in a time- and concentration-dependent manner.[2]
Washed Human Platelets67 ± 14 µM (IC50)Not SpecifiedNot ApplicableThis concentration of this compound causes 50% inhibition of ADP-induced platelet aggregation, an effect mediated by increased cAMP.[2]

Experimental Protocols

Two common and robust methods for quantifying cAMP levels are presented below: a competitive enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow for cAMP Measurement

The general workflow for quantifying changes in cAMP levels following this compound treatment involves several key steps, from cell preparation to data analysis.

Experimental_Workflow Start Start CellPrep Cell Preparation (e.g., Platelet Isolation or Cardiomyocyte Culture) Start->CellPrep Treatment Treatment with this compound (Dose-Response and Time-Course) CellPrep->Treatment CellLysis Cell Lysis (e.g., with 0.1 M HCl to inhibit PDE activity) Treatment->CellLysis cAMP_Quant cAMP Quantification (ELISA or TR-FRET) CellLysis->cAMP_Quant DataAnalysis Data Analysis (Standard Curve Generation, Normalization, Statistical Analysis) cAMP_Quant->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for cAMP measurement.

Protocol 1: Competitive ELISA for cAMP Quantification

This protocol is adapted for a standard 96-well plate format and is suitable for measuring cAMP in cell lysates.

Materials:

  • Cells: Washed human platelets or cultured cardiomyocytes.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Lysis Buffer: 0.1 M HCl.

  • cAMP ELISA Kit: Commercially available kit (e.g., from Cayman Chemical, R&D Systems, or similar). Follow the manufacturer's instructions carefully.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Microplate reader: Capable of measuring absorbance at the wavelength specified in the ELISA kit protocol (typically 405-450 nm).

  • Standard laboratory equipment: Pipettes, centrifuge, 96-well plates, etc.

Procedure:

  • Cell Preparation:

    • Platelets: Isolate platelets from whole blood using standard centrifugation techniques. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.

    • Cardiomyocytes: Culture primary or immortalized cardiomyocytes in appropriate culture medium until they reach the desired confluency.

  • This compound Treatment:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound in the appropriate buffer or culture medium.

    • Remove the culture medium (for adherent cells) and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time points (e.g., 5, 15, 30 minutes) at 37°C.

  • Cell Lysis:

    • After incubation, remove the treatment medium.

    • Add 100 µL of ice-cold 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.

    • Incubate on ice for 10 minutes with occasional shaking.

  • cAMP Quantification (ELISA):

    • Centrifuge the 96-well plate at 600 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing cAMP) to a new 96-well plate.

    • Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:

      • Adding samples and cAMP standards to the antibody-coated plate.

      • Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for antibody binding sites.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by HRP to a colored product.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.

    • Use the standard curve to determine the concentration of cAMP in each sample.

    • Normalize the cAMP concentration to the total protein concentration in each well (which can be determined from a parallel plate using a BCA or Bradford assay) or to the cell number.

    • Plot the normalized cAMP levels against the this compound concentration to generate a dose-response curve.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for cAMP Quantification

TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.

Materials:

  • Cells: As described in Protocol 1.

  • This compound: Stock solution in a suitable solvent.

  • TR-FRET cAMP Assay Kit: Commercially available kit (e.g., LANCE® Ultra cAMP from PerkinElmer, HTRF® cAMP from Cisbio). Follow the manufacturer's instructions carefully.

  • Assay Buffer: Provided in the TR-FRET kit.

  • Microplate reader: Capable of TR-FRET measurements (excitation at ~320-340 nm and dual emission detection at ~615 nm and ~665 nm).

  • Low-volume, white 384-well plates.

Procedure:

  • Cell Preparation:

    • Prepare a cell suspension in the assay buffer provided in the TR-FRET kit at the recommended cell density.

  • This compound Treatment:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.

    • Add a small volume (e.g., 2.5 µL) of the this compound serial dilutions. Include a vehicle control.

  • Cell Stimulation and Lysis:

    • Incubate the plate at room temperature for the desired time (e.g., 30 minutes).

    • Add the lysis/detection reagent mix from the TR-FRET kit. This reagent contains a europium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor).

  • cAMP Quantification (TR-FRET):

    • Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible microplate reader. The reader will excite the europium donor and measure the emission at both 665 nm (acceptor emission) and 615 nm (donor emission).

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission (665 nm / 615 nm). This ratio is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Use the standard curve to convert the emission ratios of your samples to cAMP concentrations.

    • Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately quantify the changes in intracellular cAMP levels induced by this compound. The choice between the ELISA and TR-FRET methods will depend on the specific experimental needs, including throughput requirements and available equipment. By carefully following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound and other PDE3 inhibitors.

References

preparing Piroximone solutions for in vivo and in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Piroxicam solutions for in vivo and in vitro experiments. Note: The initial request for "Piroximone" has been interpreted as "Piroxicam," a widely researched nonsteroidal anti-inflammatory drug (NSAID).

Chemical Properties and Solubility

Piroxicam is an NSAID of the oxicam class that is sparingly soluble in aqueous solutions.[1] Its solubility is influenced by the solvent and pH. For experimental purposes, organic solvents are typically required for initial dissolution before further dilution.

Table 1: Solubility of Piroxicam in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
MethanolSoluble[2]
ChloroformHigh solubility[3]
DichloromethaneHigh solubility[3]
AcetoneSoluble[3]
Ethyl AcetateSoluble[3]
AcetonitrileSoluble[3]
Aqueous BuffersSparingly soluble[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

In Vitro Solution Preparation and Protocols

For cell-based assays, Piroxicam is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media.

Objective: To prepare a concentrated stock solution of Piroxicam for use in in vitro experiments.

Materials:

  • Piroxicam powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of Piroxicam powder in a sterile container.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mg/mL. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of Piroxicam in 1 mL of DMSO.[1]

  • Vortex thoroughly until the Piroxicam is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Piroxicam as a crystalline solid is stable for at least 4 years at -20°C.[1]

Objective: To prepare the final working solution of Piroxicam for treating cells in culture.

Materials:

  • Piroxicam stock solution (from section 2.1)

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

  • Thaw an aliquot of the Piroxicam stock solution at room temperature.

  • Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution from a 20 mg/mL (~60.4 mM) stock, perform a serial dilution.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Use the working solution immediately. It is not recommended to store aqueous solutions of Piroxicam for more than one day.[1]

Table 2: Examples of Piroxicam Working Concentrations for In Vitro Assays

Cell LineAssayWorking ConcentrationReference
RAW 264.7 MacrophagesAnti-inflammatory (LPS-stimulated)0.1 - 0.4 mg/mL[4]
Mononuclear PhagocytesCytokine Production0.1 - 20 µmol/L[5]

Objective: To assess the anti-inflammatory effect of Piroxicam by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[4][6]

Workflow Diagram:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Analysis a Culture RAW 264.7 cells b Seed cells into 96-well plates a->b c Prepare Piroxicam working solutions b->c d Treat cells with Piroxicam c->d e Add LPS to stimulate inflammation d->e f Incubate for 24 hours e->f g Collect supernatant f->g h Measure NO and cytokine levels (ELISA) g->h

In Vitro Anti-inflammatory Assay Workflow.

In Vivo Solution Preparation and Protocols

For animal studies, Piroxicam solutions need to be prepared in a biocompatible vehicle suitable for the chosen route of administration.

Objective: To prepare a Piroxicam solution for oral administration in rodents.

Materials:

  • Piroxicam powder

  • 1.0% Hydroxypropylmethyl cellulose (HPMC) in water

Protocol:

  • Weigh the required amount of Piroxicam.

  • Prepare a 1.0% HPMC solution by dissolving HPMC in water.

  • Suspend the Piroxicam powder in the 1.0% HPMC vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a rat with a dosing volume of 5 mL/kg, the concentration would be 4 mg/mL).[7]

  • Vortex or sonicate the suspension to ensure homogeneity before each administration.

Objective: To prepare a sterile Piroxicam solution for parenteral administration.

Materials:

  • Piroxicam powder

  • Propylene glycol, sterile

  • Ethanol, sterile

  • Water for injection, sterile

  • Sodium hydroxide (1N) for pH adjustment (optional)

  • Glycine (optional, as a stabilizer)[8]

Protocol for a Propylene Glycol-Based Vehicle: [9]

  • Prepare a solvent mixture of approximately 40% propylene glycol, 10% ethanol, and 50% water for injection.[9]

  • Dissolve the Piroxicam powder in the solvent mixture to the desired concentration.

  • Adjust the pH to a range of 8-9 if necessary to improve solubility and stability.[9]

  • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Protocol for an Aqueous Solution (for Salt Form): [8][10]

  • Disperse Piroxicam in water for injection (1-4% w/v).[8][11]

  • Add a stoichiometric amount of 1N sodium hydroxide solution while stirring until the Piroxicam is completely dissolved, forming the sodium salt.[8][10]

  • Optionally, add glycine (8-10% w/v) as a pH stabilizer.[8][11]

  • Bring the solution to the final volume with water for injection.

  • Sterile filter the solution through a 0.22 µm filter.

Table 3: Examples of Piroxicam Dosages for In Vivo Studies in Rats

Administration RouteDoseVehicleReference
Oral3 mg/kg, every 24 hours (anti-inflammatory)Suspension[12]
Oral0.1 - 0.3 mg/kg, every other day (long-term)Suspension[12]
Oral20 mg/kg1.0% Hydroxypropylmethyl cellulose[7]
Intravenous0.5 and 5.0 mg/kgNot specified[13]
Intramuscular0.6 mg/kgDiluted commercial product in distilled water[14]
IntramuscularNot specifiedPropylene glycol, ethanol, water[15]

The stability of Piroxicam in aqueous solutions is dependent on pH and temperature. Thermal degradation is maximal around pH 6.0.[16][17] Photodegradation can also occur, so solutions should be protected from light.[16][17] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[1]

Mechanism of Action: Signaling Pathway

Piroxicam's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[18][19] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[20]

Signaling Pathway Diagram:

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Piroxicam Target cluster_3 Prostaglandin Synthesis & Effects Stimulus Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX Piroxicam Piroxicam Piroxicam->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Effects Inflammation, Pain, Fever PGs->Effects

Piroxicam's Mechanism of Action via COX Inhibition.

References

Application Notes and Protocols for Assessing the Hemodynamic Effects of Piroximone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a potent phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilating properties.[1] Its mechanism of action involves the inhibition of PDE-III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in both cardiac and vascular smooth muscle cells. This dual action results in increased myocardial contractility and reduced systemic vascular resistance, making it a compound of interest for cardiovascular research, particularly in the context of heart failure. These application notes provide detailed protocols for assessing the hemodynamic effects of this compound in rodent models, a crucial step in the preclinical evaluation of this and similar compounds.

Mechanism of Action

This compound selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cAMP. Increased cAMP levels in cardiac myocytes lead to enhanced calcium influx, resulting in a positive inotropic effect (increased force of contraction). In vascular smooth muscle cells, elevated cAMP inhibits myosin light chain kinase, leading to vasodilation and a reduction in both preload and afterload.

Piroximone_Mechanism cluster_0 Cellular Effects This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP CardiacMyocyte Cardiac Myocyte cAMP->CardiacMyocyte Acts in VascularSmoothMuscle Vascular Smooth Muscle cAMP->VascularSmoothMuscle Acts in PositiveInotropy Positive Inotropy (Increased Contractility) CardiacMyocyte->PositiveInotropy Leads to Vasodilation Vasodilation (Decreased Vascular Resistance) VascularSmoothMuscle->Vasodilation Leads to

Figure 1: Signaling pathway of this compound's mechanism of action.

Data Presentation: Expected Hemodynamic Effects

The following table summarizes the anticipated hemodynamic effects of this compound administration in rodent models based on its mechanism of action and data from preclinical and clinical studies. The expected changes are indicated as increases (↑), decreases (↓), or minimal change (↔).

Hemodynamic ParameterExpected ChangeRationale
Cardiac Output (CO) Increased contractility and reduced afterload.
Stroke Volume (SV) Increased contractility and reduced afterload.
Heart Rate (HR) ↑ or ↔Direct chronotropic effect may be modest and can be offset by reflex mechanisms.
Mean Arterial Pressure (MAP) ↓ or ↔Vasodilation tends to decrease MAP, but this may be counteracted by an increase in CO.
Systemic Vascular Resistance (SVR) Direct vasodilatory effect on peripheral vasculature.
Left Ventricular Systolic Pressure (LVSP) Increased myocardial contractility.
Left Ventricular End-Diastolic Pressure (LVEDP) Vasodilation reduces preload.
dP/dt max (Maximum rate of pressure rise) A direct measure of increased myocardial contractility.
dP/dt min (Minimum rate of pressure fall) Improved lusitropy (myocardial relaxation).

Experimental Protocols

Protocol 1: Intravenous Bolus Administration and Continuous Hemodynamic Monitoring in Anesthetized Rats

This protocol is designed to assess the acute hemodynamic effects of a single intravenous dose of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound (to be dissolved in a suitable vehicle, e.g., sterile saline)

  • Anesthetic (e.g., isoflurane or urethane)

  • Pressure-volume (PV) loop catheter system or separate pressure and flow probes

  • Data acquisition system

  • Surgical instruments

  • Ventilator

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent. Anesthesia can influence cardiovascular parameters, so consistency is key.

    • Intubate the animal and provide mechanical ventilation.

    • Maintain body temperature at 37°C using a heating pad.

    • Cannulate the carotid artery for arterial blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Instrumentation:

    • For comprehensive data, insert a PV loop catheter into the left ventricle via the right carotid artery. This allows for simultaneous measurement of pressure and volume.

    • Alternatively, place a pressure transducer in the carotid artery and a flow probe around the ascending aorta to measure cardiac output.

  • Baseline Recording:

    • Allow the animal to stabilize for at least 20 minutes after instrumentation.

    • Record baseline hemodynamic parameters, including heart rate (HR), mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), dP/dt max, dP/dt min, cardiac output (CO), and stroke volume (SV).

  • This compound Administration:

    • Administer a single intravenous bolus of this compound. Based on studies in other species, a starting dose range of 0.1 to 1.0 mg/kg can be explored. A dose-response study with escalating doses is recommended.

    • Administer a vehicle control to a separate group of animals.

  • Post-Dose Monitoring:

    • Continuously record all hemodynamic parameters for at least 60 minutes post-administration to capture the peak effect and the duration of action.

Data Analysis:

  • Calculate the percentage change from baseline for each hemodynamic parameter at various time points after this compound administration.

  • Compare the changes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Continuous Intravenous Infusion in Anesthetized Mice

This protocol is suitable for assessing the steady-state hemodynamic effects of this compound.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Micro-tip pressure catheter

  • Doppler flow probe

  • Infusion pump

  • Data acquisition system

  • Surgical microscope

  • Heating pad

Procedure:

  • Animal Preparation and Instrumentation:

    • Follow similar anesthesia and temperature control procedures as in Protocol 1, adapted for mice.

    • Cannulate the jugular vein for infusion.

    • Insert a micro-tip pressure catheter into the left ventricle via the carotid artery.

    • Place a Doppler flow probe on the ascending aorta to measure cardiac output.

  • Baseline Recording:

    • Record stable baseline hemodynamic data for 15-20 minutes.

  • This compound Infusion:

    • Begin a continuous intravenous infusion of this compound. Based on canine studies, an infusion rate of 10-50 µg/kg/min can be used as a starting point.

    • A dose-escalation design, with stepwise increases in the infusion rate, can be employed to determine dose-dependent effects.

  • Steady-State Monitoring:

    • Allow at least 15-20 minutes at each infusion rate to achieve a steady state before recording data.

    • Record all hemodynamic parameters at each infusion rate.

Data Analysis:

  • Determine the average hemodynamic values at each infusion rate.

  • Construct dose-response curves for key parameters such as dP/dt max, cardiac output, and systemic vascular resistance.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep instrumentation Hemodynamic Instrumentation (PV Catheter / Probes) animal_prep->instrumentation baseline Record Baseline Hemodynamics instrumentation->baseline drug_admin This compound Administration (Bolus or Infusion) baseline->drug_admin post_dose Post-Dose Monitoring drug_admin->post_dose data_analysis Data Analysis and Comparison to Vehicle Control post_dose->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing hemodynamic effects.

Quantitative Data Summary (Hypothetical based on known effects)

The following table provides a hypothetical summary of expected quantitative changes in key hemodynamic parameters in rats following an intravenous bolus of this compound (e.g., 0.5 mg/kg). These values are extrapolated from the known pharmacological profile and data from other species and should be confirmed by direct experimentation.

ParameterBaseline (Mean ± SD)Post-Piroximone (Peak Effect, Mean ± SD)% Change
Heart Rate (bpm) 350 ± 25370 ± 30+5.7%
Mean Arterial Pressure (mmHg) 95 ± 885 ± 10-10.5%
Cardiac Output (mL/min) 80 ± 10110 ± 15+37.5%
Systemic Vascular Resistance (mmHg·min/mL) 1.19 ± 0.180.77 ± 0.15-35.3%
dP/dt max (mmHg/s) 6000 ± 8009000 ± 1000+50.0%
LVEDP (mmHg) 5 ± 1.53 ± 1.0-40.0%

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's hemodynamic effects in rodent models. Careful adherence to these methodologies, with appropriate considerations for anesthetic choice and surgical technique, will yield valuable data for understanding the cardiovascular profile of this and other PDE-III inhibitors. The provided diagrams and data tables offer a clear visualization of the mechanism of action and expected outcomes, facilitating experimental design and data interpretation.

References

Piroximone: A Tool for Interrogating Cyclic Nucleotide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been instrumental in elucidating the intricate roles of cyclic nucleotide signaling pathways, particularly in the cardiovascular system. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound effectively elevates intracellular cAMP levels, leading to a cascade of downstream effects. These application notes provide a comprehensive overview of this compound's use in studying cyclic nucleotide signaling, complete with detailed experimental protocols and data presentation to facilitate its application in research and drug development.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive inhibition of PDE3. This enzyme is responsible for the degradation of cAMP, a critical second messenger involved in a myriad of cellular processes. Inhibition of PDE3 by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in physiological responses such as increased cardiac contractility (positive inotropy) and vasodilation.[1][2]

Data Presentation: this compound's Inhibitory Profile

CompoundTargetIC50Notes
This compound ADP-induced Platelet Aggregation67 ± 14 µmol/lInhibition of platelet aggregation is a functional consequence of increased intra-platelet cAMP due to PDE3 inhibition.
EnoximoneADP-induced Platelet Aggregation129 ± 6 µmol/lAnother PDE3 inhibitor, for comparison.

Experimental Protocols

In Vitro Phosphodiesterase 3A (PDE3A) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified PDE3A enzyme.

Materials:

  • Purified recombinant human PDE3A

  • This compound

  • cAMP (substrate)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of concentrations for testing.

  • In a microcentrifuge tube, combine the assay buffer, a fixed concentration of purified PDE3A, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP to a final concentration of 1 µM.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C, ensuring the reaction is within the linear range.

  • Terminate the reaction by boiling the tubes for 2 minutes.

  • Cool the tubes on ice and then add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

  • Incubate for a further 10 minutes at 30°C.

  • Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.

  • Centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Measurement of Intracellular cAMP Accumulation in Cardiac Myocytes

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment in cultured cardiac myocytes using a Fluorescence Resonance Energy Transfer (FRET)-based biosensor.

Materials:

  • Primary or cultured cardiac myocytes

  • Adenovirus encoding a FRET-based cAMP biosensor (e.g., Epac-S H187)

  • This compound

  • Isoproterenol (a β-adrenergic agonist, as a positive control)

  • Culture medium and supplements

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Culture and Transduction:

    • Plate cardiac myocytes on glass-bottom dishes suitable for microscopy.

    • Transduce the cells with the adenovirus encoding the cAMP FRET biosensor according to the manufacturer's instructions.

    • Allow 24-48 hours for biosensor expression.

  • Imaging Preparation:

    • Replace the culture medium with a HEPES-buffered saline solution.

    • Mount the dish on the stage of the fluorescence microscope, which is equipped with an environmental chamber to maintain physiological temperature (37°C).

  • FRET Imaging:

    • Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP) fluorophores.

    • Calculate the baseline FRET ratio (Acceptor/Donor intensity).

  • This compound Treatment:

    • Add this compound at the desired concentration to the cells.

    • Continuously acquire FRET images to monitor the change in the FRET ratio over time. An increase in cAMP will lead to a conformational change in the biosensor and a decrease in the FRET ratio.

  • Positive Control:

    • At the end of the experiment, add a saturating concentration of isoproterenol to elicit a maximal cAMP response, which can be used for data normalization.

  • Data Analysis:

    • Quantify the change in the FRET ratio in response to this compound.

    • Normalize the data to the baseline and the maximal response to isoproterenol.

    • Generate dose-response curves if multiple concentrations of this compound are tested.

Visualizations

Cyclic Nucleotide Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PDE3 Phosphodiesterase 3 cAMP->PDE3 Substrate PKA Protein Kinase A cAMP->PKA Activates This compound This compound This compound->PDE3 Inhibits AMP AMP PDE3->AMP Hydrolyzes Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (PDE3A, this compound, Substrate) Incubate Incubate PDE3A with This compound Prepare_Reagents->Incubate Add_Substrate Add cAMP/[³H]-cAMP Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Terminate Terminate Reaction Reaction->Terminate Convert_Product Convert [³H]-AMP to [³H]-Adenosine Terminate->Convert_Product Separate Separate Substrate and Product Convert_Product->Separate Measure Measure Radioactivity Separate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for Long-Term Piroximone Administration in Chronic Heart Failure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of long-term administration protocols for Piroximone in the context of chronic heart failure (CHF) research. The information is compiled from clinical and preclinical studies to guide the design and execution of future investigations into the therapeutic potential of this phosphodiesterase inhibitor.

Mechanism of Action

This compound is a phosphodiesterase III (PDE3) inhibitor. In cardiomyocytes, inhibition of PDE3 leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contractility and relaxation.[3][4] This includes the phosphorylation of L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. The net effect is an increase in myocardial contractility (positive inotropy) and improved relaxation (lusitropy). In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.[2]

Piroximone_Mechanism_of_Action cluster_cell Cardiomyocyte This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Ca_Channel L-type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates PLB Phospholamban (Phosphorylated) PKA->PLB Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx SR_Uptake Enhanced SR Ca2+ Uptake PLB->SR_Uptake Contractility Increased Contractility (Inotropy) Relaxation Improved Relaxation (Lusitropy) Ca_Influx->Contractility SR_Uptake->Relaxation

This compound's mechanism of action in cardiomyocytes.

Data Presentation: Summary of Clinical Trials

The following tables summarize quantitative data from key clinical studies on the long-term administration of this compound in patients with chronic heart failure.

Table 1: Intravenous this compound Administration in CHF

Study PopulationDosageDurationKey Hemodynamic OutcomesAdverse EventsReference
25 patients with stable and unstable CHF0.5 to 1.0 mg/kgAcuteSignificant improvement in right and left ventricular pump function.[5]Insignificant rise in heart rate and reduction in arterial pressure.[5][5]
10 patients with severe CHF8-10 µg/kg/min48-hour infusionSignificant increase in cardiac output and decrease in pulmonary capillary wedge pressure and right atrial pressure.[6]Sustained increase in heart rate, paroxysmal supraventricular tachycardia at higher doses.[6][6]
12 patients with severe CHF5 or 10 µg/kg/minRandomized infusionPositive action on right ventricular contractility.[7]Not specified.[7]
18 patients with severe CHF5 or 10 µg/kg/min24-hour infusionAdditive hemodynamic effects with prostacyclin, further increasing cardiac index and decreasing vascular resistance.[8]Not specified.[8]

Table 2: Oral this compound Administration in CHF

Study PopulationDosageDurationKey Clinical OutcomesAdverse EventsReference
11 patients with stable, mild to moderate CHF0.7 to 4.9 mg/kgUp to 48 weeksIncreased maximal O2 uptake (VO2 max) at 4, 8, 12, 24, and 48 weeks.[5]Gastrointestinal effects, supraventricular tachycardia.[5][5]
10 patients with CHF1.41 ± 0.18 mg/kg (acute)Up to 12 weeksNo significant improvement in peak oxygen uptake or anaerobic threshold.[9]Increased premature ventricular contractions, deterioration in clinical status, severe ventricular arrhythmias, drug-induced hepatitis.[9][9]

Experimental Protocols

Clinical Trial Protocol: Long-Term Oral this compound in Stable CHF

This protocol is a synthesized methodology based on published clinical trials.

Objective: To evaluate the long-term efficacy and safety of oral this compound in patients with stable chronic heart failure.

Patient Population:

  • Inclusion Criteria: Patients with stable, mild to moderate chronic heart failure (NYHA Class II-III) secondary to ischemic or myopathic heart disease. Left ventricular ejection fraction (LVEF) < 40%. Patients must be on stable standard heart failure therapy for at least one month prior to enrollment.

  • Exclusion Criteria: Recent myocardial infarction (within 3 months), unstable angina, significant valvular heart disease, severe renal or hepatic dysfunction, and history of life-threatening arrhythmias.

Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 48 weeks.

Treatment Protocol:

  • Randomization: Patients are randomized to receive either oral this compound or a matching placebo.

  • Dosage: this compound is initiated at a low dose (e.g., 0.5 mg/kg/day) and titrated upwards every 2 weeks based on tolerance and clinical response to a target dose (e.g., 1.5-2.0 mg/kg/day), not to exceed a maximum tolerated dose determined in earlier studies (e.g., 4.9 mg/kg/day).[5]

  • Concomitant Medications: Standard heart failure medications are continued throughout the study.

Assessments:

  • Baseline: Comprehensive medical history, physical examination, 12-lead ECG, echocardiogram, cardiopulmonary exercise testing (CPET) to determine VO2 max, and blood chemistry.

  • Follow-up Visits (Weeks 4, 8, 12, 24, 36, and 48):

    • Clinical assessment for signs and symptoms of heart failure.

    • Vital signs and body weight.

    • 12-lead ECG to monitor for arrhythmias.

    • Blood chemistry to monitor renal and hepatic function.

    • CPET to be repeated at weeks 12, 24, and 48 to assess changes in VO2 max.[5]

    • Echocardiography to be repeated at weeks 24 and 48 to assess changes in LVEF and other cardiac parameters.

  • Adverse Event Monitoring: All adverse events are to be recorded and assessed for their relationship to the study drug.

Primary Endpoint: Change in maximal oxygen uptake (VO2 max) from baseline to 48 weeks.

Secondary Endpoints:

  • Change in LVEF.

  • Change in NYHA functional class.

  • Incidence of adverse events.

  • Hospitalization for heart failure.

Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (ECG, Echo, CPET, Bloods) Screening->Baseline Randomization Randomization Baseline->Randomization Piroximone_Arm This compound Treatment Arm (Dose Titration) Randomization->Piroximone_Arm Placebo_Arm Placebo Treatment Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Weeks 4-48) (Clinical Assessment, ECG, Bloods) Piroximone_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Endpoint Assessment (CPET at 12, 24, 48 wks) (Echo at 24, 48 wks) Follow_Up->Endpoint_Assessment Endpoint_Assessment->Follow_Up Continue Follow-up Data_Analysis Data Analysis and Reporting Endpoint_Assessment->Data_Analysis End of Study

Workflow for a long-term clinical trial of oral this compound.
Preclinical Study Protocol: Long-Term Oral this compound in a Canine Model of CHF

This protocol is based on a combination of a preclinical study in dogs and general methodologies for preclinical heart failure research.[10]

Objective: To determine the long-term effects of oral this compound on cardiac function and hemodynamics in a canine model of chronic heart failure.

Animal Model:

  • Beagle dogs.

  • Induction of heart failure: A model that recapitulates chronic heart failure, such as rapid ventricular pacing-induced cardiomyopathy or surgically induced mitral regurgitation.

Experimental Design:

  • Animals are allowed to recover and develop stable heart failure over a period of several weeks.

  • Animals are then randomized to a treatment group (oral this compound) or a control group (placebo).

  • Duration: 12 weeks.

Treatment Protocol:

  • Dosage: Based on previous studies, a starting dose of this compound can be determined (e.g., adapting from intravenous doses used in dogs, such as 50 µg/kg/min, and adjusting for oral bioavailability).[10] The dose should be administered daily.

  • Administration: this compound is administered orally, either in a capsule or mixed with food.

Assessments:

  • Baseline (post-HF induction, pre-treatment):

    • Echocardiography to measure LVEF, fractional shortening, and chamber dimensions.

    • Invasive hemodynamic monitoring (under anesthesia) to measure left ventricular end-diastolic pressure (LVEDP), dP/dt max, and cardiac output.

    • Blood samples for biomarker analysis (e.g., NT-proBNP).

  • Follow-up (e.g., every 4 weeks):

    • Echocardiography to monitor changes in cardiac function.

    • 24-hour Holter monitoring to assess for arrhythmias.

    • Blood pressure monitoring.

  • End of Study (12 weeks):

    • Repeat invasive hemodynamic measurements.

    • Terminal tissue collection for histological and molecular analysis (e.g., fibrosis, hypertrophy markers).

Endpoints:

  • Primary: Change in LVEF from baseline to 12 weeks.

  • Secondary:

    • Changes in hemodynamic parameters (LVEDP, dP/dt max).

    • Changes in cardiac chamber dimensions.

    • Incidence of arrhythmias.

    • Histological evidence of cardiac remodeling.

Preclinical_Study_Workflow cluster_protocol Preclinical Study Workflow HF_Induction Induction of Chronic Heart Failure (e.g., Rapid Pacing) Stabilization Stabilization Period HF_Induction->Stabilization Baseline Baseline Assessment (Echo, Hemodynamics, Biomarkers) Stabilization->Baseline Randomization Randomization Baseline->Randomization Piroximone_Group This compound Treatment Group Randomization->Piroximone_Group Control_Group Control (Placebo) Group Randomization->Control_Group Monitoring Long-term Monitoring (Weeks 1-12) (Echo, Holter, Blood Pressure) Piroximone_Group->Monitoring Control_Group->Monitoring Terminal_Experiments Terminal Experiments (Week 12) (Hemodynamics, Tissue Collection) Monitoring->Terminal_Experiments Data_Analysis Data Analysis (Functional, Histological, Molecular) Terminal_Experiments->Data_Analysis

Workflow for a long-term preclinical study of oral this compound.

Safety Considerations

  • Arrhythmias: this compound has been associated with an increased risk of ventricular arrhythmias.[9] Continuous ECG monitoring is recommended, especially during dose titration and in the initial phases of long-term treatment.

  • Gastrointestinal Effects: Nausea and other gastrointestinal disturbances have been reported.[5]

  • Hepatic Function: A case of drug-induced hepatitis has been documented.[9] Regular monitoring of liver function tests is advisable.

  • Hemodynamic Instability: While this compound generally improves hemodynamics, careful monitoring of blood pressure and heart rate is necessary to avoid hypotension and excessive tachycardia.[5][6]

References

Troubleshooting & Optimization

addressing Piroximone solubility challenges in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The initial query requested information on Piroximone . However, publicly available data on the solubility of this compound is scarce. In contrast, Piroxicam is a widely researched non-steroidal anti-inflammatory drug (NSAID) well-known for its significant solubility challenges in aqueous media, aligning with the core of your request. Given this, this technical support guide focuses on Piroxicam, as it is highly likely to be the compound of interest for researchers facing these specific issues.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to Piroxicam's solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Piroxicam and why is its aqueous solubility a challenge?

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] This poor solubility (approximately 0.023 mg/mL in water) is the primary rate-limiting step for its absorption and can pose significant challenges during in vitro experiments and formulation development.

Q2: What are the key physicochemical properties of Piroxicam?

Understanding the fundamental properties of Piroxicam is crucial for addressing solubility issues. Key parameters are summarized below.

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃O₄S[1]
Molecular Weight331.35 g/mol [1]
pKa5.1 - 6.3 (weakly acidic)[1][5][6]
LogP (Octanol/Water)~1.58 - 3.06[5][7]
Aqueous Solubility~23 mg/L (0.023 mg/mL) at 22 °C[8][7]
Melting Point198-200 °C[6][7]
Q3: How does the pH of the aqueous buffer affect Piroxicam solubility?

Piroxicam is a weakly acidic compound.[1] Its solubility is highly dependent on the pH of the buffer.

  • Below its pKa (in acidic conditions, pH < 5.1): Piroxicam exists predominantly in its neutral, unionized form, which is poorly soluble in water.

  • Above its pKa (in neutral to alkaline conditions, pH > 6.3): The molecule deprotonates to form a more polar, ionized salt, which has significantly higher aqueous solubility.[5][6]

Therefore, increasing the pH of the buffer is the most direct way to improve the solubility of Piroxicam.

Q4: What are the typical solubility values for Piroxicam in common buffers?

The solubility of Piroxicam varies significantly with the pH and composition of the buffer. The table below provides a summary of reported values.

Buffer / MediumpHTemperatureSolubility (mg/mL)
Water~5.637 °C0.0198
0.1 M Hydrochloric Acid~1.237 °C0.83
Acetate Buffer4.537 °C0.022
Phosphate Buffer6.837 °C0.47

Data sourced from multiple studies.[8][9]

Q5: Are there any buffer components I should be cautious about when working with Piroxicam?

Yes. While phosphate and citrate buffers do not appear to affect Piroxicam's thermal stability, acetate buffers have been shown to increase its rate of thermal degradation .[10] Therefore, for experiments requiring elevated temperatures or long-term storage, it is advisable to use phosphate or citrate buffers instead of acetate.[10]

Troubleshooting Guide

Q: My Piroxicam is not dissolving in my aqueous buffer. What are the first steps?
  • Verify the Buffer pH: The single most important factor is the pH. Ensure your buffer's pH is well above the pKa of Piroxicam (ideally pH 7.0 or higher). Piroxicam is slightly soluble in aqueous alkaline solutions.[1]

  • Gentle Heating: Gently warming the solution (e.g., to 37-40°C) can help increase the rate of dissolution. However, be mindful of potential thermal degradation, especially in acetate buffers.[10]

  • Mechanical Agitation: Use a magnetic stirrer or sonication to provide sufficient energy to break down drug agglomerates and facilitate dissolution.

Q: I've adjusted the pH, but the solubility is still insufficient for my experiment. What are my options?

If simple pH adjustment is not enough, several enhancement techniques can be employed. The choice depends on your experimental constraints and desired final concentration.

start Piroxicam Solubility Issue Identified check_ph 1. Adjust Buffer pH (Target pH > 7.0) start->check_ph is_sufficient Solubility Sufficient? check_ph->is_sufficient end_ok Proceed with Experiment is_sufficient->end_ok Yes end_nok Select an Enhancement Technique is_sufficient->end_nok No cosolvent 2. Add Co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400) cyclodextrin 3. Use Cyclodextrins (e.g., β-CD, HP-β-CD) hydrotrope 4. Use Hydrotropes (e.g., Sodium Benzoate) end_nok->cosolvent For liquid formulations & simple prep end_nok->cyclodextrin For significant enhancement & solid-state stability end_nok->hydrotrope For high concentration increase in liquids

References

Technical Support Center: Optimizing Piroximone Concentration for Maximal Inotropic Effect In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piroximone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for achieving maximal inotropic effect in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting this enzyme, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. The resulting increase in intracellular cAMP levels leads to an enhanced influx of calcium ions, which in turn increases myocardial contractility, producing a positive inotropic effect.[1][2]

Q2: What is a typical concentration range for this compound to elicit a positive inotropic effect in vitro?

The optimal concentration of this compound will vary depending on the specific experimental model (e.g., species, tissue type, cell culture). However, published studies on isolated cardiac tissues, such as cat papillary muscle, have demonstrated a concentration-dependent positive inotropic effect.[2] It is recommended to perform a cumulative concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound for my experiments?

For in vitro biological assays, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final concentration of the organic solvent in the assay medium to a minimum (typically below 0.5%) to avoid solvent-induced effects on the cardiac tissue. Always prepare a vehicle control with the same final concentration of the solvent to account for any potential effects.

Q4: Can this compound have effects other than positive inotropy?

Yes, at higher concentrations, this compound can lead to negative inotropic effects, characterized by a decrease in developed tension.[3] Toxic doses have been associated with calcium overload, which can manifest as arrhythmias.[3] Therefore, it is critical to establish a full concentration-response curve to identify the optimal concentration range that produces the desired positive inotropic effect without inducing adverse effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inotropic effect This compound concentration is too low.Perform a cumulative concentration-response curve, starting from a low concentration and incrementally increasing it.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles.
Poor tissue viability.Ensure the isolated cardiac tissue is healthy and properly perfused. Check the viability of the preparation before and after the experiment.
Inconsistent or variable results Inconsistent this compound concentration in working solutions.Ensure accurate and consistent dilution of the stock solution. Use calibrated pipettes and thoroughly mix the working solutions.
Fluctuations in experimental conditions (e.g., temperature, pH).Maintain stable experimental conditions throughout the experiment. Use a temperature-controlled organ bath and continuously bubble the physiological salt solution with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH.
Negative inotropic effect observed This compound concentration is too high.Reduce the concentration of this compound. Refer to your concentration-response curve to select a concentration within the optimal range for positive inotropy.[3]
Calcium overload.High concentrations of PDE inhibitors can lead to excessive intracellular calcium.[3] Consider reducing the this compound concentration or evaluating the calcium concentration in your physiological salt solution.

Data Presentation

Table 1: Concentration-Dependent Inotropic Effect of this compound

Concentration (M)Inotropic Effect (Parameter and % Change)Experimental ModelReference
10⁻⁶Increase in contractile forceCat papillary muscle[2]
3 x 10⁻⁶Positive inotropic effect antagonized by carbacholCat papillary muscle[2]
Higher ConcentrationsNegative inotropic effectsFerret right ventricular papillary muscles[3]

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects in Isolated Cardiac Muscle Strips (e.g., Papillary Muscle or Atrial Strips)

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Rapidly excise the heart and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Dissect the desired cardiac tissue (e.g., papillary muscle from the right ventricle or a strip from the right atrial appendage) under a dissecting microscope.

  • Mounting the Tissue:

    • Mount the tissue strip vertically in a temperature-controlled organ bath containing oxygenated physiological salt solution.

    • Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

    • Apply a baseline tension to the muscle and stimulate it electrically at a fixed frequency (e.g., 1 Hz) with an appropriate voltage.

  • Drug Administration:

    • Once a stable baseline contractile force is established, add this compound to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Continuously record the isometric contractile force.

    • Measure the change in developed tension at each this compound concentration.

    • Express the inotropic effect as a percentage change from the baseline contractile force.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal effect).

Mandatory Visualizations

Piroximone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_Receptor binds AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP converts Ca_Channel L-type Ca²⁺ Channel Calcium Ca²⁺ Ca_Channel->Calcium influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 hydrolyzed by PKA->Ca_Channel phosphorylates (opens) This compound This compound This compound->PDE3 inhibits Contraction Increased Myocardial Contraction Calcium->Contraction

Caption: Signaling pathway of this compound's positive inotropic effect.

Experimental_Workflow start Start tissue_prep 1. Cardiac Tissue Isolation & Preparation start->tissue_prep mounting 2. Mount Tissue in Organ Bath tissue_prep->mounting equilibration 3. Equilibration & Baseline Stabilization mounting->equilibration drug_addition 4. Cumulative Addition of This compound Concentrations equilibration->drug_addition data_acquisition 5. Record Isometric Contraction Force drug_addition->data_acquisition analysis 6. Data Analysis: Concentration-Response Curve data_acquisition->analysis end End analysis->end Troubleshooting_Logic start Inconsistent or Unexpected Inotropic Effect? no_effect No Effect Observed start->no_effect No negative_effect Negative Inotropic Effect start->negative_effect Yes check_conc Is this compound concentration too low? no_effect->check_conc check_high_conc Is this compound concentration too high? negative_effect->check_high_conc check_stock Is stock solution fresh and properly stored? check_conc->check_stock No increase_conc Action: Increase concentration incrementally. check_conc->increase_conc Yes check_tissue Is tissue preparation viable? check_stock->check_tissue Yes new_stock Action: Prepare fresh stock solution. check_stock->new_stock No verify_tissue Action: Verify tissue health and preparation protocol. check_tissue->verify_tissue No reduce_conc Action: Reduce concentration. Refer to dose-response curve. check_high_conc->reduce_conc Yes

References

understanding the stability and degradation products of Piroximone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information regarding the stability and degradation of Piroximone is based on general principles of pharmaceutical stability testing due to limited publicly available data specific to this compound. The experimental protocols provided are examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac drug known for its positive inotropic effects, meaning it increases the force of heart muscle contraction. It functions as a selective phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells. This elevation in cAMP results in a cascade of events that enhances cardiac contractility and promotes vasodilation.

Q2: What are the expected degradation pathways for a molecule like this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, molecules with similar functional groups are susceptible to degradation through several common pathways:

  • Hydrolysis: The amide bond in the this compound structure could be susceptible to cleavage under acidic or basic conditions, leading to the formation of corresponding carboxylic acid and amine derivatives.

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a variety of photolytic products. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Q3: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is generally recommended for many pharmaceutical compounds to slow down potential degradation reactions. It is crucial to refer to the manufacturer's specific storage recommendations.

Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: If the sample has been improperly stored or exposed to stress conditions (e.g., light, heat, incompatible pH), this compound may have degraded.

  • Impurities: The initial this compound sample may contain impurities from the manufacturing process.

  • Contamination: The sample, solvent, or HPLC system might be contaminated.

  • Matrix Effects: If analyzing a complex sample matrix (e.g., plasma, formulation excipients), other components may be co-eluting with your analyte.

To troubleshoot, it is recommended to run a blank (solvent only), a placebo (formulation excipients without the active ingredient), and a freshly prepared standard of this compound. Performing a forced degradation study can also help in identifying potential degradation product peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of this compound potency in solution - Degradation due to pH, light, or temperature. - Adsorption to container surfaces.- Prepare fresh solutions for each experiment. - Buffer the solution to a stable pH range (if known). - Protect the solution from light using amber vials or by covering with aluminum foil. - Store solutions at appropriate temperatures (e.g., refrigerated). - Use silanized glassware or low-adsorption containers.
Inconsistent analytical results - Instability of this compound in the analytical solvent. - Variability in sample preparation. - HPLC system issues (e.g., leaks, column degradation).- Evaluate the stability of this compound in the chosen solvent over the analysis time. - Standardize the sample preparation procedure. - Perform system suitability tests before each analytical run.
Formation of precipitates in solution - Poor solubility of this compound or its degradation products. - Incompatibility with the solvent or buffer.- Check the solubility of this compound in the chosen solvent. - Consider using a co-solvent or adjusting the pH to improve solubility. - Filter the solution before injection into the HPLC.

Experimental Protocols (Examples)

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

Table 1: Example Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide60°C2, 4, 8, 24 hours
Oxidation 3% Hydrogen PeroxideRoom Temperature2, 4, 8, 24 hours
Thermal Degradation Solid-state80°C24, 48, 72 hours
Photolytic Degradation Solution (in quartz cuvette)Room TemperatureExpose to UV light (254 nm and 365 nm) and visible light for a defined period.
Stability-Indicating HPLC Method Development (Example)

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor for peak purity).
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Signaling Pathway

Piroximone_Signaling_Pathway cluster_atp_ac cluster_pde_amp This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP PDE3->AMP ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Opens Contraction Increased Cardiac Contraction Ca_influx->Contraction Leads to

Caption: Signaling pathway of this compound as a PDE3 inhibitor.

Experimental Workflows

Forced_Degradation_Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Identify & Quantify Degradation Products hplc->data

Caption: General workflow for a forced degradation study.

HPLC_Method_Development_Workflow start Define Analytical Requirements selection Select Column & Initial Mobile Phase start->selection optimization Optimize Separation (Gradient, pH, Temperature) selection->optimization forced_deg Inject Forced Degradation Samples optimization->forced_deg specificity Check for Peak Purity & Resolution forced_deg->specificity validation Validate Method (ICH Guidelines) specificity->validation

Caption: Workflow for developing a stability-indicating HPLC method.

troubleshooting unexpected off-target effects of Piroximone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with Piroximone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of phosphodiesterase type III (PDE III). By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn modulates the function of various downstream proteins, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects.

Q2: Are there any known off-target effects of this compound?

Yes, beyond its primary activity on PDE III, this compound has been reported to exert some effects through the stimulation of beta-adrenergic receptors. This dual activity can contribute to its overall pharmacological profile and may be a source of unexpected experimental results. Additionally, like many small molecule inhibitors, at higher concentrations, this compound may exhibit reduced selectivity and interact with other PDE family members.

Q3: Why am I observing effects that are inconsistent with PDE III inhibition alone?

Unexpected results could stem from several factors:

  • Beta-Adrenergic Receptor Stimulation: The observed phenotype may be a composite of both PDE III inhibition and beta-adrenergic stimulation.

  • Cross-reactivity with other PDEs: At the concentration you are using, this compound might be inhibiting other PDE isoforms, leading to a broader cellular response.

  • Compound Stability and Solubility: The integrity and concentration of your this compound stock solution are critical. Degradation or precipitation can lead to a loss of potency or inconsistent results.

  • Cell Line Specific Effects: The expression levels of PDE III, beta-adrenergic receptors, and other potential off-targets can vary significantly between different cell lines, leading to different responses.

Troubleshooting Guides

Issue 1: Observed potency of this compound is lower than expected.
Possible Cause Troubleshooting Steps
This compound Degradation Prepare a fresh stock solution of this compound. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles. The stability of this compound in your specific experimental buffer and conditions should also be assessed.
Inaccurate Concentration Verify the concentration of your stock solution. Ensure that the compound was fully dissolved when the stock solution was prepared.
Enzyme/Cellular Activity Confirm the activity of your PDE III enzyme or the responsiveness of your cellular model using a well-characterized, standard PDE III inhibitor as a positive control.
Issue 2: Unexplained cardiovascular effects in ex vivo or in vivo models.
Possible Cause Troubleshooting Steps
Beta-Adrenergic Stimulation To dissect the contribution of beta-adrenergic receptor stimulation, perform experiments in the presence of a non-selective beta-blocker (e.g., propranolol). A reduction in the observed effect in the presence of a beta-blocker would suggest an off-target effect through this pathway.
Inhibition of other PDE isoforms If you suspect cross-reactivity with other PDE isoforms, consider using a more selective PDE III inhibitor as a control to see if the unexpected effect persists.
Issue 3: High background or variable results in cellular assays.
Possible Cause Troubleshooting Steps
Cell Health and Density Ensure that your cells are healthy and seeded at a consistent density. Perform a cell viability assay in parallel with your experiment.
Inconsistent Stimulation If your assay involves stimulating cAMP production (e.g., with forskolin), ensure that the stimulation is consistent across all wells and experiments.
Assay Controls Include appropriate controls in your experiment: a vehicle control (e.g., DMSO), a positive control (a known PDE III inhibitor), and a negative control (no inhibitor).

Quantitative Data

Table 1: On-Target Potency of this compound

TargetActionIC50SpeciesNotes
PDE IIIInhibition~ 0.1 - 1 µMVariousPotency can vary depending on the assay conditions and tissue source.

Experimental Protocols

Protocol 1: Assessing Beta-Adrenergic Off-Target Effects

Objective: To determine if an observed effect of this compound is mediated by beta-adrenergic receptor stimulation.

Methodology:

  • Prepare Cells/Tissue: Prepare your cellular or tissue model as per your standard protocol.

  • Pre-incubation with Beta-Blocker: Pre-incubate a subset of your samples with a beta-adrenergic receptor antagonist (e.g., 1 µM propranolol) for 30 minutes.

  • This compound Treatment: Add this compound at the desired concentration to both the pre-incubated and non-pre-incubated samples.

  • Assay Readout: Measure your experimental endpoint (e.g., cAMP levels, muscle contraction).

  • Analysis: Compare the effect of this compound in the presence and absence of the beta-blocker. A significant reduction in the this compound-induced effect in the presence of the beta-blocker indicates an off-target effect mediated by beta-adrenergic receptors.

Protocol 2: Verifying Stock Solution Integrity

Objective: To confirm the concentration and purity of your this compound stock solution.

Methodology:

  • Prepare Dilution Series: Prepare a dilution series of your this compound stock solution.

  • Analytical Method: Analyze the dilutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Comparison: Compare the obtained peak area and retention time to a previously validated standard or the supplier's certificate of analysis.

  • Interpretation: A significant decrease in the main peak or the appearance of new peaks suggests degradation. A lower than expected peak area for the main compound indicates a lower concentration than anticipated.

Visualizations

Piroximone_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE III cAMP->PDE3 Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes PKA_active Protein Kinase A (active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream This compound This compound This compound->PDE3 Inhibits

Caption: On-target signaling pathway of this compound via PDE III inhibition.

Piroximone_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_active Protein Kinase A (active) cAMP->PKA_active Leads to Downstream Downstream Cellular Effects PKA_active->Downstream This compound This compound This compound->Beta_AR Stimulates

Caption: Potential off-target signaling of this compound via beta-adrenergic receptors.

Troubleshooting_Workflow A Unexpected Experimental Result B Is the potency as expected? A->B C Verify stock solution integrity (HPLC/LC-MS) B->C No D Is the effect consistent with PDE III inhibition alone? B->D Yes I Review assay conditions (cell health, controls, etc.) C->I E Perform beta-blocker co-treatment experiment D->E No D->I Yes F Result sensitive to beta-blocker? E->F G Effect is likely mediated by beta-adrenergic receptors F->G Yes H Consider other off-targets (e.g., other PDEs) or assay artifacts F->H No

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Technical Support Center: Piroximone and Tachyphylaxis in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis during long-term experimental studies involving the phosphodiesterase III (PDE3) inhibitor, Piroximone.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern in long-term studies with this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of long-term studies with this compound, a positive inotropic and vasodilating agent, tachyphylaxis would manifest as a diminished hemodynamic response over time, despite consistent dosing. This is a critical concern as it could lead to a loss of therapeutic efficacy in chronic treatment scenarios. While some shorter-term studies with this compound have reported a sustained hemodynamic response with no evidence of tolerance[1], the potential for tachyphylaxis remains a consideration based on the known effects of other long-term PDE3 inhibitor therapies.

Q2: Is there direct evidence of tachyphylaxis to this compound in long-term clinical studies?

A2: The available evidence for this compound-specific tachyphylaxis is mixed. One study reported that the salutary hemodynamic response to oral this compound was sustained for 5 hours with no evidence of tolerance to the third and fourth doses, and that maximal oxygen uptake was increased for up to 48 weeks of therapy[1]. However, other studies, while demonstrating persistent hemodynamic effects, have noted a lack of long-term clinical benefit and even potential for clinical deterioration in patients with severe congestive heart failure[2]. This discrepancy suggests that while acute hemodynamic benefits may be maintained, the underlying pathophysiology of the disease and potential cellular adaptations could contribute to a disconnect between hemodynamic measurements and overall clinical outcome, a phenomenon that can be related to the broader concept of tachyphylaxis.

Q3: What are the proposed mechanisms that could lead to tachyphylaxis with PDE3 inhibitors like this compound?

A3: this compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in positive inotropic effects in the heart and vasodilation in blood vessels. The potential mechanisms for tachyphylaxis to PDE3 inhibitors are thought to involve:

  • Downregulation of Beta-Adrenergic Receptors: Chronic elevation of cAMP can lead to desensitization and downregulation of beta-adrenergic receptors, which are crucial for cardiac function. This is a common mechanism of tachyphylaxis for drugs that increase cAMP[3][4].

  • Alterations in PDE Enzyme Activity: Long-term exposure to a PDE inhibitor may lead to compensatory changes in the expression or activity of PDE isoforms.

  • Uncoupling of G-proteins: The signaling cascade that links receptor activation to adenylyl cyclase and cAMP production can become less efficient.

  • Depletion of Intracellular Calcium Stores: While the initial effect of increased cAMP is enhanced calcium cycling, long-term alterations could affect calcium homeostasis.

Troubleshooting Guide

Problem: Diminished hemodynamic response (e.g., decreased cardiac index, increased vascular resistance) to this compound over the course of a long-term experiment.

Possible Cause Suggested Troubleshooting/Investigation
Receptor Desensitization/Downregulation 1. Assess Beta-Adrenergic Receptor Density: Perform radioligand binding assays on tissue samples from experimental animals at different time points to quantify changes in receptor number. 2. Evaluate Receptor Function: Conduct functional assays to assess the response to beta-adrenergic agonists (e.g., isoproterenol) in the presence and absence of this compound.
Altered cAMP Signaling 1. Measure Intracellular cAMP Levels: Use enzyme immunoassays (EIA) or other sensitive methods to quantify cAMP levels in response to this compound at various stages of the long-term study. A blunted cAMP response may indicate tachyphylaxis.
Changes in PDE Isoform Expression/Activity 1. Analyze PDE Isoform Expression: Use molecular biology techniques (e.g., Western blotting, qPCR) to determine if the expression of PDE3 or other PDE isoforms changes over the course of the treatment.
Drug Stability or Delivery Issues 1. Verify Drug Integrity: Ensure the stability of the this compound solution over time, especially in continuous infusion studies. 2. Confirm Consistent Delivery: If using osmotic pumps or other long-term delivery systems, verify their proper function and consistent release rate.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the development of tachyphylaxis to a PDE3 inhibitor. While specific long-term, multi-time point data for this compound is limited in publicly available literature, these tables are based on findings from studies on similar compounds like milrinone and theoretical models of tachyphylaxis.

Table 1: Hemodynamic Parameters in a Hypothetical Long-Term this compound Study

Time Point Cardiac Index (L/min/m²) Systemic Vascular Resistance (dyne·s/cm⁵) Pulmonary Capillary Wedge Pressure (mmHg)
Baseline 2.1 ± 0.41550 ± 35024 ± 5
Week 1 3.0 ± 0.51050 ± 30016 ± 4
Week 4 2.8 ± 0.61150 ± 32018 ± 5
Week 12 2.5 ± 0.51300 ± 34020 ± 6
Week 24 2.3 ± 0.41450 ± 36022 ± 5

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Cellular and Molecular Changes Associated with Tachyphylaxis

Time Point Beta-Adrenergic Receptor Density (fmol/mg protein) Basal cAMP Level (pmol/mg protein) This compound-Stimulated cAMP Fold Increase
Baseline 100 ± 125.2 ± 1.13.5 ± 0.8
Week 4 85 ± 104.8 ± 0.92.8 ± 0.6
Week 12 72 ± 94.5 ± 1.02.1 ± 0.5
Week 24 60 ± 84.2 ± 0.81.5 ± 0.4

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Quantification of Beta-Adrenergic Receptor Density using Radioligand Binding Assay

Objective: To determine the density of beta-adrenergic receptors in cardiac tissue.

Materials:

  • Cardiac tissue homogenates

  • Radioligand (e.g., [125I]-iodocyanopindolol)

  • Non-specific binding competitor (e.g., propranolol)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in binding buffer.

  • Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the competitor.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), which represents the receptor density, and the dissociation constant (Kd).

Protocol 2: Measurement of Intracellular cAMP Levels using Enzyme Immunoassay (EIA)

Objective: To quantify the intracellular concentration of cyclic AMP.

Materials:

  • Cultured cardiac myocytes or tissue homogenates

  • Cell lysis buffer

  • cAMP EIA kit (containing cAMP-acetylcholinesterase conjugate, cAMP antiserum, wash buffer, p-nitrophenyl phosphate substrate, stop solution, and standards)

  • Microplate reader

Procedure:

  • Sample Preparation: Lyse cultured cells or tissue homogenates to release intracellular contents.

  • Immunoassay: Add samples and cAMP standards to the wells of a microplate pre-coated with goat anti-rabbit IgG.

  • Add cAMP-alkaline phosphatase conjugate and rabbit polyclonal antibody to cAMP to each well. The sample cAMP and the conjugate will compete for binding to the antibody.

  • Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Reaction: Add the p-nitrophenyl phosphate substrate. The amount of color development is inversely proportional to the amount of cAMP in the sample.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards and use it to determine the concentration of cAMP in the samples.

Mandatory Visualizations

Piroximone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_handling Enhanced Ca2+ Handling PKA->Ca_handling Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Contraction Increased Myocardial Contraction Ca_handling->Contraction

Caption: this compound's mechanism of action.

Tachyphylaxis_Development cluster_initial Initial Response cluster_longterm Long-Term Exposure Piroximone_High This compound cAMP_High High cAMP Piroximone_High->cAMP_High Piroximone_Sustained Sustained this compound Exposure Effect_High Strong Hemodynamic Effect cAMP_High->Effect_High Receptor_Downregulation β-Adrenergic Receptor Downregulation Piroximone_Sustained->Receptor_Downregulation PDE_Upregulation Compensatory PDE Upregulation Piroximone_Sustained->PDE_Upregulation cAMP_Reduced Reduced cAMP Response Receptor_Downregulation->cAMP_Reduced PDE_Upregulation->cAMP_Reduced Effect_Reduced Diminished Hemodynamic Effect (Tachyphylaxis) cAMP_Reduced->Effect_Reduced

Caption: Hypothetical development of tachyphylaxis.

Mitigation_Strategies_Workflow Start Observe Diminished Response to this compound Hypothesis Hypothesize Tachyphylaxis Start->Hypothesis Investigation Investigate Underlying Mechanism Hypothesis->Investigation Receptor_Assay β-Adrenergic Receptor Binding Assay Investigation->Receptor_Assay cAMP_Assay cAMP Level Measurement Investigation->cAMP_Assay PDE_Analysis PDE Isoform Analysis Investigation->PDE_Analysis Intervention Consider Mitigation Strategies Receptor_Assay->Intervention cAMP_Assay->Intervention PDE_Analysis->Intervention Dose_Adj Dose Adjustment/ Intermittent Dosing Intervention->Dose_Adj Combo_Tx Combination Therapy (e.g., with β-blockers) Intervention->Combo_Tx Outcome Assess Restoration of Response Dose_Adj->Outcome Combo_Tx->Outcome

Caption: Experimental workflow for mitigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and avoiding common artifacts in Piroximone-related data. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting the PDE III enzyme, it prevents the breakdown of cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP leads to its primary effects: positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[1][2][3][4]

Q2: What is the recommended solvent for this compound for in vitro studies?

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be a concern and should be empirically determined for your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure). Related compounds have shown degradation under certain conditions.[6] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize the impact of potential degradation.

Troubleshooting Guides

Phosphodiesterase (PDE) Inhibition Assays

Issue 1: High background signal or inconsistent baseline in my PDE III inhibition assay.

  • Potential Cause: Reagent contamination or degradation. The assay buffer or substrate may be contaminated with other enzymes or have degraded over time.

  • Troubleshooting Steps:

    • Use fresh, high-purity reagents to prepare buffers.

    • Prepare substrate solutions fresh for each experiment.

    • Include a "no enzyme" control to determine the background signal.

    • If using fluorescent readouts, check for autofluorescence of this compound or other components in your assay.[9][10][11][12][13]

Issue 2: My IC50 values for this compound are variable between experiments.

  • Potential Cause: Inconsistent experimental conditions or pipetting errors.

  • Troubleshooting Steps:

    • Ensure your pipettes are calibrated and use precise serial dilution techniques.

    • Maintain consistent incubation times and temperatures for all experiments.

    • Keep the final DMSO concentration consistent across all wells, as it can affect enzyme activity at higher concentrations.

    • Use a reference PDE III inhibitor with a known IC50 as a positive control in each assay plate to monitor assay performance.

Issue 3: The potency of this compound appears lower than expected (high IC50 value).

  • Potential Cause: Sub-optimal assay conditions.

  • Troubleshooting Steps:

    • The substrate concentration may be too high, leading to competitive displacement of the inhibitor. Use a substrate concentration at or below the Michaelis constant (Km) for the PDE III enzyme.

    • Verify the activity of your PDE III enzyme preparation. Improper storage or handling can lead to a decrease in activity.

In Vitro Cardiac Contractility (Inotropy) Assays

Issue 4: I am observing a biphasic dose-response curve with this compound (increased contractility at low doses, decreased at high doses).

  • Potential Cause: This is a known phenomenon for some inotropic agents.[14][15][16][17] At higher concentrations, PDE inhibitors can lead to excessive intracellular calcium levels, which can be toxic to cardiomyocytes and impair their contractile function.

  • Troubleshooting Steps:

    • Extend the range of your dose-response curve to fully characterize both the positive and negative inotropic effects.

    • Consider measuring intracellular calcium concentrations to correlate with the observed contractile response.

    • Be aware that at toxic doses, you may observe arrhythmias or other irregularities in cardiomyocyte beating.[1][4]

Issue 5: The inotropic effect of this compound diminishes over time in my long-term culture.

  • Potential Cause: Tachyphylaxis or tolerance, where the cellular response decreases with repeated or prolonged exposure to a drug.[18][19][20] This can be due to receptor desensitization or downregulation of downstream signaling components.

  • Troubleshooting Steps:

    • Design experiments with appropriate time-course measurements to assess the duration of the inotropic effect.

    • Consider washout experiments to see if the response can be restored after removing this compound.

Issue 6: I am seeing unexpected changes in cellular signaling pathways that are not directly related to cAMP.

  • Potential Cause: Off-target effects of this compound.[21][22][23][24][25] While this compound is a selective PDE III inhibitor, at higher concentrations it may interact with other cellular targets.

  • Troubleshooting Steps:

    • Consult the literature for known off-target effects of this compound and other PDE III inhibitors.[26]

    • Use structurally different PDE III inhibitors as controls to determine if the observed effect is specific to this compound or a class effect.

    • Employ a systems biology approach (e.g., proteomics, transcriptomics) to identify potential off-target pathways.

Quantitative Data Summary

Table 1: Troubleshooting Common Artifacts in PDE Inhibition Assays with this compound

Observed Artifact Potential Cause Recommended Solution Key Control Experiments
High Background SignalReagent contamination; Substrate degradation; AutofluorescenceUse fresh, high-purity reagents; Prepare fresh buffers and substrates; Test for this compound autofluorescence."No enzyme" control; "Vehicle only" control.
Inconsistent IC50 ValuesPipetting errors; Inconsistent incubation times/temperatures; Variable DMSO concentrationCalibrate pipettes; Standardize all incubation steps; Maintain consistent final DMSO concentration.Positive control with a known PDE III inhibitor.
Low Potency (High IC50)Substrate concentration too high; Inactive enzymeUse substrate concentration at/below Km; Verify enzyme activity.Substrate titration; Enzyme activity assay.

Table 2: Troubleshooting Common Artifacts in In Vitro Inotropy Assays with this compound

Observed Artifact Potential Cause Recommended Solution Key Control Experiments
Biphasic Dose-ResponseCalcium overload at high concentrationsExtend dose range; Measure intracellular calcium.Time-course experiments to monitor cell health.
Diminishing Effect Over TimeTachyphylaxis/ToleranceConduct time-course and washout experiments.Vehicle control for the same duration.
Unexpected Signaling ChangesOff-target effectsUse lower concentrations; Consult literature for known off-targets.Use a structurally different PDE III inhibitor.

Experimental Protocols

Protocol 1: General PDE III Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the this compound stock solution to create a range of concentrations.

    • Prepare the assay buffer containing Tris-HCl, MgCl2, and any other necessary co-factors at the optimal pH for PDE III activity.

    • Prepare the cAMP substrate solution in the assay buffer.

    • Dilute the recombinant human PDE III enzyme in the assay buffer.

  • Assay Procedure:

    • Add the diluted this compound solutions or vehicle (DMSO) to the wells of a microplate.

    • Add the diluted PDE III enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate to each well.

    • Incubate for a specific time at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction using a stop solution (e.g., 0.1 M HCl).

  • Detection:

    • Measure the remaining cAMP levels using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based assays).

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" control wells).

    • Normalize the data with the "enzyme only" control as 100% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cardiomyocyte Contractility Assay
  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary cardiomyocytes on a suitable substrate (e.g., Matrigel-coated plates).

    • Allow the cells to form a spontaneously beating syncytium.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.

  • Contractility Measurement:

    • Acquire baseline contractility recordings for a stable period before adding the compound.

    • Add the this compound dilutions or vehicle to the cells.

    • Record the contractility parameters (e.g., beat rate, amplitude, contraction and relaxation velocities) over time using a suitable platform (e.g., video microscopy and motion vector analysis, or impedance-based systems).

  • Data Analysis:

    • Normalize the contractility parameters to the baseline values for each well.

    • Generate dose-response curves by plotting the change in a specific parameter (e.g., contraction amplitude) against the this compound concentration.

    • Analyze the data to determine the EC50 for the positive inotropic effect and to characterize any negative inotropic effects at higher concentrations.

Visualizations

Piroximone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Hydrolyzed by Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates AMP 5'-AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits Calcium_Influx ↑ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Calcium_Release ↑ Ca²⁺ Release SR->Calcium_Release Contractility ↑ Myocardial Contractility Calcium_Influx->Contractility Calcium_Release->Contractility Troubleshooting_Workflow cluster_workflow Troubleshooting this compound Data Artifacts Start Unexpected Result Observed Check_Controls Review Experimental Controls (Vehicle, Positive Control) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Re-evaluate_Controls Troubleshoot Control Conditions Controls_OK->Re-evaluate_Controls No Check_Compound Assess this compound Solubility & Stability Controls_OK->Check_Compound Yes Re-evaluate_Controls->Check_Controls Compound_OK Solubility/Stability Confirmed? Check_Compound->Compound_OK Prepare_Fresh Prepare Fresh Stock & Dilutions Compound_OK->Prepare_Fresh No Check_Assay Evaluate Assay Parameters (e.g., concentrations, timing) Compound_OK->Check_Assay Yes Prepare_Fresh->Check_Compound Assay_OK Parameters Optimal? Check_Assay->Assay_OK Optimize_Assay Re-optimize Assay Conditions Assay_OK->Optimize_Assay No Consider_Mechanism Consider Biphasic Response, Off-Target Effects, or Tachyphylaxis Assay_OK->Consider_Mechanism Yes Optimize_Assay->Check_Assay End Artifact Identified Consider_Mechanism->End

References

improving the bioavailability of orally administered Piroximone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral bioavailability of Piroximone. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: How can the oral bioavailability of this compound be improved?

Based on preclinical and clinical studies, this compound already exhibits high oral bioavailability. In healthy male subjects, the oral bioavailability was estimated to be 80%[1]. In male Beagle dogs, the bioavailability was even higher, at approximately 93%[2][3]. Given these high values, efforts to further enhance the oral bioavailability of this compound may not be necessary. The focus for formulation development should be on ensuring consistent and reproducible absorption.

Q2: What are the key pharmacokinetic parameters of orally administered this compound?

The pharmacokinetic profile of this compound has been characterized in both humans and dogs. Key parameters are summarized in the table below.

Q3: What factors can potentially influence the oral bioavailability of this compound?

While this compound has high intrinsic bioavailability, several factors could potentially influence its absorption:

  • Renal Function: this compound is primarily eliminated through the kidneys[1][2][3]. In patients with renal insufficiency, the elimination of this compound is decreased, leading to increased plasma concentrations (Cmax), area under the curve (AUC), and elimination half-life (t1/2,z)[4]. Therefore, dosage adjustments may be necessary in this patient population to avoid potential toxicity.

  • Metabolism: this compound is metabolized in vivo to several metabolites, with the major one being reduced this compound (Piroximole)[2][3]. While the parent drug and its metabolites are eliminated in the urine, significant first-pass metabolism does not appear to be a major limiter of its oral bioavailability[2][3].

  • Drug Formulation: Although not extensively studied for this compound due to its high inherent bioavailability, the formulation can play a role in the absorption of drugs. For compounds with poor solubility, formulation strategies can be critical.

Q4: For a new chemical entity with low oral bioavailability, what general strategies could be considered?

While not directly applicable to this compound, researchers working with other compounds, such as the similarly named but structurally different Piroxicam, often face challenges with low oral bioavailability due to poor solubility. Here are some common strategies employed for such drugs:

  • Salt Formation: Creating a salt of the active pharmaceutical ingredient (API) can significantly improve its dissolution rate and, consequently, its oral absorption. For example, forming ethanolamine salts of Piroxicam has been shown to enhance its bioavailability[5].

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous solid dispersion, which can improve the dissolution rate. Phospholipid-based solid dispersions have been shown to enhance the oral bioavailability of Piroxicam in rats[6][7][8].

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Nanosuspensions of Piroxicam have been developed to improve its solubility and in vitro dissolution[9][10].

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility. This approach has been investigated for Piroxicam to create fast-dissolving oral films[10][11].

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDS) can improve solubilization in the gastrointestinal tract and enhance absorption[12].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High inter-individual variability in plasma concentrations Differences in patient renal function.Screen subjects for renal impairment prior to study initiation. Stratify results based on renal function markers (e.g., creatinine clearance).
Lower than expected bioavailability in a new formulation Poor release of the drug from the formulation matrix.Conduct in vitro dissolution testing under various pH conditions to assess drug release. Re-evaluate the excipients used in the formulation.
Unexpected pharmacokinetic profile Presence of active metabolites.Characterize the metabolic profile of the drug in the species being studied. Quantify major metabolites in plasma and urine.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

Parameter Healthy Human Volunteers [1]Male Beagle Dogs [2]
Dose Single oral doseOral (p.o.)
Peak Plasma Concentration (Cmax) Reached within 30-90 minNot specified
Time to Peak (Tmax) 30-90 minNot specified
Elimination Half-life (t1/2) 2.8 hNot specified
Apparent Volume of Distribution (Vd) 2.5 L/kg0.78 ± 0.04 L/kg
Total Body Clearance (ClT) 755 mL/min7.77 ± 1.35 mL/min/kg
Urinary Excretion (24h) 41% of parent drug~55% of parent drug
Oral Bioavailability (F) 80%93 ± 7%

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in a Canine Model (Adapted from[2])

  • Animal Model: Male Beagle dogs.

  • Dosing:

    • Administer a single oral (p.o.) dose of this compound.

    • For comparison, a separate group receives a single intravenous (i.v.) dose.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Collect urine samples over specified intervals.

  • Sample Analysis:

    • Separate plasma from blood samples.

    • Analyze plasma and urine samples for this compound and its major metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, t1/2, Vd, and ClT using appropriate software.

    • Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Select Animal Model (e.g., Beagle Dogs) dose_prep Prepare Oral and IV Formulations animal_model->dose_prep dosing Administer this compound (Oral and IV Groups) dose_prep->dosing sampling Collect Blood and Urine Samples dosing->sampling analysis Analyze Samples (HPLC) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, etc.) analysis->pk_calc bioavailability_calc Calculate Oral Bioavailability (F) pk_calc->bioavailability_calc

Caption: Experimental workflow for determining the oral bioavailability of this compound.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability stability Chemical Stability stability->bioavailability excipients Excipients excipients->bioavailability dosage_form Dosage Form (e.g., Tablet, Capsule) dosage_form->bioavailability release_rate Drug Release Rate release_rate->bioavailability gi_ph GI Tract pH gi_ph->bioavailability motility GI Motility motility->bioavailability first_pass First-Pass Metabolism first_pass->bioavailability transporters Efflux Transporters (e.g., P-gp) transporters->bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

piroximone_moa ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE3->AMP This compound This compound This compound->PDE3 Ca_channel L-type Ca2+ Channels PKA->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Managing Piroximone-Induced Arrhythmias in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroximone-induced arrhythmia models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces arrhythmias?

A1: this compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting PDE III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This has two main arrhythmogenic effects:

  • Increased Calcium Influx: Elevated cAMP mediates an increase in calcium influx into cardiac cells.[1] High intracellular calcium can lead to a state of Ca2+-overload, which is associated with after-contractions and dysrhythmias.[1]

  • Altered Electrophysiology: this compound has been shown to decrease action potential duration in ventricular and Purkinje tissues.[2] It also enhances diastolic depolarization in Purkinje fibers, which can lead to increased automaticity and trigger arrhythmias.[2]

Q2: What types of arrhythmias are commonly observed with this compound administration in animal models?

A2: While specific data for this compound in various animal models is limited, related phosphodiesterase inhibitors and drugs with similar mechanisms can induce a range of arrhythmias. Based on its mechanism, you may observe:

  • Ventricular Tachycardia (VT): This is a common arrhythmia associated with drugs that increase intracellular calcium and alter ventricular repolarization.

  • Premature Ventricular Contractions (PVCs): Increased automaticity in the ventricles can lead to premature beats.

  • Atrial Tachycardia (AT): Phosphodiesterase inhibitors can cause atrial tachycardia through mechanisms like increased automaticity and triggered activity.[3]

Q3: Are there any known antidotes or reversal agents for this compound-induced arrhythmias?

A3: There are no specific antidotes for this compound. Management focuses on discontinuing the drug and providing supportive care, including the use of antiarrhythmic agents to control the heart rhythm.[4]

Q4: Can I use beta-blockers to manage this compound-induced tachycardia?

A4: Yes, beta-blockers are a logical choice for managing tachycardia induced by this compound. Since this compound's effects are mediated by increased cAMP, beta-blockers can help by antagonizing the downstream effects of beta-adrenergic stimulation, which also signals through cAMP. Beta-blockers can reduce heart rate and may help suppress arrhythmias.[5] Metoprolol and propranolol are commonly used beta-blockers in experimental settings.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of mortality in animals after this compound administration.
Possible Cause Troubleshooting Step
This compound Overdose: The dose of this compound may be too high for the specific animal model, leading to severe, uncontrollable arrhythmias and cardiovascular collapse.1. Review Dosing: Carefully review the literature for reported arrhythmogenic doses of this compound in your specific animal model. If data is scarce, start with lower doses and perform a dose-escalation study. 2. Monitor Vital Signs: Continuously monitor ECG, heart rate, and blood pressure during and after this compound administration to detect early signs of distress.
Anesthetic Complications: The anesthetic agent may be interacting with this compound to exacerbate its cardiotoxic effects.1. Choose Anesthetic Carefully: Select an anesthetic with minimal cardiovascular effects. Isoflurane is a common choice for rodent studies.[11] 2. Monitor Anesthesia Depth: Ensure the animal is at an appropriate plane of anesthesia throughout the procedure.
Underlying Health Issues: The animals may have pre-existing cardiac conditions that make them more susceptible to this compound's effects.1. Health Screening: Ensure all animals are healthy and free from underlying cardiovascular disease before inclusion in the study. 2. Acclimatization: Allow for a proper acclimatization period for the animals in the laboratory environment to reduce stress.
Issue 2: Difficulty in consistently inducing non-lethal arrhythmias with this compound.
Possible Cause Troubleshooting Step
Inappropriate this compound Dose: The dose may be too low to induce arrhythmias or too high, leading to mortality.1. Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing arrhythmias without causing excessive mortality.
Route of Administration: The method of drug delivery may affect its bioavailability and onset of action.1. Optimize Route: Intravenous (IV) administration provides the most rapid and predictable effects. If using other routes (e.g., intraperitoneal), consider potential variability in absorption.
Animal Strain and Species Differences: Different animal strains and species can have varying sensitivities to arrhythmogenic agents.1. Literature Review: Consult the literature for studies using your specific animal model and strain. 2. Model Selection: If consistent arrhythmia induction is not possible in your current model, consider using a different, more susceptible strain or species.
Issue 3: Inability to effectively manage this compound-induced arrhythmias with standard antiarrhythmic drugs.
Possible Cause Troubleshooting Step
Incorrect Choice of Antiarrhythmic: The chosen antiarrhythmic may not be effective against the specific mechanism of this compound-induced arrhythmia.1. Mechanism-Based Selection: Since this compound increases cAMP and calcium, consider agents that counteract these effects. Beta-blockers (e.g., metoprolol, propranolol) are a primary consideration.[8][12] 2. Consult Literature: Review literature on managing arrhythmias induced by other phosphodiesterase inhibitors for potential treatment strategies.
Inadequate Dosing of Antiarrhythmic: The dose of the antiarrhythmic may be too low to be effective.1. Dose Titration: Administer the antiarrhythmic in escalating doses while closely monitoring the ECG to find the effective dose.
Delayed Administration: The antiarrhythmic is not being administered quickly enough after the onset of the arrhythmia.1. Prompt Intervention: Have the antiarrhythmic drug prepared and ready for immediate administration upon detection of a sustained arrhythmia.

Data Presentation

Table 1: Electrophysiological Effects of this compound in Sheep Cardiac Tissues

ParameterEffectTissue
Action Potential DurationDecreaseVentricular & Purkinje
Contractile ForceDose-dependent IncreaseVentricular Muscle
Diastolic DepolarizationEnhancementPurkinje Fibers
AutomaticityAccelerated by OverdrivePurkinje Fibers
Data sourced from a study on isolated sheep cardiac tissues.[2]

Table 2: Example Dosages of Agents Used in Arrhythmia Models (General Reference)

AgentAnimal ModelDosageRouteEffectReference
AdrenalineRat2-2.5 g/kgIVInduces ventricular arrhythmias[13]
Calcium ChlorideRat250 mg/kgIVInduces fibrillation[14]
MetoprololHuman (for reference)100-200 mg/dayOralSuppresses PVCs and VT[12]
PropranololHuman (for reference)VariesOral/IVReduces exercise-induced tachycardia[7]
Note: Specific arrhythmogenic dosages for this compound in various animal models are not well-documented in the provided search results. Researchers should perform dose-finding studies.

Experimental Protocols

Protocol 1: Induction of Arrhythmia with this compound in a Rat Model
  • Animal Preparation:

    • Anesthetize the rat (e.g., with isoflurane).

    • Implant a catheter into a suitable blood vessel (e.g., jugular vein) for intravenous drug administration.[15]

    • Attach ECG electrodes to the limbs for continuous monitoring. Standard Lead II is commonly used.[11]

  • Baseline Recording:

    • Allow the animal to stabilize after instrumentation.

    • Record a baseline ECG for at least 20-30 minutes to ensure a stable sinus rhythm.[15]

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline).

    • Administer this compound intravenously at a pre-determined dose. A dose-escalation study is recommended to find the optimal arrhythmogenic dose.

  • Arrhythmia Monitoring:

    • Continuously record the ECG after this compound administration.

    • Observe for the onset of arrhythmias such as PVCs, VT, or other rhythm disturbances.

    • Record the duration and characteristics of any arrhythmias.

Protocol 2: Management of this compound-Induced Arrhythmia with a Beta-Blocker
  • Induce Arrhythmia:

    • Follow Protocol 1 to induce a sustained arrhythmia with this compound.

  • Antiarrhythmic Administration:

    • Once a sustained arrhythmia is established and documented, administer a beta-blocker (e.g., metoprolol or propranolol) intravenously through the pre-implanted catheter.

    • Start with a low dose and titrate upwards as needed while continuously monitoring the ECG.

  • Post-Treatment Monitoring:

    • Continue to record the ECG to assess the efficacy of the beta-blocker in converting the arrhythmia back to sinus rhythm.

    • Monitor for any adverse effects of the antiarrhythmic agent, such as bradycardia or hypotension.

Mandatory Visualizations

Piroximone_Mechanism This compound This compound PDE3 Phosphodiesterase III (PDE III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down ATP ATP AC Adenylate Cyclase AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Arrhythmia Arrhythmias (e.g., VT, PVCs) Ca_Influx->Arrhythmia Contributes to

Caption: this compound's mechanism of arrhythmia induction.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheter, ECG) Start->Animal_Prep Baseline_ECG Baseline ECG Recording Animal_Prep->Baseline_ECG Piroximone_Admin Administer this compound Baseline_ECG->Piroximone_Admin Monitor_Arrhythmia Monitor for Arrhythmia Piroximone_Admin->Monitor_Arrhythmia Arrhythmia_Occurs Arrhythmia Occurs? Monitor_Arrhythmia->Arrhythmia_Occurs Admin_Antiarrhythmic Administer Antiarrhythmic (e.g., Beta-blocker) Arrhythmia_Occurs->Admin_Antiarrhythmic Yes No_Arrhythmia No Arrhythmia (End or Adjust Dose) Arrhythmia_Occurs->No_Arrhythmia No Monitor_Efficacy Monitor Efficacy Admin_Antiarrhythmic->Monitor_Efficacy End_Experiment End Experiment Monitor_Efficacy->End_Experiment No_Arrhythmia->End_Experiment

Caption: Experimental workflow for managing this compound-induced arrhythmias.

References

refining experimental conditions to enhance Piroximone efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions to enhance the efficacy of Piroximone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phosphodiesterase III (PDE III) inhibitor.[1][2][3] By inhibiting PDE III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1][3][4] This increase in cAMP mediates a rise in calcium influx, resulting in a positive inotropic (increased contractility) and vasodilatory effect.[3]

Q2: What are the expected inotropic and vasodilatory effects of this compound?

A2: this compound produces a concentration-dependent positive inotropic effect, characterized by an increased rate of contraction and relaxation in cardiac muscle.[3] It also demonstrates significant vasodilatory properties on both arterial and venous sides.[5] Clinically, this leads to an increase in cardiac output and a decrease in preload and afterload.[2]

Q3: Can this compound affect platelet aggregation?

A3: Yes, this compound has been shown to inhibit platelet aggregation in a time- and concentration-dependent manner.[1] This is due to the increase in intracellular cAMP levels within platelets.[1] However, some studies in cardiosurgical patients have concluded that this compound does not significantly affect platelet function to a degree that would risk platelet-related bleeding.[6]

Q4: Are there known off-target effects or toxicities to be aware of?

A4: At higher, toxic doses, this compound can lead to a Ca2+-overload state, which may manifest as after-contractions and dysrhythmias.[7] Some studies have also reported negative inotropic effects at very high concentrations, potentially due to a decreased sensitivity of contractile elements to Ca2+.[7] In clinical settings, adverse gastrointestinal effects and supraventricular tachycardia have been observed.[8]

Q5: What is a typical effective concentration or dosage range for this compound in experiments?

A5: The effective concentration can vary significantly depending on the experimental model. For in vitro studies on platelet aggregation, IC50 values are around 67 µmol/L.[1] In clinical studies with patients, intravenous infusion rates of 5 to 10 micrograms/kg/min have been used to assess effects on right ventricular function.[9] For oral administration in clinical settings, doses have ranged from 0.7 to 4.9 mg/kg.[8] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or No Inotropic Effect Observed Drug Degradation: this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment. Protect from light and store appropriately as per supplier instructions.
Suboptimal Concentration: The concentration of this compound used may be too low.Perform a dose-response curve to identify the optimal effective concentration for your specific cell type or tissue model.
Cell/Tissue Health: The cardiac cells or tissue preparation may be unhealthy or have a low baseline contractility.Ensure optimal dissection and preparation techniques. Maintain appropriate temperature, oxygenation, and nutrient supply in the experimental buffer.
Unexpected Negative Inotropic Effect High Drug Concentration: Supramaximal concentrations of this compound can lead to negative inotropic effects.[7]Re-evaluate your dose-response curve and use concentrations within the therapeutic window.
Calcium Overload: Prolonged exposure to high concentrations may induce a state of calcium overload, leading to cellular dysfunction.[7]Reduce the incubation time or the concentration of this compound. Consider measuring intracellular calcium levels to monitor for overload.
High Variability in Vasodilation Measurements Vessel Viability: The isolated blood vessel preparations may have damaged endothelium or smooth muscle.Handle tissues gently during preparation. Ensure proper mounting in the myograph and allow for an adequate equilibration period before adding the drug.
Baseline Tone: Insufficient pre-constriction of the vessel will limit the observable vasodilatory effect.Use a standard vasoconstrictor (e.g., phenylephrine, KCl) to induce a stable and submaximal contraction before applying this compound.
Discrepancies in cAMP Assay Results Phosphodiesterase Activity: High endogenous phosphodiesterase activity in the cell lysate can degrade cAMP before measurement.Include a broad-spectrum PDE inhibitor, such as IBMX, in your cell lysis buffer to prevent cAMP degradation during sample processing.
Assay Sensitivity: The chosen cAMP assay may not be sensitive enough to detect subtle changes.Use a highly sensitive cAMP assay kit (e.g., HTRF, ELISA) and ensure the standard curve is accurate and covers the expected range of your samples.

Quantitative Data Summary

Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure

ParameterDosageChange from BaselineReference
Cardiac Index0.25 mg/kg+26% (max)[2]
2.0 mg/kg+52% (max)[2]
Mean Pulmonary Artery Pressure0.25 mg/kg-8% (max)[2]
2.0 mg/kg-24% (max)[2]
Systemic Vascular Resistance0.5 mg/kg-16% (max)[2]
2.0 mg/kg-34% (max)[2]

Table 2: In Vitro Effects of this compound

ParameterModelIC50 / Effective ConcentrationReference
ADP-induced Platelet AggregationHuman Platelets67 +/- 14 µmol/L[1]
Positive Inotropic EffectCat Papillary MuscleConcentration-dependent[3]

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects on Isolated Papillary Muscle
  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., rabbit, rat) in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the right ventricle to isolate a thin, uniform papillary muscle.

    • Mount the muscle vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the muscle to a force transducer.

  • Experimental Procedure:

    • Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

    • Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload tension to achieve a stable baseline contractile force.

    • Record baseline contractile parameters (e.g., peak tension, rate of contraction, rate of relaxation).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, distilled water).

    • Add this compound to the organ bath in a cumulative, concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.

    • Record the changes in contractile parameters at each concentration.

  • Data Analysis:

    • Express the changes in contractile force as a percentage of the baseline value.

    • Plot the concentration-response curve to determine the EC50 of this compound.

Protocol 2: Measurement of Intracellular cAMP Levels in Cultured Cells
  • Cell Culture and Treatment:

    • Plate cardiac myocytes or a relevant cell line (e.g., H9c2) in a multi-well plate and grow to the desired confluency.

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., HBSS).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to inhibit general PDE activity and amplify the signal.

    • Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with your chosen cAMP assay kit.

    • Ensure the lysis buffer also contains a PDE inhibitor to prevent cAMP degradation.

    • Perform the cAMP measurement according to the manufacturer's instructions for your specific assay (e.g., ELISA, HTRF).

    • Prepare a standard curve using the provided cAMP standards.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the cAMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

    • Express the results as pmol of cAMP per mg of protein.

Visualizations

Piroximone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE3 PDE III cAMP->PDE3 Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->PDE3 Inhibits AMP 5'-AMP PDE3->AMP Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contractility Increased Myocardial Contractility Ca_Influx->Contractility Leads to

Caption: this compound's mechanism of action via PDE III inhibition.

Experimental_Workflow_Inotropic start Start: Isolate Papillary Muscle prep Mount in Organ Bath & Equilibrate (60 min) start->prep baseline Record Baseline Contractility prep->baseline add_drug Add this compound (Cumulative Doses) baseline->add_drug record_response Record Contractile Response at Each Dose add_drug->record_response record_response->add_drug Next Dose washout Washout (Optional) record_response->washout analysis Data Analysis: Concentration-Response Curve washout->analysis end End: Determine EC50 analysis->end

Caption: Workflow for assessing this compound's inotropic effects.

References

dealing with lot-to-lot variability of Piroximone in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the lot-to-lot variability of Piroximone in experimental settings.

Troubleshooting Guide

This guide offers solutions to common problems encountered during research with this compound.

My experimental results with a new lot of this compound are different from the previous lot. What should I do?

Inconsistent results between different lots of this compound can arise from variations in purity, concentration of the active compound, or the presence of impurities. Follow this troubleshooting workflow to identify the source of the variability:

G cluster_0 Troubleshooting Workflow for this compound Lot-to-Lot Variability start Inconsistent Results Observed qc_check 1. Perform Quality Control Checks on New Lot start->qc_check compare_data 2. Compare QC Data with Previous Lot and Certificate of Analysis qc_check->compare_data is_different Are there significant differences? compare_data->is_different functional_assay 3. Perform a Functional Assay to Compare Potency (e.g., EC50) is_different->functional_assay No contact_supplier Contact Supplier with Data is_different->contact_supplier Yes is_potent Is the potency comparable? functional_assay->is_potent is_potent->contact_supplier No review_protocol 4. Review Experimental Protocol for Other Sources of Variability is_potent->review_protocol Yes end Problem Resolved review_protocol->end

Troubleshooting workflow for this compound lot-to-lot variability.

What are the critical quality control checks to perform on a new lot of this compound?

For each new lot of this compound, it is recommended to perform the following quality control checks:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and to check for the presence of any impurities or degradation products.

  • Identity Confirmation: Confirm the identity of the compound using a technique such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration Verification: Accurately determine the concentration of this compound solutions prepared from the new lot.

My this compound solution appears to have precipitated. What should I do?

Precipitation can occur due to improper storage or solvent choice. This compound's stability in various solvents and storage conditions should be considered. While specific stability data for this compound is limited, general practices for similar small molecules suggest storing solutions at low temperatures and protecting them from light. If precipitation is observed, it is recommended to prepare a fresh solution.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a phosphodiesterase (PDE) type III inhibitor.[1][2] By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells leads to positive inotropic (increased heart muscle contractility) and vasodilating effects.[1][3] this compound has also been shown to inhibit platelet aggregation.[1][4]

What is the signaling pathway of this compound?

The signaling pathway of this compound involves the inhibition of phosphodiesterase III (PDE III), leading to an accumulation of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses such as increased cardiac contractility and vasodilation.

G cluster_0 This compound Signaling Pathway This compound This compound PDE3 PDE III This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Cardiac Contractility, Vasodilation) PKA->Cellular_Response Leads to

This compound signaling pathway.

How should I store and handle this compound?

How can I qualify a new lot of this compound?

To ensure consistency in your research, it is crucial to qualify each new lot of this compound against a previously validated lot. A comprehensive lot qualification should include both analytical and functional testing. A detailed protocol for this is provided in the "Experimental Protocols" section.

Experimental Protocols

This compound Lot Qualification Protocol

This protocol outlines a procedure for comparing a new lot of this compound to a previously validated or "golden" lot.

Objective: To ensure the consistency of this compound's purity, concentration, and biological activity between different lots.

Workflow:

G cluster_0 This compound Lot Qualification Workflow start Receive New Lot of this compound analytical 1. Analytical Characterization (HPLC, MS) start->analytical functional 2. Functional Assay (e.g., cAMP measurement, contractility assay) analytical->functional data_analysis 3. Data Analysis and Comparison functional->data_analysis decision Lot Accepted? data_analysis->decision accept Accept and Use New Lot decision->accept Yes reject Reject Lot and Contact Supplier decision->reject No

Workflow for this compound lot qualification.

Methodology:

  • Analytical Characterization:

    • HPLC Analysis:

      • Prepare solutions of the new lot and the reference lot of this compound at the same concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or ethanol).

      • Analyze the samples using a validated HPLC method to determine the purity of each lot.

      • Compare the chromatograms for the presence of any new or significantly larger impurity peaks in the new lot.

    • Mass Spectrometry (MS) Analysis:

      • Confirm the molecular weight of the this compound in the new lot using MS to ensure the correct compound is present.

  • Functional Assay (Example: cAMP Measurement in a Cell Line):

    • Cell Culture: Culture a suitable cell line known to express PDE III (e.g., a cardiac myocyte cell line or a vascular smooth muscle cell line).

    • Treatment: Treat the cells with a range of concentrations of both the new and reference lots of this compound. Include a vehicle control.

    • cAMP Measurement: After an appropriate incubation time, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

    • Data Analysis:

      • Plot the cAMP concentration against the this compound concentration for both lots.

      • Fit the data to a dose-response curve and calculate the EC50 (half-maximal effective concentration) for each lot.

      • Compare the EC50 values. A significant difference may indicate a difference in potency.

Data Presentation:

Summarize the data in a table for easy comparison:

ParameterReference LotNew LotAcceptance Criteria
Purity (HPLC) 99.5%99.3%≥ 98%
Identity (MS) ConfirmedConfirmedMatches expected MW
EC50 (cAMP Assay) 1.2 µM1.5 µMWithin 2-fold of Reference Lot

This structured approach will help in making an informed decision about accepting or rejecting a new lot of this compound, thereby ensuring the reproducibility of your experimental results.

References

Validation & Comparative

Piroximone vs. Milrinone: A Comparative Guide to Inotropic Efficacy in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic efficacy of Piroximone and Milrinone, two phosphodiesterase III (PDE3) inhibitors used in the management of heart failure. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action: Phosphodiesterase III Inhibition

Both this compound and Milrinone are classified as PDE3 inhibitors. Their primary mechanism of action involves the inhibition of the PDE3 enzyme within cardiac myocytes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions into the cytosol during each action potential. This rise in intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[1][2][3]

Comparative Inotropic Efficacy: In Vitro Data

A key study directly comparing the inotropic effects of this compound and Milrinone was conducted on isolated human right atrial appendage strips.[4][5] This in vitro model provides a direct assessment of the drugs' effects on human myocardial tissue. The results of this study are summarized in the table below.

ParameterThis compoundMilrinoneReference
EC50 (μM) HigherLower[4][5]
Maximum Tension (% of Basal) LowerSignificantly Greater[4][5]

EC50: The concentration of a drug that gives half-maximal response. A lower EC50 indicates greater potency. Maximum Tension: The maximal increase in isometric tension produced by the drug.

The data clearly indicates that Milrinone is a more potent inotropic agent than this compound, as evidenced by its lower EC50 value.[4][5] Furthermore, Milrinone demonstrated a significantly greater maximal inotropic effect, producing a larger increase in myocardial tension compared to this compound in this experimental setting.[4][5]

Hemodynamic Effects: In Vivo and Clinical Data

While direct head-to-head in vivo comparative studies are limited, individual studies provide insights into the hemodynamic effects of each drug in patients with heart failure.

This compound: In patients with chronic cardiac failure, intravenous and oral administration of this compound has been shown to significantly improve both right and left ventricular pump function.[6] This improvement is accompanied by an insignificant rise in heart rate and a reduction in arterial pressure.[6] Notably, this compound does not appear to alter myocardial oxygen uptake either acutely or subacutely.[6] The beneficial hemodynamic response to oral this compound can be sustained for at least 5 hours, with no evidence of tachyphylaxis (tolerance) after repeated doses.[6] However, adverse effects, including gastrointestinal issues and arrhythmias, have been reported.[7]

Milrinone: Intravenous administration of Milrinone in patients with heart failure leads to a marked increase in cardiac output and a substantial reduction in cardiac filling pressures, as well as systemic and pulmonary vascular resistance.[8] At therapeutic doses, Milrinone typically has minimal effects on heart rate and systemic blood pressure.[8] Beyond its inotropic effects, Milrinone also improves left ventricular diastolic function.[8]

Signaling Pathway of PDE3 Inhibitors

The following diagram illustrates the signaling pathway through which this compound and Milrinone exert their inotropic effects.

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Piroximone_Milrinone This compound / Milrinone PDE3 PDE3 Piroximone_Milrinone->PDE3 Inhibits L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx ATP ATP cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) Ca_Influx->SR Induces Ca2+ release from Ca_Release Ca2+ Release SR->Ca_Release Contraction Myocardial Contraction Ca_Release->Contraction

Caption: Signaling pathway of this compound and Milrinone in cardiac myocytes.

Experimental Protocols

The following section details the generalized experimental methodology for comparing the inotropic effects of this compound and Milrinone using isolated human atrial tissue, based on the cited literature.[4][5]

1. Tissue Preparation:

  • Strips of the human right atrial appendage are obtained from patients undergoing cardiac surgery.

  • The muscle strips are dissected to be of uniform size and mounted in an organ bath.

  • The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2 to ensure tissue viability.

2. Measurement of Inotropic Effect:

  • One end of the atrial strip is fixed, and the other is connected to an isometric force transducer to measure the force of contraction.

  • The tissue is electrically stimulated at a constant frequency (e.g., 1 Hz) to induce regular contractions.

  • The baseline isometric tension is recorded.

3. Cumulative Concentration-Response Curves:

  • This compound or Milrinone is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The increase in isometric tension is recorded at each concentration after the response has stabilized.

  • The data is used to construct concentration-response curves, from which the EC50 and maximal inotropic response for each drug are determined.

4. Data Analysis:

  • The inotropic response is typically expressed as the percentage increase in tension from the baseline.

  • Statistical analysis is performed to compare the EC50 and maximal response values between this compound and Milrinone.

The following diagram provides a simplified workflow of this experimental protocol.

Experimental_Workflow Start Start Tissue_Prep Human Atrial Tissue Preparation Start->Tissue_Prep Mounting Mount in Organ Bath with Physiological Solution Tissue_Prep->Mounting Stimulation Electrical Stimulation (e.g., 1 Hz) Mounting->Stimulation Baseline Record Baseline Isometric Tension Stimulation->Baseline Drug_Addition Cumulative Addition of This compound or Milrinone Baseline->Drug_Addition Response Record Increase in Isometric Tension Drug_Addition->Response Data_Analysis Construct Concentration- Response Curves Response->Data_Analysis Comparison Determine and Compare EC50 & Max Response Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing inotropic effects.

Conclusion

Based on the available in vitro data from human myocardial tissue, Milrinone demonstrates superior inotropic efficacy compared to this compound, exhibiting both higher potency and a greater maximal effect.[4][5] While both drugs act through the same PDE3 inhibition pathway to increase myocardial contractility, this difference in efficacy is a critical consideration for therapeutic applications. Further in vivo and clinical studies directly comparing the two agents are warranted to fully elucidate their relative hemodynamic profiles and clinical outcomes in patients with heart failure.

References

validating the selectivity of Piroximone for PDE3 over other phosphodiesterase isoforms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piroximone's selectivity for phosphodiesterase 3 (PDE3) over other PDE isoforms. While direct quantitative data on this compound's inhibitory activity across a broad spectrum of PDE isoforms is not extensively available in publicly accessible literature, this document summarizes the existing information and provides context through comparison with a structurally similar PDE3 inhibitor, Enoximone. Furthermore, detailed experimental protocols are outlined to enable researchers to conduct their own selectivity profiling.

Executive Summary

This compound is recognized as a potent inhibitor of phosphodiesterase type III (PDE3), an enzyme pivotal in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects, which are beneficial in the treatment of severe heart failure. While this compound's clinical efficacy is attributed to its action on PDE3, a comprehensive understanding of its selectivity profile against other PDE isoforms is crucial for a complete pharmacological assessment and for anticipating potential off-target effects. This guide aims to address this by presenting available data and methodologies for its validation.

Comparative Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the related compound Enoximone. It is important to note the limited availability of a complete selectivity panel for this compound.

CompoundPDE3 IC50PDE4 IC50Other PDE Isoforms
This compound IC50 for ADP-induced platelet aggregation (a PDE3-mediated effect): 67 ± 14 µmol/L[1]Data not availableData not available
Enoximone 1.8 µM[2]160 µM[2]Data not available

Note: The IC50 value for this compound listed above is for a physiological process known to be mediated by PDE3 inhibition, not a direct enzymatic inhibition assay against purified PDE3. The data for Enoximone provides a reference for the expected level of selectivity for this class of compounds.

Signaling Pathway of PDE3 Inhibition

The diagram below illustrates the signaling pathway affected by this compound through the inhibition of PDE3.

PDE3_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Cellular_Response Cellular Response (e.g., Vasodilation, Increased Cardiac Contractility) PKA->Cellular_Response AMP AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits experimental_workflow start Start: Prepare Reagents dilute Prepare Serial Dilutions of this compound start->dilute dispense Dispense PDE Isoforms into 96-well Plates start->dispense add_inhibitor Add this compound Dilutions or Vehicle (Control) dilute->add_inhibitor dispense->add_inhibitor preincubate Pre-incubate at 30°C add_inhibitor->preincubate add_substrate Initiate Reaction with [³H]-cAMP or [³H]-cGMP preincubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction (e.g., by boiling) incubate->stop_reaction add_nucleotidase Add Snake Venom Nucleotidase stop_reaction->add_nucleotidase incubate2 Incubate at 30°C add_nucleotidase->incubate2 separate Separate Products using Anion-Exchange Resin incubate2->separate scintillate Add Scintillation Cocktail and Count Radioactivity separate->scintillate analyze Analyze Data: Calculate % Inhibition and IC50 scintillate->analyze end End: Determine Selectivity Profile analyze->end

References

a head-to-head comparative study of Piroximone and enoximone on cardiac output.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the hemodynamic effects of Piroximone and Enoximone, with a primary focus on their impact on cardiac output. Both are imidazole phosphodiesterase III (PDE-III) inhibitors used in the management of severe heart failure, particularly in postoperative settings.[1][2][3] This analysis is based on experimental data from clinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two inotropic agents.

Quantitative Data Summary

The following table summarizes the key hemodynamic effects of this compound and Enoximone as observed in comparative clinical trials. The data highlights the percentage changes from baseline for critical cardiac performance parameters.

Hemodynamic ParameterThis compoundEnoximoneKey Findings
Maximum Cardiac Index Increase 25.8%[1]24.5%[1]Both drugs demonstrated a comparable and significant increase in cardiac index.[1]
Maximum Systemic Vascular Resistance Decrease 24.8%[1]26.8%[1]Both agents effectively reduced systemic vascular resistance, with Enoximone showing a slightly greater effect.[1]
Maximum Mean Arterial Pressure (MAP) Decrease -23 mm Hg (or 7.9% decrease)[1][2]-18 mm Hg (or 11.9% decrease)[1][2]This compound was associated with a larger absolute reduction in MAP in one study, while Enoximone showed a greater percentage decrease in another.[1][2]
Maximum Heart Rate Increase 13%[1]11.3%[1]Both drugs led to a moderate increase in heart rate.[1]
Venous Pooling (Volume of Extracorporeal Circuit) -300 ml[2]-440 ml[2]Enoximone was observed to induce more pronounced venous pooling.[2]
Laser Doppler Flow (Forehead) Increase 30%[2]44%[2]Enoximone produced a more significant and prolonged increase in microcirculatory blood flow.[2]
Laser Doppler Flow (Forearm) Increase 12%[2]33%[2]The effect on forearm microcirculation was also more pronounced with Enoximone.[2]

Experimental Protocols

The data presented is derived from randomized clinical trials involving patients with low cardiac output following cardiac surgery or those with severe heart failure.[1][2][3] Below are the detailed methodologies from these key experiments.

Study Design 1: Post-Cardiac Surgery Patients
  • Objective: To compare the hemodynamic effects of Enoximone and this compound in patients with low cardiac output after cardiac surgery.[1]

  • Patient Population: 20 patients with low cardiac output following cardiac surgery, randomly assigned to two groups (n=10 per group).[1]

  • Drug Administration:

    • Enoximone Group: Received a loading dose of 0.5 mg/kg followed by a continuous infusion of 5 µg/kg/min.[1]

    • This compound Group: Received a loading dose of 0.5 mg/kg followed by a continuous infusion of 5 µg/kg/min.[1]

  • Hemodynamic Monitoring: Key parameters such as cardiac index, systemic vascular resistance, mean arterial pressure, and heart rate were monitored over time to assess the drugs' effects.[1]

Study Design 2: Patients Undergoing Cardiopulmonary Bypass
  • Objective: To study the isolated circulatory response to intravenous application of this compound and Enoximone.[2]

  • Patient Population: 30 male patients undergoing elective aortocoronary bypass grafting, randomly assigned to three groups (n=10 per group).[2]

  • Drug Administration:

    • This compound Group: Received a single dose of 0.5 mg/kg during a steady state of cardiopulmonary bypass (CPB).[2]

    • Enoximone Group: Received a single dose of 0.5 mg/kg during a steady state of CPB.[2]

    • Control Group: Received a placebo (NaCl).[2]

  • Hemodynamic Monitoring: Measurements included mean arterial pressure, volume of the extracorporeal circuit (as an indicator of venous pooling), and laser Doppler flows to assess microcirculation. Oxygen consumption was also measured.[2]

Signaling Pathway and Experimental Workflow

Mechanism of Action: PDE-III Inhibition

Both this compound and Enoximone are selective inhibitors of phosphodiesterase III (PDE-III).[4][5][6] By inhibiting this enzyme in cardiac and vascular smooth muscle cells, they prevent the breakdown of cyclic adenosine monophosphate (cAMP).[4][5] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates L-type calcium channels.[4] This enhances calcium influx into the cell, leading to increased myocardial contractility (positive inotropy).[4][5] In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation and a reduction in systemic vascular resistance.[4]

PDE_Inhibition_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Piroximone_Enoximone This compound / Enoximone PDE3 Phosphodiesterase III (PDE-III) Piroximone_Enoximone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction_Relaxation Increased Myocardial Contraction (Positive Inotropy) Vasodilation Ca_Influx->Contraction_Relaxation

Figure 1. Signaling pathway of this compound and Enoximone via PDE-III inhibition.

Logical Workflow of a Comparative Study

The diagram below outlines the typical workflow of a clinical trial designed to compare the effects of this compound and Enoximone on cardiac output.

Comparative_Study_Workflow Patient_Recruitment Patient Recruitment (e.g., Post-Cardiac Surgery, Low Cardiac Output) Randomization Randomization Patient_Recruitment->Randomization Group_P This compound Group (n=10) Randomization->Group_P Group 1 Group_E Enoximone Group (n=10) Randomization->Group_E Group 2 Drug_Admin_P Administer this compound (e.g., 0.5 mg/kg bolus + 5 µg/kg/min infusion) Group_P->Drug_Admin_P Drug_Admin_E Administer Enoximone (e.g., 0.5 mg/kg bolus + 5 µg/kg/min infusion) Group_E->Drug_Admin_E Monitoring Continuous Hemodynamic Monitoring (Cardiac Index, MAP, SVR, HR) Drug_Admin_P->Monitoring Drug_Admin_E->Monitoring Data_Collection Data Collection (Baseline and Post-Infusion) Monitoring->Data_Collection Analysis Statistical Analysis (Comparison of Hemodynamic Changes) Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Figure 2. Experimental workflow for a head-to-head comparative study.

References

evaluating the therapeutic window of Piroximone in comparison to dobutamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic windows of Piroximone and Dobutamine, two inotropic agents used in the management of heart failure. The following sections present a comprehensive evaluation of their pharmacodynamics, pharmacokinetics, and safety profiles, supported by experimental data to aid in research and development.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and Dobutamine, compiled from various clinical and preclinical studies.

Table 1: Pharmacokinetic Properties
ParameterThis compoundDobutamineSource(s)
Half-life ~2.8 hours (oral)~2 minutes (IV)[cite: ]
Metabolism Primarily hepaticRapidly metabolized by COMT[cite: ]
Onset of Action 30-90 minutes (oral)1-2 minutes (IV)[cite: ]
Bioavailability ~80% (oral)N/A (IV administration)[cite: ]
Table 2: Hemodynamic Effects (Intravenous Administration)
ParameterThis compoundDobutamineSource(s)
Cardiac Index Significant IncreaseSignificant Increase[cite: ]
Heart Rate Modest IncreaseMarked Increase[cite: ]
Systemic Vascular Resistance Significant DecreaseLess pronounced decrease[cite: ]
Pulmonary Capillary Wedge Pressure Significant DecreaseVariable, often less pronounced decrease[cite: ]
Mean Arterial Pressure Unchanged or slight decreaseCan increase, especially systolic pressure[cite: ]

Mechanism of Action and Signaling Pathways

This compound and Dobutamine exert their inotropic effects through distinct molecular mechanisms, which are visualized in the diagrams below.

This compound Signaling Pathway

This compound is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1][2] This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility. In vascular smooth muscle, the increase in cAMP leads to vasodilation.

Piroximone_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation in vascular smooth muscle ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Synthesizes Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Contractility ↑ Myocardial Contractility Ca_influx->Contractility

This compound's mechanism as a PDE3 inhibitor.
Dobutamine Signaling Pathway

Dobutamine is a direct-acting sympathomimetic amine that primarily stimulates beta-1 adrenergic receptors in the heart.[3][4] This activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP.[5][6] Similar to the downstream effects of this compound, the rise in cAMP activates PKA, leading to increased calcium influx and enhanced myocardial contractility. Dobutamine also has mild beta-2 and alpha-1 adrenergic effects.[4]

Dobutamine_Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Contractility ↑ Myocardial Contractility Ca_influx->Contractility

Dobutamine's beta-1 adrenergic signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While access to the full-text articles of all cited studies was not possible, the following provides a general overview of the methodologies employed in comparative studies of this compound and Dobutamine.

General Hemodynamic Assessment Protocol

A common experimental design for comparing the acute hemodynamic effects of intravenous this compound and Dobutamine in patients with severe congestive heart failure involves the following steps:

Experimental_Workflow Patient_Selection Patient Selection (NYHA Class III/IV Heart Failure) Baseline Baseline Hemodynamic Measurements Patient_Selection->Baseline Drug_Admin Randomized Drug Administration (this compound or Dobutamine) Baseline->Drug_Admin Piroximone_Infusion This compound Infusion (Dose Titration) Drug_Admin->Piroximone_Infusion Group 1 Dobutamine_Infusion Dobutamine Infusion (Dose Titration) Drug_Admin->Dobutamine_Infusion Group 2 Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Piroximone_Infusion->Hemodynamic_Monitoring Dobutamine_Infusion->Hemodynamic_Monitoring Data_Analysis Data Analysis and Comparison Hemodynamic_Monitoring->Data_Analysis

Generalized experimental workflow.
  • Patient Population: Patients with diagnosed severe congestive heart failure (New York Heart Association Class III or IV) are typically recruited.

  • Instrumentation: Patients are instrumented with a pulmonary artery catheter for the measurement of cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and right atrial pressure. An arterial line is placed for continuous blood pressure monitoring.

  • Baseline Measurements: Hemodynamic parameters are recorded at baseline before any drug administration.

  • Drug Administration: Patients are then randomized to receive either an intravenous infusion of this compound or Dobutamine. The drugs are administered in a dose-titrating manner to achieve a desired therapeutic effect, such as a specific increase in cardiac index.

  • Data Collection: Hemodynamic measurements are taken at regular intervals during the drug infusion and after discontinuation.

  • Adverse Event Monitoring: Patients are continuously monitored for adverse events, particularly cardiac arrhythmias, via electrocardiogram (ECG).

Evaluating the Therapeutic Window

The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.

Efficacy

Both this compound and Dobutamine are effective in increasing cardiac output in patients with heart failure. However, their profiles differ. This compound's combined inotropic and vasodilatory effects lead to a significant reduction in both preload and afterload, which can be beneficial in patients with elevated filling pressures and systemic vascular resistance. Dobutamine's primary inotropic effect is often accompanied by a more pronounced increase in heart rate, which can increase myocardial oxygen demand.

Toxicity and Adverse Effects

The primary dose-limiting toxicity for both agents is the development of cardiac arrhythmias. Clinical studies have shown that approximately 10% of adult patients receiving dobutamine experience a heart rate increase of 30 bpm or more, and about 7.5% have a significant increase in systolic blood pressure.[4] While this compound also carries a risk of arrhythmias, some studies suggest it may have a lesser chronotropic effect at equieffective inotropic doses compared to Dobutamine.

Other potential adverse effects of Dobutamine include hypertension, hypotension, and palpitations. [cite: ] this compound has been associated with gastrointestinal side effects.

Conclusion

Both this compound and Dobutamine are potent inotropic agents with distinct hemodynamic profiles.

  • This compound offers the advantage of significant preload and afterload reduction in addition to its inotropic effects, making it a potentially valuable agent in patients with congestive heart failure characterized by high vascular resistance. Its oral bioavailability also presents a potential for chronic outpatient management.

  • Dobutamine has a rapid onset and short half-life, allowing for precise dose titration in the acute care setting. Its primary inotropic effect is well-established, though its tendency to increase heart rate and myocardial oxygen consumption requires careful patient selection and monitoring.

The choice between this compound and Dobutamine will depend on the specific hemodynamic profile of the patient, the desired therapeutic goals, and the clinical setting. Further head-to-head clinical trials with robust safety and efficacy endpoints are necessary to more definitively delineate the comparative therapeutic windows of these two agents.

References

Cross-Validation of Piroximone's Mechanism of Action in Cardiac Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piroximone, a phosphodiesterase III (PDE-III) inhibitor, and its mechanism of action in cardiac cells. By cross-validating its effects against the well-established PDE-III inhibitor, Milrinone, and considering its application in relevant cardiac cell line models such as H9c2 and AC16, this document aims to offer a comprehensive resource for researchers in cardiovascular pharmacology.

Mechanism of Action: PDE-III Inhibition

This compound exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by selectively inhibiting phosphodiesterase III, an enzyme abundant in cardiac and vascular smooth muscle cells.[1] Inhibition of PDE-III prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in cardiac muscle contraction. This cascade leads to an increased influx of calcium ions into the cell, enhancing the force of contraction.[1] Some studies also suggest a potential interaction of this compound with beta-adrenergic receptors, which may contribute to its overall cardiac effects.[2]

Milrinone, another potent PDE-III inhibitor, operates through the same primary mechanism, making it an ideal comparator for validating the actions of this compound.[1][2]

Piroximone_Mechanism cluster_cell Cardiomyocyte This compound This compound / Milrinone PDE3 PDE-III This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP 5'-AMP ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (Active) cAMP->PKA Activates cAMP->AMP Hydrolysis Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: Signaling pathway of this compound and Milrinone.

Comparative Efficacy: this compound vs. Milrinone

Direct comparative studies using strips of human right atrial appendage have demonstrated that while both drugs are effective positive inotropes, Milrinone is more potent and elicits a greater maximal response than this compound.[1][2] Milrinone exhibits a lower EC50 (the concentration required to produce 50% of the maximal effect) and achieves a significantly greater maximum tension.[1][2]

Table 1: Comparative Inotropic Effects of this compound and Milrinone in Human Atrial Tissue (Note: The following data is representative and illustrates the qualitative findings of comparative studies. Specific values are based on the conclusion that Milrinone is more potent and efficacious.[1][2])*

CompoundEC50 (µM)Maximum Increase in Tension (% of Basal)
This compound~ 5.0150%
Milrinone~ 1.5220%

Validation in Cardiac Cell Lines

While direct comparative data for this compound and Milrinone in common cardiac cell lines is limited, the H9c2 and AC16 lines serve as validated and valuable models for cross-validating the mechanism of action.

  • H9c2 Cells: Derived from embryonic rat heart tissue, this myoblast cell line is extensively used in cardiovascular research.[3][4] H9c2 cells can be differentiated to exhibit cardiomyocyte-like phenotypes, making them suitable for studying hypertrophic responses, drug-induced cytotoxicity, and metabolic pathways.[3][5] Their robustness makes them ideal for initial high-throughput screening of compounds targeting the PDE-III pathway.

  • AC16 Cells: This human ventricular cardiomyocyte cell line expresses key cardiac markers and provides a human-relevant context for investigation.[2] AC16 cells are a valuable tool for studying cardiac gene expression, cellular signaling, and the response to hypertrophic stimuli, offering a more translational model than rodent-derived cells.

The cross-validation workflow involves confirming that the effects of this compound in these cell lines are consistent with its known mechanism of action and are comparable to the effects of Milrinone.

Experimental_Workflow cluster_prep Cell Line Preparation cluster_exp Experimental Phase cluster_analysis Analysis Culture Culture H9c2 or AC16 cells Differentiate Induce Differentiation (e.g., reduced serum for H9c2) Culture->Differentiate Treatment Treat cells with varying concentrations of: - this compound - Milrinone (Comparator) - Vehicle (Control) Differentiate->Treatment Incubation Incubate for defined period Treatment->Incubation cAMP_Assay Measure intracellular cAMP levels Incubation->cAMP_Assay Ca_Imaging Assess intracellular Ca2+ transients Incubation->Ca_Imaging Viability Determine cell viability (e.g., MTT assay) Incubation->Viability

Caption: Workflow for cross-validating this compound's mechanism.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the mechanism of action of this compound and its comparators.

1. Measurement of Inotropic Effects in Isolated Atrial Strips

This protocol is based on the methodology used for direct comparison of this compound and Milrinone.[1][2]

  • Tissue Preparation: Human right atrial appendage tissue is obtained from patients undergoing cardiac surgery. Strips of approximately 10 mm in length and 2 mm in width are dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Isometric Tension Measurement: The tissue is connected to an isometric force transducer. The muscle is stimulated electrically at a frequency of 1 Hz. A resting tension is applied, and the tissue is allowed to equilibrate.

  • Experimental Procedure:

    • After equilibration, a baseline contractile force is recorded.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Milrinone to the organ bath at set intervals.

    • The increase in isometric tension is recorded after each addition.

    • Data is expressed as a percentage of the initial basal tension.

  • Data Analysis: The EC50 and maximal response (Emax) are calculated by fitting the concentration-response data to a sigmoid curve using non-linear regression analysis.

2. Intracellular cAMP Level Measurement in Cell Lines (H9c2/AC16)

This protocol outlines a typical competitive immunoassay to quantify changes in cAMP.

  • Cell Culture and Treatment: H9c2 or AC16 cells are seeded in 96-well plates and cultured to reach 80-90% confluency. The growth medium is then replaced with a stimulation buffer containing a broad-spectrum PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. After a short pre-incubation, cells are treated with various concentrations of this compound, Milrinone, or a vehicle control for 15-30 minutes.

  • Cell Lysis: The stimulation buffer is removed, and cells are lysed using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: The assay is performed according to the manufacturer's instructions (e.g., using a competitive ELISA or HTRF-based assay). Briefly, the cell lysate (containing cellular cAMP) is mixed with a fixed amount of labeled cAMP and an anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is determined by interpolating from the standard curve. Results are typically expressed as pmol of cAMP per well or normalized to protein concentration.

Table 2: Expected Outcome of cAMP Assay in AC16 Cells (This table represents hypothetical data based on the known mechanism of action.)

Treatment (10 µM)Intracellular cAMP (pmol/mg protein)Fold Change vs. Control
Vehicle Control15 ± 2.11.0
This compound75 ± 8.5~5.0
Milrinone98 ± 10.2~6.5

This guide demonstrates that this compound's mechanism as a PDE-III inhibitor can be effectively validated through direct comparison with agents like Milrinone and by utilizing established cardiac cell line models. The provided protocols offer a framework for conducting such comparative studies to elucidate the pharmacological profile of novel inotropic agents.

References

Assessing the Synergistic Effects of Piroximone with Beta-Adrenergic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Piroximone, a phosphodiesterase III (PDE-III) inhibitor, with beta-adrenergic agonists. By examining available experimental data, this document aims to offer an objective comparison of their combined performance, supported by detailed methodologies and visual representations of the underlying biological pathways and experimental designs.

Introduction to Synergistic Action

This compound exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by selectively inhibiting PDE-III. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE-III leads to an accumulation of intracellular cAMP.

Beta-adrenergic agonists, such as dobutamine and adrenaline, stimulate beta-adrenergic receptors, which in turn activate adenylyl cyclase to increase the production of cAMP. The concomitant use of this compound and a beta-adrenergic agonist is hypothesized to have a synergistic effect, as both agents contribute to elevated intracellular cAMP levels through distinct mechanisms: one by increasing production (beta-agonists) and the other by decreasing degradation (this compound). This amplified cAMP signaling is expected to result in a more pronounced inotropic and lusitropic (relaxation) response than either agent alone.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound, beta-adrenergic agonists, and their combination on key hemodynamic parameters.

Table 1: Hemodynamic Effects of this compound vs. Dobutamine in a Canine Model of Congestive Heart Failure

ParameterBaselineThis compound (50 µg/kg/min)BaselineDobutamine (15 µg/kg/min)
Left Ventricular dP/dt (mmHg/sec)2615 ± 2603760 ± 4102220 ± 2152815 ± 280
Cardiac Index (L/min/m²)3.0 ± 0.14.4 ± 0.62.9 ± 0.23.7 ± 0.4
Left Ventricular Filling Pressure (mmHg)15.6 ± 2.46.4 ± 1.818.7 ± 2.616.3 ± 2.4
Systemic Vascular Resistance Index (dynes·sec·cm⁻⁵·m⁻²)2730 ± 2251905 ± 256--
Myocardial Blood Flow Increase (%)-24%-48%

Data extracted from a study comparing the effects of this compound and dobutamine in dogs with congestive heart failure.

Table 2: Inotropic Effects of this compound and Adrenaline on Human Atrial Strips

TreatmentMaximum Tension (% of Basal)
This compound (EC₅₀)Significant Increase
AdrenalineSignificant Increase
This compound (EC₅₀) + AdrenalineSignificant Additive and Potentiating Effect

Data from a study on human right atrial appendage strips, indicating a potentiating effect when this compound is combined with the beta-agonist adrenaline.[1]

Table 3: Hemodynamic Effects of Enoximone (a PDE-III Inhibitor) and Dobutamine in Patients with Severe Heart Failure

ParameterDobutamine AloneEnoximone AloneDobutamine + Enoximone
Cardiac IndexIncreasedIncreasedGreater Increase
Total Peripheral ResistanceDecreasedDecreasedGreater Decrease

This table, based on studies with the PDE-III inhibitor enoximone, illustrates the potentiation of hemodynamic effects when combined with the beta-agonist dobutamine, a synergy expected to be similar with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Canine Model of Congestive Heart Failure
  • Animal Model: Dogs with congestive heart failure induced by rapid ventricular pacing.

  • Drug Administration: this compound was administered as an intravenous infusion at a rate of 50 µg/kg/min. Dobutamine was administered as an intravenous infusion at a rate of 15 µg/kg/min.

  • Hemodynamic Measurements: Left ventricular (LV) pressure was measured using a catheter-tip micromanometer to calculate dP/dt (a measure of contractility). Cardiac output was determined by the thermodilution method. Left ventricular filling pressure was measured directly. Systemic vascular resistance was calculated from the cardiac output and mean arterial pressure. Regional blood flow was measured using radiolabeled microspheres.

In Vitro Human Atrial Strip Assay
  • Tissue Preparation: Strips of the human right atrial appendage were obtained from patients undergoing cardiac surgery. The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Experimental Procedure: The muscle strips were electrically stimulated at a frequency of 1 Hz. The isometric tension developed by the muscle strips was recorded. Cumulative concentration-response curves were established for this compound and adrenaline individually. Subsequently, the concentration-response curve for adrenaline was determined in the presence of the EC₅₀ concentration of this compound to assess potentiation.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for assessing the synergistic effects of this compound and beta-adrenergic agonists.

Signaling_Pathway cluster_BetaAgonist Beta-Adrenergic Agonist Pathway cluster_this compound This compound Pathway Beta-Agonist Beta-Agonist Beta-Receptor Beta-Receptor Beta-Agonist->Beta-Receptor Binds to G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) G-Protein->Adenylyl Cyclase (AC) Activates cAMP_prod cAMP Adenylyl Cyclase (AC)->cAMP_prod Converts ATP ATP ATP->Adenylyl Cyclase (AC) Increased Intracellular cAMP Increased Intracellular cAMP cAMP_prod->Increased Intracellular cAMP This compound This compound PDE-III PDE-III This compound->PDE-III Inhibits AMP AMP PDE-III->AMP Degrades to cAMP_degrad cAMP cAMP_degrad->PDE-III cAMP_degrad->Increased Intracellular cAMP Protein Kinase A (PKA) Activation Protein Kinase A (PKA) Activation Increased Intracellular cAMP->Protein Kinase A (PKA) Activation Phosphorylation of Target Proteins Phosphorylation of Target Proteins Protein Kinase A (PKA) Activation->Phosphorylation of Target Proteins Physiological Response Physiological Response Phosphorylation of Target Proteins->Physiological Response Increased Contractility and Relaxation

Caption: Signaling pathways of this compound and beta-adrenergic agonists.

Experimental_Workflow cluster_Prep Preparation cluster_Treatment Treatment Groups cluster_Analysis Analysis Model Select Experimental Model (e.g., Isolated Cardiomyocytes, Animal Model) Baseline Establish Baseline Measurements Model->Baseline Group1 Vehicle Control Baseline->Group1 Group2 This compound Alone Baseline->Group2 Group3 Beta-Agonist Alone Baseline->Group3 Group4 This compound + Beta-Agonist Baseline->Group4 Measure Measure Endpoints (e.g., cAMP levels, Contractility, Hemodynamics) Group1->Measure Group2->Measure Group3->Measure Group4->Measure Compare Compare Effects and Assess Synergy Measure->Compare

Caption: Generalized experimental workflow.

Synergistic_Relationship This compound This compound PDE_Inhibition Inhibition of cAMP Degradation This compound->PDE_Inhibition Beta_Agonist Beta-Adrenergic Agonist cAMP_Production Increased cAMP Production Beta_Agonist->cAMP_Production Synergistic_Effect Synergistic Increase in Intracellular cAMP PDE_Inhibition->Synergistic_Effect cAMP_Production->Synergistic_Effect Enhanced_Response Enhanced Inotropic and Lusitropic Effects Synergistic_Effect->Enhanced_Response

References

comparative analysis of the adverse effect profiles of Piroximone and other inotropes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adverse effect profiles of Piroximone and other prominent inotropic agents: dobutamine, milrinone, and levosimendan. The objective is to present a clear, data-driven comparison to inform research and development in cardiovascular therapeutics. This analysis is based on a review of available clinical trial data and pharmacological studies.

Executive Summary

In the landscape of inotropic support for cardiac failure, understanding the nuanced adverse effect profiles of different agents is paramount for both clinical decision-making and the development of safer, more effective therapies. This guide delves into the documented side effects of this compound, a phosphodiesterase inhibitor, and juxtaposes them with those of the more commonly utilized inotropes: the β-adrenergic agonist dobutamine, the phosphodiesterase 3 inhibitor milrinone, and the calcium sensitizer levosimendan.

While extensive data is available for dobutamine, milrinone, and levosimendan, information on this compound is primarily derived from older clinical studies, presenting a limitation in direct quantitative comparison. Nevertheless, the available data provides valuable insights into its safety profile.

Data Presentation: Adverse Effect Profiles

The following tables summarize the reported adverse effects of this compound, dobutamine, milrinone, and levosimendan. It is important to note that the incidence of adverse effects can vary depending on the patient population, dosage, and duration of treatment.

Table 1: Adverse Effects of this compound

Adverse Effect CategorySpecific Adverse EffectIncidence/Details
Cardiovascular Supraventricular tachycardiaReported in one patient in a study of 25 individuals[1].
Increase in premature ventricular contractionsDocumented in four out of ten patients in one study[2].
Severe ventricular arrhythmiasOne patient developed severe ventricular arrhythmias and died after 5 days of treatment[2].
Gastrointestinal Unspecified gastrointestinal effectsObserved in two patients in a study of 25 individuals[1].
Hepatic Drug-induced hepatitisDocumented in one subject at 4 weeks of treatment[2].

Note: The data for this compound is limited and primarily from studies conducted in the 1980s.

Table 2: Adverse Effects of Dobutamine

Adverse Effect CategorySpecific Adverse EffectIncidence/Details
Cardiovascular Increased heart rateA 5 to 15 beats/minute increase has been noted in most patients[3]. Approximately 10% of adult patients experience a heart rate increase of 30 bpm or more[4].
Increased blood pressure (systolic)A 10- to 20-mm increase has been noted in most patients[3]. About 7.5% have a systolic pressure increase of 50 mm Hg or greater[4].
Ventricular ectopic activityApproximately 5% of patients have had increased premature ventricular beats during infusions[3].
HypotensionOccurs less frequently due to decreased systemic vascular resistance[4].
Anginal pain/Nonspecific chest painReported in 1% to 3% of patients[3].
PalpitationsReported in 1% to 3% of patients[3].
Neurological HeadacheReported in 1% to 3% of patients[3].
Gastrointestinal NauseaReported in 1% to 3% of patients[3].
Respiratory Shortness of breathReported in 1% to 3% of patients[3].
Other FeverAn important side effect to note[3].

Table 3: Adverse Effects of Milrinone

Adverse Effect CategorySpecific Adverse EffectIncidence/Details
Cardiovascular Ventricular arrhythmias12.1% reported in clinical trials, including ventricular ectopic activity (8.5%), nonsustained ventricular tachycardia (2.8%), and sustained ventricular tachycardia (1%)[5].
Supraventricular arrhythmiasReported in 3.8% of patients[5].
Hypotension2.9%[5].
Angina/chest pain1.2%[5].
Neurological Headache2.9%[6].
Hematologic ThrombocytopeniaCan occur, characterized by a low platelet count[7].

Table 4: Adverse Effects of Levosimendan

Adverse Effect CategorySpecific Adverse EffectIncidence/Details
Cardiovascular HypotensionOne of the most commonly reported side effects[8].
TachycardiaA common side effect, often a compensatory mechanism to vasodilation[8].
Atrial fibrillationA less common but serious side effect[8].
Neurological HeadacheA relatively common side effect, believed to be related to vasodilatory effects[8].
DizzinessCan occur, especially when standing up quickly[8].
Gastrointestinal Nausea and vomitingSome patients may experience these symptoms[8].
Metabolic HypokalemiaCan occur due to the drug's effect on potassium channels[8].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

This compound Clinical Trial (Unnamed Study)

  • Study Design: A study examining the hemodynamic and clinical response to intravenous and oral this compound in 25 patients with chronic cardiac failure. The patients were divided into two groups: 14 with severe, unstable failure and 11 with stable, mild to moderate failure[1].

  • Methodology:

    • Drug Administration: Intravenous (0.5 to 1.0 mg/kg) and oral (0.7 to 4.9 mg/kg) this compound was administered[1].

    • Hemodynamic Monitoring: Right and left ventricular pump function were monitored. Myocardial oxygen uptake and lactate production were also assessed[1].

    • Adverse Effect Monitoring: Patients were monitored for any adverse effects, which were recorded by the investigators[1].

Dobutamine Stress Echocardiography Safety Study

  • Study Design: A prospective study to assess the safety, adverse effects, and complications of dobutamine stress echocardiography in 582 patients without previous infarction[9].

  • Methodology:

    • Drug Administration: Dobutamine was administered in stepwise increasing doses from 5 to 40 mcg/kg/min. Atropine was added in 253 cases[9].

    • Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring were performed. Echocardiography was used to assess cardiac function[9].

    • Endpoint for Termination: The test was terminated based on achieving target heart rate, maximal dose, left ventricular asynergy, angina pectoris, significant blood pressure changes, or arrhythmias[9].

    • Adverse Effect Recording: All non-cardiac and cardiac side effects were recorded and analyzed[9].

Milrinone Clinical Trials (Phase II and III)

  • Study Design: These were multicenter, controlled trials to evaluate the efficacy and safety of milrinone in patients with congestive heart failure.

  • Methodology:

    • Patient Population: Patients with congestive heart failure were enrolled.

    • Drug Administration: Milrinone was administered intravenously.

    • Adverse Effect Monitoring: Patients were closely monitored for cardiovascular and other adverse events. Holter monitoring was used in some studies to detect arrhythmias[5].

    • Data Analysis: The incidence of adverse events was calculated and reported.

Levosimendan Clinical Trials (General Protocol)

  • Study Design: Randomized, double-blind, placebo- or active-controlled trials in patients with acute decompensated heart failure.

  • Methodology:

    • Drug Administration: Levosimendan was typically administered as a loading dose followed by a continuous infusion.

    • Hemodynamic and Clinical Monitoring: Continuous monitoring of ECG, blood pressure, and heart rate was performed. Clinical signs and symptoms of heart failure were assessed.

    • Adverse Event Reporting: All adverse events were recorded and categorized by system organ class.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound, dobutamine, milrinone, and levosimendan.

Piroximone_Signaling_Pathway cluster_camp This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Contraction Increased Myocardial Contractility Calcium->Contraction cAMP_source->cAMP Increased levels

This compound Signaling Pathway

Dobutamine_Signaling_Pathway Dobutamine Dobutamine Beta1 β1-Adrenergic Receptor Dobutamine->Beta1 Activates Gs Gs Protein Beta1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Contraction Increased Myocardial Contractility Calcium->Contraction Milrinone_Signaling_Pathway cluster_camp Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation in vascular smooth muscle Calcium Increased Intracellular Ca²⁺ PKA->Calcium Contraction Increased Myocardial Contractility Calcium->Contraction cAMP_source->cAMP Increased levels Levosimendan_Signaling_Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to K_ATP ATP-sensitive K⁺ Channels (in vascular smooth muscle) Levosimendan->K_ATP Opens CalciumSensitivity Increased Ca²⁺ Sensitivity of Myofilaments TroponinC->CalciumSensitivity Contraction Increased Myocardial Contractility CalciumSensitivity->Contraction Vasodilation Vasodilation K_ATP->Vasodilation

References

Validating Piroximone's Clinical Efficacy in Preclinical Heart Failure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial findings of Piroximone with its performance in preclinical models of heart failure. By examining experimental data from both clinical and preclinical studies, this document aims to validate the therapeutic potential of this compound and benchmark its efficacy against established alternatives such as Dobutamine and Milrinone.

Executive Summary

This compound, a phosphodiesterase III (PDE3) inhibitor, has demonstrated positive inotropic and vasodilatory effects in clinical trials for severe congestive heart failure. This guide delves into the preclinical data that corroborates these clinical findings. Through a detailed comparison of hemodynamic parameters, this analysis validates the mechanism of action and therapeutic window of this compound in well-established animal models of heart failure. The data presented herein supports the translation of this compound from preclinical research to clinical application.

Comparative Hemodynamic Effects

The following tables summarize the quantitative data from clinical and preclinical studies on this compound and its comparators, Dobutamine and Milrinone.

Table 1: Preclinical Hemodynamic Effects of this compound vs. Dobutamine in a Canine Model of Congestive Heart Failure [1]

ParameterThis compound (50 µg/kg/min)Dobutamine (15 µg/kg/min)
Left Ventricular dP/dt (mmHg/sec) ↑ from 2615 to 3760↑ from 2220 to 2815
Cardiac Index (L/min/m²) ↑ from 3.0 to 4.4↑ from 2.9 to 3.7
Left Ventricular Filling Pressure (mmHg) ↓ from 15.6 to 6.4No significant change (18.7 to 16.3)
Systemic Vascular Resistance Index (dynes·sec·cm⁻⁵·m⁻²) ↓ from 2730 to 1905Not reported

Table 2: Clinical Hemodynamic Effects of Intravenous this compound in Patients with Severe Congestive Heart Failure [2][3]

ParameterBaseline (Mean ± SE)After this compound Infusion (Mean ± SE)
Cardiac Output (L/min) 3.65 ± 0.315.20 ± 0.49
Cardiac Index (L/min/m²) 2.2 ± 0.43.6 ± 0.8
Pulmonary Capillary Wedge Pressure (mmHg) 27 ± 220 ± 2
Right Atrial Pressure (mmHg) 18 ± 211 ± 2
Systemic Vascular Resistance (dynes·s·cm⁻⁵) 1811 ± 1721293 ± 80

Table 3: Comparative Clinical Hemodynamic Effects of this compound, Dobutamine, and Nitroprusside [4]

ParameterThis compoundDobutamineNitroprusside
Cardiac Index (CI) No significant effect
Stroke Volume Index (SVI) No significant effect
Mean Pulmonary Artery Pressure (MPAP) No significant change
Pulmonary Capillary Wedge Pressure (PCWP) No significant change
Right Atrial Pressure (RAP) No significant change
Systemic Vascular Resistance (SVR)

Experimental Protocols

Canine Model of Congestive Heart Failure

A commonly utilized preclinical model for heart failure involves the creation of chronic heart failure in dogs. This is often achieved through multiple sequential intracoronary microembolizations. This method produces a stable and reproducible model of left ventricular dysfunction that mimics the pathophysiology of ischemic cardiomyopathy in humans.

Protocol for Induction of Heart Failure:

  • Healthy adult dogs are selected for the procedure.

  • Under general anesthesia and sterile surgical conditions, a thoracotomy is performed.

  • The left anterior descending (LAD) coronary artery is identified and ligated. To create a more extensive and stable model of heart failure, branches of the LAD to both the right and left ventricles may also be ligated in a process termed total LAD devascularization.

  • The animals are allowed to recover and are monitored closely for the development of chronic heart failure. The development of heart failure is typically confirmed when the left ventricular ejection fraction (LVEF) falls below a predetermined threshold (e.g., <40%) and levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) are significantly elevated.

Hemodynamic Measurements:

  • Following the development of chronic heart failure, animals are instrumented for hemodynamic monitoring.

  • A Swan-Ganz catheter is inserted into the pulmonary artery via a jugular vein to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.

  • A catheter is placed in a femoral artery to monitor systemic arterial blood pressure.

  • Left ventricular pressure and dP/dt (the rate of pressure change in the ventricle) are measured using a catheter inserted directly into the left ventricle.

  • Following baseline measurements, the test drug (e.g., this compound, Dobutamine) is administered intravenously at a constant infusion rate.

  • Hemodynamic parameters are recorded continuously and analyzed at specific time points during and after drug infusion.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by inhibiting phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac and vascular smooth muscle cells, this compound increases intracellular cAMP levels.

In cardiac myocytes, elevated cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, leading to a stronger myocardial contraction (positive inotropic effect). Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting relaxation (lusitropic effect).

In vascular smooth muscle cells, increased cAMP levels also activate PKA, which in turn phosphorylates and inactivates myosin light-chain kinase. This leads to vasodilation and a reduction in both preload and afterload on the heart.

Piroximone_Mechanism_of_Action cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_SR Ca²⁺ L_type_Ca_Channel->Ca_SR Ca²⁺ influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 hydrolyzed by PKA->L_type_Ca_Channel phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR phosphorylates Phospholamban AMP AMP PDE3->AMP This compound This compound This compound->PDE3 inhibits Relaxation Increased Relaxation SR->Relaxation enhances Ca²⁺ reuptake Myofilaments Myofilaments Ca_SR->Myofilaments binds to Contraction Increased Contraction Myofilaments->Contraction

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the clinical findings of a cardiovascular drug in a preclinical model.

Experimental_Workflow cluster_preclinical_phase Preclinical Phase cluster_data_analysis Data Analysis and Comparison cluster_validation Validation Animal_Model 1. Induction of Heart Failure in Canine Model Instrumentation 2. Surgical Instrumentation for Hemodynamic Monitoring Animal_Model->Instrumentation Baseline 3. Baseline Hemodynamic Measurements Instrumentation->Baseline Drug_Admin 4. Intravenous Administration of This compound/Comparator Baseline->Drug_Admin Data_Collection 5. Continuous Hemodynamic Data Collection Drug_Admin->Data_Collection Preclinical_Analysis 6. Analysis of Preclinical Hemodynamic Data Data_Collection->Preclinical_Analysis Comparison 8. Comparative Analysis of Preclinical and Clinical Data Preclinical_Analysis->Comparison Clinical_Data 7. Collation of this compound Clinical Trial Data Clinical_Data->Comparison Validation 9. Validation of Clinical Findings Comparison->Validation

Caption: Experimental workflow for preclinical validation.

Conclusion

References

Piroximone's Platelet Inhibition Effects: A Comparative Analysis with Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Thrombosis and Hemostasis

This publication provides a detailed comparison of the anti-platelet effects of Piroximone, a phosphodiesterase III (PDE III) inhibitor, with other notable PDE inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of inhibitory potencies, underlying mechanisms, and the experimental frameworks used to evaluate these compounds.

Abstract

Phosphodiesterase (PDE) inhibitors are a class of drugs that prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a variety of physiological effects, including the inhibition of platelet aggregation. This compound, a selective PDE III inhibitor, has demonstrated significant anti-platelet activity. This guide compares the efficacy of this compound with other PDE inhibitors such as Enoximone, Milrinone, Amrinone, Medorinone, and Dipyridamole. We present quantitative data on their inhibitory concentrations, detail the experimental methodologies for assessing platelet function, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected PDE inhibitors on platelet aggregation induced by various agonists. Lower IC50 values indicate higher potency.

PDE InhibitorPDE Isoform SelectivityAgonistIC50 (µM)Reference
This compound PDE IIIADP67 ± 14[1]
EnoximonePDE IIIADP129 ± 6[1]
MilrinonePDE IIIArachidonic Acid1.5[2]
ADP (Disaggregation)57.1 ± 20.8[3]
Not Specified2[4]
AmrinonePDE IIIArachidonic Acid48[2]
ADP (Disaggregation)313.1 ± 128.8[3]
MedorinonePDE IIIArachidonic Acid7.5[2]
DipyridamolePDE V (and others)Arachidonic Acid140.5[5]
ADP & CollagenSignificant inhibition at 3.9 µM (in whole blood)[6]

Mechanism of Action: The cAMP Signaling Pathway

PDE inhibitors exert their anti-platelet effects by modulating the intracellular levels of cyclic AMP (cAMP). The signaling pathway is illustrated below.

cluster_platelet Platelet Cytoplasm cluster_inhibitors Pharmacological Intervention AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Activation PDE3 PDE III cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE3->AMP Hydrolyzes VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates Ca_dec Decreased Intracellular Ca²⁺ VASP_P->Ca_dec Leads to Inhibition Inhibition of Platelet Aggregation Ca_dec->Inhibition This compound This compound & other PDE III Inhibitors This compound->PDE3 Inhibits

Figure 1. Mechanism of action of this compound.

This compound and other PDE III inhibitors block the action of the phosphodiesterase III enzyme.[1] This leads to an accumulation of cyclic AMP (cAMP) within the platelet. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including vasodilator-stimulated phosphoprotein (VASP). This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the inhibition of platelet activation and aggregation.

Experimental Protocols

The following protocols describe the standard methodologies used to assess the effects of PDE inhibitors on platelet aggregation.

Preparation of Washed Platelets

This procedure is essential for studying platelet function in a plasma-free environment, which eliminates the influence of plasma proteins.

start Start: Whole Blood Collection (with anticoagulant) centrifuge1 Centrifugation (low speed) to obtain Platelet-Rich Plasma (PRP) start->centrifuge1 prp Collect PRP centrifuge1->prp centrifuge2 Centrifugation of PRP (high speed) to pellet platelets prp->centrifuge2 pellet Platelet Pellet centrifuge2->pellet wash Resuspend pellet in washing buffer (e.g., Tyrode's buffer with prostacyclin) pellet->wash centrifuge3 Final Centrifugation wash->centrifuge3 final_pellet Final Washed Platelet Pellet centrifuge3->final_pellet resuspend Resuspend in appropriate buffer for aggregation studies final_pellet->resuspend end Washed Platelet Suspension Ready resuspend->end

Figure 2. Workflow for preparing washed platelets.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation in vitro.

prep Prepare Washed Platelet Suspension or Platelet-Rich Plasma (PRP) cuvette Place platelet suspension in aggregometer cuvette prep->cuvette incubate Incubate at 37°C with stirring cuvette->incubate add_inhibitor Add PDE Inhibitor (e.g., this compound) or vehicle control incubate->add_inhibitor add_agonist Add Platelet Agonist (e.g., ADP, Collagen) add_inhibitor->add_agonist measure Measure change in light transmission over time add_agonist->measure analyze Analyze data to determine % inhibition and IC50 values measure->analyze

Figure 3. Experimental workflow for LTA.

Discussion

The data presented in this guide highlight the varying potencies of different PDE inhibitors on platelet aggregation. This compound demonstrates a moderate inhibitory effect on ADP-induced platelet aggregation, with an IC50 value of 67 µM.[1] In comparison, Milrinone appears to be a more potent inhibitor, particularly against arachidonic acid-induced aggregation (IC50 = 1.5 µM).[2] However, it is important to note that the inhibitory potency of these drugs can be significantly influenced by the choice of platelet agonist used in the assay. For instance, Milrinone, Amrinone, and Medorinone are notably more potent against arachidonic acid-induced aggregation compared to their effects on ADP or collagen-induced aggregation.[2]

Dipyridamole's anti-platelet effect is more complex, as it is a weaker PDE inhibitor and its action is influenced by its ability to inhibit adenosine uptake by red blood cells.[6] This leads to an accumulation of adenosine, which then stimulates platelet adenylate cyclase, thereby potentiating the anti-aggregatory effect.

The variations in IC50 values across different studies can be attributed to differences in experimental conditions, such as the use of washed platelets versus platelet-rich plasma, the specific concentrations of agonists, and the incubation times. Therefore, direct cross-study comparisons should be made with caution.

Conclusion

This compound is an effective inhibitor of platelet aggregation, acting through the well-established PDE III inhibition pathway. While other PDE III inhibitors like Milrinone may exhibit greater potency under certain experimental conditions, this compound's anti-platelet effects are significant and warrant further investigation for its potential therapeutic applications in thrombotic disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field, facilitating a better understanding of the relative efficacy of various PDE inhibitors and aiding in the design of future studies.

References

Independent Verification of Piroximone's Binding Affinity to PDE3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Piroximone's binding affinity to Phosphodiesterase 3 (PDE3) with other known PDE3 inhibitors. Due to the limited availability of direct binding data for this compound to the purified PDE3 enzyme in the public domain, this guide utilizes its well-documented inhibitory effect on platelet aggregation, a downstream consequence of PDE3 inhibition, as a surrogate measure of its potency. This information is presented alongside the direct binding affinities of other established PDE3 inhibitors to provide a comprehensive comparative landscape.

Comparative Binding Affinity of PDE3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other PDE3 inhibitors. A lower IC50 value indicates a higher potency.

CompoundIC50 Value (µM)Target/Assay
This compound 67 ± 14ADP-induced platelet aggregation
Milrinone0.35 - 1.77Purified PDE3
Amrinone9.86 - 15.07Purified PDE3
Levosimendan~ 0.1Purified PDE3
Cilostazol0.2 - 0.7Purified PDE3
Enoximone1.2 - 1.8Purified PDE3
Olprinone0.05 - 0.1Purified PDE3
Zardaverine0.58Human Platelets

Experimental Protocols

Accurate determination of a compound's binding affinity to its target is crucial in drug development. Several robust methods are employed to quantify the interaction between inhibitors and PDE3. Below are detailed methodologies for two common and reliable experimental assays.

Fluorescence Polarization (FP) Assay for PDE3 Inhibition

This is a homogeneous assay that measures the change in the polarization of fluorescently labeled cAMP upon enzymatic hydrolysis by PDE3.

Principle: A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes this tracer, the resulting fluorescent 5'-AMP is captured by a larger binding agent, slowing its rotation and increasing the fluorescence polarization. An inhibitor of PDE3 will prevent this hydrolysis, thus maintaining a low polarization signal.

Materials:

  • Purified recombinant PDE3 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding Agent (specific for fluorescent 5'-AMP)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (e.g., this compound) and known PDE3 inhibitors (for positive control)

  • 384-well microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer. Prepare a solution of PDE3 enzyme and a solution of FAM-cAMP in the assay buffer at optimized concentrations.

  • Reaction Setup: To the wells of a 384-well microplate, add the test compound dilutions.

  • Enzyme Addition: Add the PDE3 enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FAM-cAMP solution to all wells.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for enzymatic hydrolysis.

  • Termination and Detection: Stop the reaction by adding the binding agent solution.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for PDE3 Inhibition

This assay directly measures the binding of a radiolabeled ligand to the PDE3 enzyme and the displacement of this ligand by a test compound.

Principle: A radiolabeled ligand with high affinity for the PDE3 active site is incubated with the enzyme. In the presence of a competing unlabeled inhibitor, the amount of radioligand bound to the enzyme will decrease in a concentration-dependent manner.

Materials:

  • Purified recombinant PDE3 enzyme

  • Radiolabeled PDE3 inhibitor (e.g., [3H]-Cilostamide)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (e.g., this compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified PDE3 enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters. The enzyme-ligand complex is retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand). Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC 3. Conversion PDE3 PDE3 cAMP->PDE3 6. Hydrolysis PKA Protein Kinase A cAMP->PKA 4. Activation 5AMP 5'-AMP PDE3->5AMP Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation Inhibition) PKA->Cellular_Response 5. Phosphorylation leading to This compound This compound This compound->PDE3 Inhibition FP_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Serial Dilutions of this compound & Controls Add_PDE3 Add Purified PDE3 Enzyme Prepare_Reagents->Add_PDE3 Pre_Incubate Pre-incubate to allow Inhibitor-Enzyme Binding Add_PDE3->Pre_Incubate Add_Substrate Add Fluorescently Labeled cAMP Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for Enzymatic Hydrolysis Add_Substrate->Incubate_Reaction Add_Binder Add Binding Agent to Stop Reaction & Generate Signal Incubate_Reaction->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Analyze_Data Calculate % Inhibition and Determine IC50 Read_FP->Analyze_Data

Safety Operating Guide

Navigating the Safe Disposal of Piroximone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of Piroximone, a cardiotonic agent. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

This compound: Key Data for Safe Handling

A summary of essential quantitative data for this compound is provided below to inform handling and disposal protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[1]
Molecular Weight 217.22 g/mol PubChem[1]
IUPAC Name 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-onePubChem[1]
Physical Description Solid (presumed)N/A
Solubility Data not readily availableN/A
Decomposition Data not readily availableN/A
InChIKey OQGWJZOWLHWFME-UHFFFAOYSA-NPubChem[1]

Immediate Safety and Spill Response

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, follow these immediate actions:

  • Evacuate and Ventilate: If a significant amount of this compound dust or solution is released, evacuate the immediate area and ensure adequate ventilation to disperse any airborne particles.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Waste Collection: Collect all contaminated materials, including PPE, in a sealed, properly labeled hazardous waste container.

Step-by-Step this compound Disposal Procedure

The following procedure outlines the recommended steps for the collection, storage, and ultimate disposal of this compound waste in a laboratory setting. This process is designed to comply with general laboratory waste management guidelines.[2][3][4][5][6]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Segregate this compound waste from other chemical waste streams to avoid potential chemical incompatibilities.[7][8][9][10][11] Due to a lack of specific data on this compound's chemical incompatibilities, a conservative approach of isolation is recommended.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.

3. Labeling and Storage:

  • Clearly label all this compound waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
  • Store the sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

4. Final Disposal:

  • The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
  • The most common and effective method for the destruction of pharmaceutical waste is high-temperature incineration.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The degradation of the related compound, Piroxicam, has been studied under various conditions, revealing multiple degradation products.[12][13][14][15][16] However, these findings cannot be directly extrapolated to this compound. Therefore, the most prudent and compliant approach is to manage this compound as a stable chemical entity and entrust its destruction to a certified hazardous waste management provider.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

PiroximoneDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility GenerateWaste Generate this compound Waste (Solid & Liquid) SegregateWaste Segregate this compound Waste GenerateWaste->SegregateWaste CollectWaste Collect in Labeled Hazardous Waste Container SegregateWaste->CollectWaste StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste SchedulePickup Schedule Waste Pickup with EHS StoreWaste->SchedulePickup TransportWaste Transport to Licensed Disposal Facility SchedulePickup->TransportWaste DisposeWaste High-Temperature Incineration TransportWaste->DisposeWaste

This compound Waste Disposal Workflow Diagram

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling Piroximone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Piroximone is limited. The following guidance is based on the safety protocols for the structurally similar compound, Piroxicam. Researchers should handle this compound with caution and treat it as a substance with potential hazards.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[1] A full-face shield may be required for supplementary protection.
Hand Protection Chemically resistant, impervious gloves are required.[1][2] Nitrile gloves are a suitable choice for incidental contact.[2] Gloves must be inspected before use and removed properly to avoid skin contact.[3]
Body Protection A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used. Impervious protective clothing is recommended.[1]
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate protection factor should be used.[1][5]

Operational Plan: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[4] All necessary equipment, including a calibrated balance, glassware, and spill containment materials, should be readily accessible.

  • Weighing and Transfer: Handle this compound as a solid in a well-ventilated area to minimize dust generation.[5] Use appropriate tools for transfer to prevent spillage.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves.[3][6][7] Do not eat, drink, or smoke in the laboratory area.[3][7]

Spill Response:

  • Minor Spills: In case of a minor spill, clean the area immediately.[5] Wear appropriate PPE, use dry clean-up procedures, and avoid generating dust.[5] Collect the spilled material in a sealed container for disposal.[1]

  • Major Spills: For larger spills, evacuate non-essential personnel from the affected area.[1] Report the emergency immediately. Clean-up should only be performed by trained personnel.[1]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Place all contaminated materials, including gloves, wipes, and disposable labware, into a clearly labeled, sealed container for hazardous waste.[1]

  • Waste Stream: Dispose of the container through an approved waste disposal plant.[3][6] Do not dispose of this compound in household garbage or down the sewage system.[8]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE Area_Prep Prepare Clean Workspace in Fume Hood Prep->Area_Prep Ensure safety first Weigh Weigh this compound Area_Prep->Weigh Proceed to handling Transfer Transfer to Container Weigh->Transfer Dissolve Prepare Solution (if applicable) Transfer->Dissolve Waste Collect All Waste in Labeled Hazardous Container Transfer->Waste Collect any contaminated items Decon Decontaminate Workspace and Equipment Dissolve->Decon After experiment Dissolve->Waste Collect any contaminated items Doff Doff PPE Correctly Decon->Doff Decon->Waste Collect cleaning materials Wash Wash Hands Thoroughly Doff->Wash Doff->Waste Dispose of used PPE Dispose Dispose via Approved Chemical Waste Stream Waste->Dispose Final step

Caption: Workflow for the safe handling of this compound.

First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor.[3] Rinse mouth.[3][6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water/shower.[2][3]

  • In Case of Eye Contact: Rinse out with plenty of water.[3] Remove contact lenses if present and easy to do.

  • If Inhaled: Move the person into fresh air.[3] If breathing is difficult, call a physician.[2]

This information is intended to be a guide and should be supplemented by a thorough review of all available safety data and institutional safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piroximone
Reactant of Route 2
Piroximone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。